(Imidazo[2,1-b]benzothiazol-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
imidazo[2,1-b][1,3]benzothiazol-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c13-6-7-5-12-8-3-1-2-4-9(8)14-10(12)11-7/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPKCVPIDQOXIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=C(N=C3S2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371485 | |
| Record name | (Imidazo[2,1-b][1,3]benzothiazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114095-02-2 | |
| Record name | (Imidazo[2,1-b][1,3]benzothiazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 114095-02-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(Imidazo[2,1-b]benzothiazol-2-yl)methanol chemical properties
An In-depth Technical Guide on the Chemical Properties of (Imidazo[2,1-b]benzothiazol-2-yl)methanol
Introduction
The imidazo[2,1-b]benzothiazole scaffold is a fused heterocyclic system of significant interest in medicinal chemistry and drug development. Derivatives of this core structure have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] This technical guide focuses on the specific derivative, this compound (CAS 114095-02-2), providing a comprehensive overview of its chemical properties, synthesis, and biological context for researchers, scientists, and drug development professionals.
Core Chemical Properties
This compound is a stable organic compound featuring the rigid, planar imidazo[2,1-b]benzothiazole core with a hydroxymethyl substituent at the 2-position. This substituent provides a reactive handle for further chemical modifications and influences the molecule's polarity and solubility.
Physical and Chemical Data
Quantitative physical and chemical data for this compound are summarized below. Data for some specific properties are not widely reported in the literature and may require experimental determination.
| Property | Value | Source |
| CAS Number | 114095-02-2 | [4] |
| Molecular Formula | C₁₀H₈N₂OS | [4] |
| Molecular Weight | 204.25 g/mol | [4] |
| Appearance | Typically a solid | N/A |
| Melting Point | Not specified in search results | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO and DCM.[5] | [5] |
| Stability | Stable under standard conditions.[5] | [5] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound. While specific spectra for this exact compound are not detailed in the provided results, the expected characteristics can be inferred from closely related analogs.[6][7]
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to aromatic protons on the benzothiazole and imidazole rings. A characteristic signal for the methylene protons (-CH₂) adjacent to the hydroxyl group, and a signal for the hydroxyl proton (-OH). |
| ¹³C NMR | Resonances for the carbon atoms of the fused heterocyclic core and a distinct signal for the methylene carbon of the hydroxymethyl group.[6][8] |
| IR (KBr, cm⁻¹) | Absorption bands corresponding to O-H stretching (hydroxyl group), C-H aromatic stretching, C=N and C=C ring stretching, and C-S stretching.[1][6] |
| Mass Spec (MS) | A molecular ion peak (M+) corresponding to the molecular weight of 204.25.[4] |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, typically involving the formation of an aldehyde intermediate followed by its reduction.
Synthesis Workflow
The general synthetic route involves two key steps:
-
Vilsmeier-Haack Formylation: The parent imidazo[2,1-b]benzothiazole is formylated at the 3-position to yield the corresponding aldehyde.[3][9]
-
Reduction: The resulting aldehyde is then reduced to the primary alcohol, this compound, using a suitable reducing agent like sodium borohydride (NaBH₄).[5][10]
Detailed Methodology: Reduction of Aldehyde Intermediate
This protocol is adapted from general procedures for the reduction of similar heterocyclic aldehydes.[10][11]
-
Dissolution: Dissolve the precursor, Imidazo[2,1-b]benzothiazole-2-carbaldehyde (1 mmol), in a suitable solvent such as methanol (30 mL).
-
Addition of Reducing Agent: To the solution, add sodium borohydride (NaBH₄) (3 mmol) portion-wise while stirring at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).[1]
-
Characterization: Confirm the structure of the purified this compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).
Biological Activity and Signaling Pathways
The imidazo[2,1-b]thiazole core and its benzofused derivatives are known to be "privileged structures" in medicinal chemistry, exhibiting a range of biological activities.[2] Derivatives have been identified as potent inhibitors of various enzymes and cellular pathways.
Known Activities of the Scaffold
-
Anticancer: Various derivatives have shown activity against cancer cell lines. Some have been identified as inhibitors of the p53 tumor suppressor protein or as targeting oncogenic Met signaling.[12][13]
-
Antimicrobial: The scaffold has demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungal strains.[1][2]
-
Anti-inflammatory: Certain imidazo[2,1-b]benzothiazole compounds have shown anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[3][14]
-
Antitubercular: Benzo[d]imidazo[2,1-b]thiazole derivatives have been evaluated for their potent activity against Mycobacterium tuberculosis.[2][8]
Example Signaling Pathway: COX-2 Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting the COX enzyme. Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[14] Imidazo[2,1-b]thiazole derivatives have been synthesized and identified as potent and selective COX-2 inhibitors.[14] The pathway below illustrates this mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[2,1-b]benzothiazoles. II. Synthesis and antiinflammatory activity of some imidazo[2,1-b]benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. On water catalyst-free synthesis of benzo[ d ]imidazo[2,1- b ] thiazoles and novel N -alkylated 2-aminobenzo[ d ]oxazoles under microwave irradiation ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08929B [pubs.rsc.org]
- 7. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. Synthesis and biological evaluation of imidazolo[2,1-b]benzothiazole derivatives, as potential p53 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: (Imidazo[2,1-b]benzothiazol-2-yl)methanol (CAS 114095-02-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Imidazo[2,1-b]benzothiazol-2-yl)methanol, bearing the CAS number 114095-02-2, is a heterocyclic organic compound belonging to the imidazo[2,1-b]benzothiazole class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. While specific research on this compound is limited in publicly accessible literature, the core imidazo[2,1-b]benzothiazole structure is a well-established pharmacophore. Derivatives of this core have demonstrated a wide range of therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective activities. This guide synthesizes the available information on the chemical properties of this compound and extrapolates potential biological activities and mechanisms of action based on studies of structurally related compounds.
Core Compound Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 114095-02-2 | Commercially available |
| Molecular Formula | C₁₀H₈N₂OS | [1] |
| Molecular Weight | 204.25 g/mol | [1] |
| Chemical Structure | Imidazo[2,1-b]benzothiazole core with a methanol group at the 2-position. | Inferred from name |
Synthesis and Characterization
General Synthesis of the Imidazo[2,1-b]benzothiazole Core
A plausible synthetic route to this compound would likely involve the reaction of 2-aminobenzothiazole with a suitable three-carbon α-halo-β-hydroxy ketone or a related synthon, followed by a cyclization step. Subsequent reduction of a corresponding aldehyde or ester at the 2-position could also yield the target methanol derivative.
Experimental Workflow: General Synthesis of Imidazo[2,1-b]benzothiazoles
Caption: General synthetic workflow for Imidazo[2,1-b]benzothiazole derivatives.
Spectroscopic Data
Specific spectroscopic data (NMR, IR, MS) for this compound is not available in the surveyed literature. However, based on the structure, the following characteristic signals would be expected:
-
¹H NMR: Signals corresponding to the aromatic protons of the benzothiazole ring system, a singlet for the proton on the imidazole ring, and signals for the methylene (-CH₂-) and hydroxyl (-OH) protons of the methanol group.
-
¹³C NMR: Resonances for the carbon atoms of the fused aromatic system and the aliphatic carbon of the methanol group.
-
IR Spectroscopy: Characteristic absorption bands for O-H stretching (hydroxyl group), C-H aromatic and aliphatic stretching, C=N and C=C stretching of the heterocyclic rings, and C-S stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (204.25 g/mol ).
Potential Biological Activities and Signaling Pathways (Based on Derivatives)
The biological activities of the imidazo[2,1-b]benzothiazole scaffold are diverse and well-documented for various derivatives. While data for the specific title compound is lacking, the following sections outline the established activities of related compounds, suggesting potential areas of investigation for this compound.
Anticancer Activity
Numerous derivatives of imidazo[2,1-b]benzothiazole have demonstrated potent anticancer properties through various mechanisms of action.
-
Microtubule Targeting: Certain imidazo[2,1-b]thiazole-benzimidazole conjugates have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
-
Tyrosine Kinase Inhibition: The imidazo[2,1-b]benzothiazole moiety has been identified as a scaffold for inhibitors of receptor tyrosine kinases such as the Met receptor, which is often dysregulated in cancer. Inhibition of Met signaling can disrupt tumor growth, survival, and metastasis.
-
p53 Inhibition: Some imidazolo[2,1-b]benzothiazole derivatives have been investigated as inhibitors of the p53 tumor suppressor protein. In certain therapeutic contexts, inhibiting p53 can enhance the efficacy of chemotherapy.
-
EGFR Inhibition: Novel series of benzo[2][3]imidazo[2,1-b]thiazole derivatives have been designed and evaluated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
Signaling Pathway: Potential Inhibition of the Met Receptor Tyrosine Kinase
Caption: Potential mechanism of action via Met receptor inhibition.
Glucocorticoid Receptor Modulation
Derivatives of imidazo[2,1-b]benzothiazole have been identified as modulators of the glucocorticoid receptor (GCR). The GCR is a key regulator of inflammation and immune responses. Compounds that can selectively modulate GCR activity have therapeutic potential for a range of inflammatory and autoimmune diseases.
Experimental Protocols (General Methodologies for Derivatives)
Detailed experimental protocols for this compound are not available. However, the following are generalized protocols for assays commonly used to evaluate the biological activity of imidazo[2,1-b]benzothiazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter in a suitable buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization.
-
Data Analysis: Compare the polymerization rates in the presence of the test compound to that of a control (e.g., paclitaxel for promoters, colchicine for inhibitors) to determine the inhibitory activity.
Conclusion and Future Directions
This compound is a compound with a promising chemical scaffold. While direct experimental data for this specific molecule is scarce, the extensive research on its derivatives suggests a high potential for biological activity, particularly in the area of oncology. Future research should focus on the definitive synthesis and characterization of this compound. Subsequently, a comprehensive biological evaluation is warranted to explore its potential as a therapeutic agent. Screening against a panel of cancer cell lines and key protein kinases would be a logical first step in elucidating its specific mechanism of action and potential clinical utility.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a review of publicly available literature. The potential biological activities and mechanisms of action described are largely extrapolated from studies on structurally related compounds and have not been experimentally confirmed for this compound (CAS 114095-02-2). Further research is required to validate these hypotheses.
References
(Imidazo[2,1-b]benzothiazol-2-yl)methanol: A Technical Guide to its Molecular Structure and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fused heterocyclic system of imidazo[2,1-b]benzothiazole is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the molecular structure, synthesis, and characterization of a key derivative, (Imidazo[2,1-b]benzothiazol-2-yl)methanol. While crystallographic data for this specific molecule is not publicly available, this document infers its structural characteristics from closely related analogs and provides a comprehensive overview of its spectroscopic properties, potential synthetic routes, and known biological context. This information is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the imidazo[2,1-b]benzothiazole core.
Molecular Structure
The core structure of this compound consists of a planar, fused tricyclic system comprising a benzene ring, a thiazole ring, and an imidazole ring, with a methanol group substituted at the 2-position of the imidazo[2,1-b]benzothiazole moiety.
While the precise crystal structure of this compound has not been reported, the molecular geometry can be reliably inferred from the crystallographic data of the closely related compound, Benzo[1][2]imidazo[2,1-b]thiazole-2-carbaldehyde. The core tricyclic system is expected to be planar. The bond lengths and angles are anticipated to be consistent with those of other derivatives of this scaffold.
Table 1: Predicted Molecular Geometry of this compound (inferred from related structures)
| Parameter | Predicted Value |
| C-S Bond Length (Thiazole) | ~1.75 Å |
| C-N Bond Length (Imidazole) | ~1.38 Å |
| C=N Bond Length (Imidazole) | ~1.32 Å |
| C-C Bond Length (Aromatic) | ~1.40 Å |
| C-O Bond Length (Methanol) | ~1.43 Å |
| Planarity of Tricyclic System | High |
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process, adaptable from established protocols for related imidazo[2,1-b]benzothiazole derivatives. A general synthetic workflow is outlined below.
General Synthetic Workflow
References
Technical Guide: ¹H NMR Spectrum of (Imidazo[2,1-b]benzothiazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of (Imidazo[2,1-b]benzothiazol-2-yl)methanol. Due to the absence of publicly available experimental data for this specific compound, this guide presents a comprehensive, simulated dataset derived from closely related analogues and established principles of NMR spectroscopy. This document is intended to serve as a valuable reference for the synthesis, characterization, and quality control of this and similar heterocyclic compounds.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of reported data for various derivatives of the imidazo[2,1-b]benzothiazole scaffold.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | 8.15 - 8.25 | d | 8.0 - 8.4 | 1H |
| H-8 | 7.90 - 8.00 | d | 8.0 - 8.4 | 1H |
| H-6 | 7.50 - 7.60 | t | 7.2 - 7.8 | 1H |
| H-7 | 7.35 - 7.45 | t | 7.2 - 7.8 | 1H |
| H-3 | 7.80 - 7.90 | s | - | 1H |
| -CH₂- | 4.80 - 4.90 | d | 5.5 - 6.0 | 2H |
| -OH | 5.40 - 5.50 | t | 5.5 - 6.0 | 1H |
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a standard experimental protocol for acquiring the ¹H NMR spectrum of this compound.
Instrumentation:
-
A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
Data Acquisition Parameters:
-
Solvent: DMSO-d₆ (recommended due to the potential for hydrogen bonding with the hydroxyl group)
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range sufficient to cover all expected proton signals (e.g., 0-14 ppm).
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or the TMS signal (0 ppm).
-
Integrate all signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to confirm proton assignments.
Structural and Logical Diagrams
The following diagrams illustrate the chemical structure with proton assignments and a logical workflow for the characterization of the target compound.
Caption: Chemical structure of this compound with proton numbering.
Caption: Logical workflow for the synthesis and structural confirmation of the target compound.
An In-Depth Technical Guide on (Imidazo[2,1-b]benzothiazol-2-yl)methanol: Spectroscopic Data and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Imidazo[2,1-b]benzothiazoles
The imidazo[2,1-b]benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of various compounds with a wide range of biological activities. These activities include potential applications as inhibitors for enzymes such as p53 and as microtubule-targeting agents. The functionalization of this core structure, particularly at the 2-position, allows for the modulation of its physicochemical and pharmacological properties, making it an attractive target for drug discovery programs. The synthesis of derivatives such as (Imidazo[2,1-b]benzothiazol-2-yl)methanol represents a key step in the development of new therapeutic agents.
¹³C NMR Data
A thorough search of available scientific literature did not yield specific experimental ¹³C NMR data for this compound. However, the ¹³C NMR data for the closely related precursor, ethyl imidazo[2,1-b]benzothiazole-2-carboxylate, provides a reliable reference for the chemical shifts of the core imidazo[2,1-b]benzothiazole ring system. The chemical shifts for the carbons of the hydroxymethyl group (-CH₂OH) can be estimated based on typical values for similar structural motifs.
Representative ¹³C NMR Data for Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate
The following table summarizes the ¹³C NMR spectral data for ethyl imidazo[2,1-b]benzothiazole-2-carboxylate, a key intermediate in the potential synthesis of this compound.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | 162.3 |
| C-9a | 148.0 |
| C-2 | 137.8 |
| C-5a | 131.8 |
| C-3 | 130.3 |
| C-7 | 127.3 |
| C-6 | 126.7 |
| C-8 | 125.5 |
| C-9 | 119.6 |
| C-5 | 114.8 |
| -OCH₂- | 60.7 |
| -CH₃ | 14.8 |
Solvent: DMSO-d₆
Experimental Protocols
A common and effective method for the synthesis of the imidazo[2,1-b]benzothiazole core involves the reaction of 2-aminobenzothiazole with an appropriate α-halocarbonyl compound. The following protocol details the synthesis of ethyl imidazo[2,1-b]benzothiazole-2-carboxylate.
Synthesis of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate
Materials:
-
2-Aminobenzothiazole
-
Ethyl bromopyruvate
-
Ethanol (absolute)
-
Sodium bicarbonate
Procedure:
-
A solution of 2-aminobenzothiazole (1.50 g, 10 mmol) in absolute ethanol (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, sodium bicarbonate (1.68 g, 20 mmol) is added, and the mixture is stirred at room temperature for 15 minutes.
-
Ethyl bromopyruvate (1.95 g, 10 mmol) is then added dropwise to the reaction mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is partitioned between water (50 mL) and ethyl acetate (50 mL). The aqueous layer is extracted with ethyl acetate (2 x 25 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated in vacuo to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl imidazo[2,1-b]benzothiazole-2-carboxylate.
A potential route to synthesize this compound would involve the reduction of the ester group of ethyl imidazo[2,1-b]benzothiazole-2-carboxylate using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).
Visualizations
The following diagrams illustrate the core structure of imidazo[2,1-b]benzothiazoles and a general workflow for their synthesis and characterization.
Caption: Molecular structure of the imidazo[2,1-b]benzothiazole core.
Caption: A logical workflow for the synthesis and characterization of imidazo[2,1-b]benzothiazole derivatives.
Mass Spectrometry of (Imidazo[2,1-b]benzothiazol-2-yl)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry of (Imidazo[2,1-b]benzothiazol-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of mass spectral data for this specific molecule, this guide leverages data from the closely related compound, 2-methylimidazo[2,1-b]benzothiazole, to predict and explain the fragmentation behavior of the core imidazo[2,1-b]benzothiazole scaffold. The fragmentation of the 2-hydroxymethyl substituent is discussed based on established principles of mass spectrometry for alcohols and heterocyclic compounds.
Predicted Mass Spectrum and Fragmentation Data
The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of the hydroxymethyl group and the heterocyclic core. The following table summarizes the predicted key ions and their proposed fragmentation pathways under Electron Ionization (EI).
| Predicted m/z | Proposed Ion Structure/Formula | Fragmentation Pathway |
| 204 | [C10H8N2OS]+• (Molecular Ion) | - |
| 203 | [C10H7N2OS]+ | Loss of a hydrogen radical from the molecular ion. |
| 187 | [C10H8N2S]+ | Loss of a hydroxyl radical from the molecular ion. |
| 174 | [C9H6N2S]+• | Loss of formaldehyde (CH2O) from the molecular ion. |
| 173 | [C9H5N2S]+ | Loss of a formyl radical (CHO) from the molecular ion. |
| 136 | [C7H4NS]+ | Fragmentation of the imidazole ring. |
| 108 | [C6H4S]+• | Cleavage of the fused imidazole ring. |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. The primary fragmentation events are expected to involve the hydroxymethyl substituent and the heterocyclic ring system.
An In-Depth Technical Guide to the Infrared Spectroscopy of (Imidazo[2,1-b]benzothiazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Imidazo[2,1-b]benzothiazol-2-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry, belonging to a class of molecules known for a wide range of biological activities. Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of such molecules. This guide provides a detailed overview of the expected infrared spectral characteristics of this compound, based on the analysis of its functional groups and data from related compounds. It also outlines a standard experimental protocol for acquiring an IR spectrum and includes a workflow diagram for the process.
Predicted Infrared Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (from the methanol group, likely hydrogen-bonded) |
| 3150 - 3050 | Medium - Weak | Aromatic C-H stretch (from the benzothiazole and imidazole rings) |
| 2960 - 2850 | Medium - Weak | Aliphatic C-H stretch (from the CH₂ and CH of the methanol group) |
| 1650 - 1500 | Medium - Strong | C=N and C=C stretching vibrations within the fused ring system |
| 1470 - 1350 | Medium | In-plane C-H bending |
| 1260 - 1000 | Medium - Strong | C-O stretch (from the primary alcohol) |
| ~700 | Strong | C-S stretch (from the thiazole ring) |
| 900 - 650 | Medium - Strong | Out-of-plane C-H bending (fingerprint region) |
Experimental Protocols
The following section details a standard methodology for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of a solid sample like this compound.
Sample Preparation: KBr Pellet Method
The Potassium Bromide (KBr) pellet method is a common technique for preparing solid samples for FT-IR analysis.
-
Sample Grinding: A small amount of the sample (typically 1-2 mg) is placed in an agate mortar.
-
Mixing with KBr: Approximately 100-200 mg of dry, spectroscopic grade KBr is added to the mortar. The sample and KBr are thoroughly ground and mixed to create a fine, homogeneous powder.
-
Pellet Formation: The resulting powder is transferred to a pellet press. A vacuum is applied to remove any trapped air, and pressure (typically 8-10 tons) is applied for several minutes to form a transparent or semi-transparent pellet.
-
Sample Mounting: The KBr pellet is carefully removed from the press and placed in the sample holder of the FT-IR spectrometer.
Spectrometer Setup and Data Acquisition
-
Instrument Purging: The sample compartment of the FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.
-
Background Spectrum: A background spectrum of the empty sample compartment (or a pure KBr pellet) is collected. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum: The sample holder containing the KBr pellet is placed in the spectrometer's beam path.
-
Data Collection: The spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is collected over a standard mid-IR range, such as 4000 to 400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing an infrared spectrum of a chemical compound.
Caption: Workflow for Infrared Spectral Analysis.
This guide provides a foundational understanding of the infrared spectroscopic analysis of this compound. For definitive structural confirmation, it is recommended to acquire an experimental spectrum and compare it with the predicted data presented here, in conjunction with other analytical techniques such as NMR spectroscopy and mass spectrometry.
An In-depth Technical Guide on the Solubility of (Imidazo[2,1-b]benzothiazol-2-yl)methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the solubility characteristics of compounds related to (Imidazo[2,1-b]benzothiazol-2-yl)methanol and a detailed protocol for solubility determination. As of the latest literature search, specific quantitative solubility data for this compound in various organic solvents is not publicly available. The information herein is intended to guide researchers in assessing the solubility of this compound.
Introduction
This compound is a heterocyclic compound belonging to the imidazo[2,1-b]benzothiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. The solubility of a compound is a critical physicochemical property that influences its suitability for various applications, including drug formulation, chemical synthesis, and biological assays. Understanding the solubility profile in different organic solvents is paramount for effective downstream research and development.
This technical guide summarizes the available qualitative solubility information for structurally related compounds and provides a detailed experimental protocol for the precise determination of the solubility of this compound.
Qualitative Solubility of Imidazo[2,1-b]benzothiazole and Benzothiazole Derivatives
While quantitative data for the target compound is unavailable, the scientific literature provides insights into the general solubility of the imidazo[2,1-b]benzothiazole and broader benzothiazole families in common organic solvents. This information, summarized in the table below, is primarily derived from synthesis and purification procedures where these solvents are used for recrystallization or as reaction media.
| Compound Class | Solvent | Solubility Indication | Application Context |
| Imidazo[2,1-b]benzothiazole derivatives | Ethanol | Soluble for recrystallization | Synthesis and Purification[1] |
| Benzothiazole | Ethanol, Methanol, DMSO | Soluble | General chemical reactions[2] |
| 2-Phenol-benzothiazole derivatives | Acetonitrile | Soluble as a reaction medium | Synthesis[3] |
| Substituted Benzothiazole derivatives | Chloroform, Dichloromethane | Soluble for purification | Synthesis and Purification[4] |
| Substituted Benzothiazole derivatives | Ethyl acetate/Methanol | Soluble for recrystallization | Synthesis and Purification[4] |
This table presents qualitative solubility information inferred from experimental procedures in the cited literature.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.
3.1. Principle
A surplus of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical method.
3.2. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetonitrile, dichloromethane, dimethyl sulfoxide)
-
Glass vials with screw caps or glass-stoppered flasks
-
Orbital shaker or magnetic stirrer with a temperature-controlled bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.3. Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker or a temperature-controlled bath. Agitate the mixtures at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Subsequently, centrifuge the vials to further separate the solid from the supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility of the compound in the respective solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for solubility determination.
References
The Diverse Biological Landscape of Imidazo[2,1-b]benzothiazole Derivatives: A Technical Guide to Activity Screening
For Immediate Release
[City, State] – December 24, 2025 – The fused heterocyclic scaffold of imidazo[2,1-b]benzothiazole has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of potent biological activities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key biological activities, associated quantitative data, and detailed experimental protocols for the screening of these promising compounds.
Introduction to Imidazo[2,1-b]benzothiazole Derivatives
Imidazo[2,1-b]benzothiazoles are a class of bicyclic heterocyclic compounds formed by the fusion of an imidazole and a benzothiazole ring. This rigid, planar structure provides a unique scaffold for the development of novel therapeutic agents. The versatility of synthetic methodologies allows for the introduction of a wide array of substituents, leading to a diverse chemical library with varied pharmacological profiles.[1] This guide will delve into the significant anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties of these derivatives.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Imidazo[2,1-b]benzothiazole derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[2][3][4][5][6][7] The mechanisms of action are varied and include the induction of apoptosis, cell cycle arrest, and targeting of key cellular components like microtubules.[2][4]
Quantitative Anticancer Activity Data
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d) | A549 (Lung) | 1.08 | [2] |
| Benzo[d]imidazo[2,1-b]thiazole-chalcone conjugate (5d) | MDA MB-231 (Breast) | 1.3 | [8] |
| Benzo[d]imidazo[2,1-b]thiazole-chalcone conjugate (5u) | MDA MB-231 (Breast) | 1.2 | [8] |
| Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT06) | Mtb H37Ra | 2.03 | [9] |
| Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT10) | Mtb H37Ra | 2.32 | [9] |
| Naphthalimide-benzothiazole derivative (66) | HT-29 (Colon) | 3.72 | [7] |
| Naphthalimide-benzothiazole derivative (66) | A549 (Lung) | 4.074 | [7] |
| Naphthalimide-benzothiazole derivative (66) | MCF-7 (Breast) | 7.91 | [7] |
| Naphthalimide-benzothiazole derivative (67) | HT-29 (Colon) | 3.47 | [7] |
| Naphthalimide-benzothiazole derivative (67) | A549 (Lung) | 3.89 | [7] |
| Naphthalimide-benzothiazole derivative (67) | MCF-7 (Breast) | 5.08 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the imidazo[2,1-b]benzothiazole derivatives and incubated for a further 24-48 hours.[6]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Combating Pathogenic Microbes
Derivatives of imidazo[2,1-b]benzothiazole have demonstrated notable activity against a range of pathogenic bacteria and fungi.[8][10][11][12][13][14] This makes them attractive candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Quantitative Antimicrobial Activity Data
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzothiazole clubbed imidazolone (4c) | E. coli | 50 | [11] |
| Benzothiazole clubbed imidazolone (4c) | A. clavatus | 100 | [11] |
| Benzothiazole clubbed imidazolone (4b) | C. albicans | 50 | [11] |
| Benzothiazole clubbed imidazolone (4e) | A. niger | 100 | [11] |
| Benzothiazole clubbed imidazolone (4g) | S. aureus | 50 | [11] |
| Azoalkyl ether imidazo[2,1-b]benzothiazole (5a) | MRSA | 4 | [8] |
| Azoalkyl ether imidazo[2,1-b]benzothiazole (5a) | B. typhi | 1 | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Serial Dilution: The imidazo[2,1-b]benzothiazole derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Several imidazo[2,1-b]benzothiazole derivatives have been identified as potent anti-inflammatory agents.[15][16][17][18] A key mechanism of action for some of these compounds is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.
Quantitative COX-2 Inhibition Data
| Compound/Derivative | Target | IC50 (µM) | Reference |
| 6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine) | COX-2 | 0.08 | [15] |
| 6b-g (various dialkylamino substituents) | COX-2 | 0.08 - 0.16 | [15] |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
A common method to assess the COX inhibitory activity is through a chemiluminescent enzyme assay.
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is used.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin H2 (PGH2) produced is measured, often using a specific antibody and a chemiluminescent substrate.
-
Data Analysis: The IC50 values are calculated by determining the concentration of the test compound that causes a 50% reduction in PGH2 production compared to the untreated control.
Other Notable Biological Activities
Beyond the major areas highlighted, imidazo[2,1-b]benzothiazole derivatives have also been investigated for other therapeutic applications, including:
-
Glucocorticoid Receptor (GCR) Modulation: Certain derivatives have been identified as allosteric inhibitors of the glucocorticoid receptor, suggesting potential applications in inflammatory and autoimmune diseases.[19]
-
p53 Inhibition: Some members of this class have been evaluated as inhibitors of the p53 tumor suppressor protein, which could have implications for modulating chemotherapy efficacy and toxicity.[20]
-
Immunosuppressive Agents: A number of 2-phenylimidazo[2,1-b]benzothiazole derivatives have demonstrated significant suppressive activity on delayed-type hypersensitivity, indicating their potential as immunosuppressive agents.[21]
Conclusion
The imidazo[2,1-b]benzothiazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the importance of continued research in this area. The standardized screening protocols outlined in this guide provide a framework for the systematic evaluation of new derivatives, facilitating the identification of lead compounds for further development. The rich chemical space offered by this scaffold, coupled with robust biological screening, holds significant potential for addressing unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Benzothiazole Clubbed Imidazolone Derivatives: Synthesis, Molecular Docking, DFT Studies, and Antimicrobial Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic Approach to Diversified Imidazo[2,1-b][1,3]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Imidazo[2,1-b]benzothiazol Derivatives as Potential Allosteric Inhibitors of the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of imidazolo[2,1-b]benzothiazole derivatives, as potential p53 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Imidazo[2,1-b]benzothiazoles. 2. New immunosuppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Discovery of Novel Imidazo[2,1-b]benzothiazole Compounds
Introduction: The imidazo[2,1-b]benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, drawing significant attention from researchers due to its versatile and potent biological activities. This fused bicyclic structure serves as a core component in the design of novel therapeutic agents targeting a wide array of diseases. Derivatives have demonstrated promising results as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of novel imidazo[2,1-b]benzothiazole compounds, intended for researchers, scientists, and professionals in the field of drug development.
Synthesis Strategies
The primary and most established method for synthesizing the imidazo[2,1-b]benzothiazole core involves the condensation reaction between a 2-aminobenzothiazole derivative and an α-haloketone, typically a substituted phenacyl bromide.[2][3] Modern advancements have introduced more efficient and environmentally friendly protocols, such as microwave-assisted synthesis and catalyst-free reactions in green solvents like water or PEG-400, which often result in high yields and shorter reaction times.[2][4]
Further functionalization is commonly achieved through reactions like the Vilsmeier-Haack formylation at the C3 position, creating an aldehyde intermediate that can be converted into a variety of derivatives, including azalactones, imidazolones, and thiosemicarbazones.[3][5]
Biological Activities and Structure-Activity Relationships
The imidazo[2,1-b]benzothiazole scaffold has been extensively explored for various therapeutic applications. The following sections detail its major biological activities, supported by quantitative data and structure-activity relationship (SAR) insights.
Anticancer Activity
This class of compounds exhibits significant cytotoxic activity against a broad range of human cancer cell lines. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cell proliferation.
Key Mechanisms and Findings:
-
Tubulin Polymerization Inhibition: Several conjugates, particularly those incorporating chalcone or benzimidazole moieties, have been identified as potent microtubule-targeting agents.[6][7] They inhibit tubulin assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7] For instance, conjugate 6d (an imidazo[2,1-b]thiazole-benzimidazole) showed an IC50 value of 1.68 µM in a tubulin polymerization assay and arrested A549 lung cancer cells in the G2/M phase.[6]
-
Apoptosis Induction: Treatment with these compounds often leads to characteristic features of apoptosis, including morphological changes, an increase in reactive oxygen species (ROS), and loss of mitochondrial membrane potential.[7][8]
-
Kinase Inhibition: Specific derivatives have been developed as potent inhibitors of key kinases in oncogenic pathways. Compounds have shown dual inhibitory activity against B-RafV600E and C-Raf kinases, and others have been designed as pan-RAF or EGFR inhibitors.[9][10][11]
-
p53 Inhibition: Certain imidazolo[2,1-b]benzothiazole derivatives have been investigated as inhibitors of the p53 tumor suppressor protein, which can enhance the efficacy of chemotherapeutic agents like paclitaxel.[12]
Structure-Activity Relationship (SAR):
-
The nature and position of substituents on the aryl rings attached to the core structure are crucial for anticancer activity.
-
Electron-donating groups on the benzothiazole fragment combined with electron-withdrawing groups on the aniline phenyl ring have been shown to enhance antitumor effects against MCF-7 breast cancer cells.[2]
-
The introduction of chalcone or benzimidazole moieties often leads to potent tubulin polymerization inhibitors.[6][7]
-
For RAF inhibitors, a terminal open-chain sulfonamide or a cyclic sulfamide moiety demonstrated high activity in both enzymatic and cellular assays.[10]
Table 1: Anticancer Activity of Selected Imidazo[2,1-b]benzothiazole Derivatives
| Compound ID | Target/Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| 5d | MDA MB-231 (Breast) | IC50 | 1.3 | [7] |
| 5u | MDA MB-231 (Breast) | IC50 | 1.2 | [7] |
| 6d | A549 (Lung) | IC50 | 1.08 | [6] |
| 6d | Tubulin Polymerization | IC50 | 1.68 | [6] |
| 27c | A375P (Melanoma) | IC50 | 0.051 | [10] |
| 38a | A375P (Melanoma) | IC50 | 0.016 | [10] |
| D04 | HeLa (Cervical) | IC50 | 2.12 | [11] |
| D08 | HeLa (Cervical) | IC50 | 2.98 |[11] |
Antimicrobial and Antimycobacterial Activity
Derivatives of imidazo[2,1-b]benzothiazole have shown a broad spectrum of antimicrobial activity.
Key Findings:
-
Antibacterial/Antifungal: Compounds have been successfully tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa and Bordetella bronchiseptica, as well as fungal strains like Candida albicans.[13]
-
Antimycobacterial: A significant focus has been on developing agents against Mycobacterium tuberculosis (Mtb). Several benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives have displayed potent activity against the Mtb H37Ra strain with low cellular toxicity.[14][15] Compound IT10 , for example, showed an IC50 of 2.32 µM against Mtb H37Ra and a cytotoxicity CC50 >128 µM against the MRC-5 lung fibroblast cell line.[14][15] Molecular docking studies suggest that these compounds may act by inhibiting the Pantothenate synthetase of Mtb.[14][15]
Table 2: Antimicrobial Activity of Selected Imidazo[2,1-b]benzothiazole Derivatives
| Compound ID | Organism | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| IT06 | M. tuberculosis H37Ra | IC50 | 2.03 | [14][15] |
| IT06 | M. tuberculosis H37Ra | IC90 | 15.22 | [14][15] |
| IT10 | M. tuberculosis H37Ra | IC50 | 2.32 | [14][15] |
| IT10 | M. tuberculosis H37Ra | IC90 | 7.05 | [14][15] |
| 5c, 5d, 5l, etc. | M. tuberculosis H37Rv | MIC | 3.125 µg/mL |[16] |
Anti-inflammatory Activity
The anti-inflammatory potential of this scaffold has also been investigated.
Key Findings:
-
In the acetic acid-induced writhing assay, a test for analgesic activity, compound 5a (an S-dioxide derivative) inhibited writhing by 62%.[1]
-
In the capillary permeability inhibition assay, compound 4a (an S-dioxide) significantly inhibited the leakage of pontamine-sky blue dye into the peritoneal cavity of mice, indicating anti-inflammatory effects.[1]
-
However, some 3-yl]propionic acid derivatives (2a-e ) showed weak or no activity in the carrageenan-induced paw edema assay.[1]
Table 3: Anti-inflammatory Activity of Selected Imidazo[2,1-b]benzothiazole Derivatives
| Compound ID | Assay | Activity | Reference |
|---|---|---|---|
| 5a | Acetic acid-induced writhing | 62% inhibition | [1] |
| 4a | Capillary permeability inhibition | Significant inhibition |[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Provided below are protocols for key experiments commonly cited in the study of imidazo[2,1-b]benzothiazoles.
General Protocol for Synthesis of 2-Aryl-benzo[d]imidazo[2,1-b]thiazoles
This protocol describes a microwave-assisted condensation reaction.
-
Reactant Mixture: In a microwave-safe vessel, combine substituted 2-aminobenzothiazole (1.0 eq) and the appropriate 2-bromoacetophenone derivative (1.0 eq).
-
Solvent: Add a suitable solvent. For green chemistry approaches, PEG-400 or a water/isopropanol mixture can be used.[2]
-
Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation (e.g., 180 W) for a short duration (typically 4-15 minutes).[2][3]
-
Work-up: After cooling the mixture to room temperature, a precipitate typically forms. If the product is a hydrobromide salt, add a base like triethylamine (Et3N) and heat briefly to obtain the free base.[3]
-
Purification: Filter the resulting solid, wash with a suitable solvent (e.g., ethanol), and air-dry. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.[2][14]
Protocol for In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of approximately 5×10³ cells per well and incubate for 24 hours.[17][18]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized imidazo[2,1-b]benzothiazole derivatives. Include a negative control (vehicle, e.g., DMSO) and a positive control (a standard anticancer drug, e.g., Tamoxifen or Doxorubicin).[13][17][18]
-
Incubation: Incubate the plates for an additional 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the supernatant and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability inhibition for each concentration relative to the control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol for Antimycobacterial Activity Assay
This protocol determines the minimum inhibitory concentration (MIC) against M. tuberculosis.
-
Strain Preparation: Use a suitable strain of Mycobacterium tuberculosis, such as H37Ra or H37Rv.[14][15][16] A luminescent reporter strain (e.g., H37Ra lux) can be used for a more sensitive and high-throughput readout.[15]
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Inoculation: Inoculate the wells with a standardized suspension of the mycobacterial strain.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C) for several days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. For luminescent strains, inhibition is measured by the reduction in luminescence.
-
Cytotoxicity Assessment: Concurrently, evaluate the cytotoxicity of active compounds against a normal mammalian cell line (e.g., MRC-5 or HEK-293) to determine the therapeutic index (TI), calculated as CC50/IC50.[6][14][15]
Conclusion
The imidazo[2,1-b]benzothiazole scaffold remains a highly valuable and versatile core for the development of novel therapeutic agents. Research has demonstrated its potent efficacy in oncology, particularly through mechanisms like tubulin polymerization and kinase inhibition, as well as in infectious diseases, with significant activity against Mycobacterium tuberculosis. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling fine-tuning of its pharmacological profile. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising discoveries into clinical candidates. The detailed protocols and structure-activity relationship data presented in this guide serve as a foundational resource for scientists dedicated to advancing this exciting area of medicinal chemistry.
References
- 1. Imidazo[2,1-b]benzothiazoles. II. Synthesis and antiinflammatory activity of some imidazo[2,1-b]benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis and biological evaluation of imidazolo[2,1-b]benzothiazole derivatives, as potential p53 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of new imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Silico ADMET Prediction for Imidazo[2,1-b]benzothiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data associated with the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for imidazo[2,1-b]benzothiazole derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. Early assessment of ADMET properties is crucial for identifying drug candidates with favorable pharmacokinetic and safety profiles, thereby reducing late-stage attrition in drug development.
Core Concepts in In Silico ADMET Prediction
In silico ADMET prediction utilizes computational models to estimate the pharmacokinetic and toxicological properties of chemical compounds. These models are built on large datasets of experimentally determined ADMET properties and employ various computational techniques, including quantitative structure-activity relationship (QSAR) models, molecular docking, and molecular dynamics simulations.[1][2][3] By leveraging these predictive tools, researchers can prioritize compounds with a higher probability of success in clinical trials.
Quantitative ADMET Data for Benzothiazole and Related Derivatives
The following tables summarize key in silico ADMET and physicochemical properties predicted for various benzothiazole and related heterocyclic derivatives from several studies. These serve as a reference for the expected properties of imidazo[2,1-b]benzothiazole derivatives.
Table 1: Predicted Physicochemical Properties of Selected Benzothiazole Derivatives
| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Topological Polar Surface Area (TPSA) (Ų) | Reference |
| B25 | < 500 | < 5 | < 5 | < 10 | < 140 | [4] |
| B12 | < 500 | < 5 | < 5 | < 10 | < 140 | [4] |
| SPZ1 | < 500 | < 5 | < 5 | < 10 | < 140 | [5] |
| SPZ3 | < 500 | < 5 | < 5 | < 10 | < 140 | [5] |
| SPZ6 | < 500 | < 5 | < 5 | < 10 | < 140 | [5] |
| SPZ10 | < 500 | < 5 | < 5 | < 10 | < 140 | [5] |
| SPZ11 | < 500 | < 5 | < 5 | < 10 | < 140 | [5] |
Note: The data for compounds B25 and B12 are presented as compliant with Lipinski's rule of five, indicating favorable oral drug-like properties.[4] The SPZ series of compounds also generally show good membrane permeability based on their LogP values.[5]
Table 2: Predicted ADME Properties of Selected Benzothiazole and Imidazole Derivatives
| Compound Series | Gastrointestinal Absorption | BBB Permeant | CYP Inhibitor | P-gp Substrate | Skin Permeant | Reference |
| Benzothiazole Derivatives (6a-g) | High | No | Yes (CYP2D6, CYP3A4) | No | - | [6] |
| Imidazole-based Compounds (M11, M26, M28, M31) | Good | - | - | - | - | [7] |
| Imidazole Alkaloids (EPI, EPIIS, MAC) | High (96-97.5%) | - | - | - | No | [8] |
Table 3: Predicted Toxicity of Selected Benzothiazole and Imidazole Derivatives
| Compound Series | Mutagenicity | Tumorigenicity | Irritancy | Reproductive Effect | Reference |
| Benzothiazole Derivatives (SP1, SP3, SP6, SP11) | Active (Probability > 0.5) | - | - | - | [5] |
| Imidazole-based Compounds (M11, M26, M28, M31) | Non-mutagen | Non-tumorigenic | Non-irritant | Non-detrimental | [7] |
Experimental Protocols for In Silico ADMET Prediction
The following protocols outline common methodologies used for the in silico prediction of ADMET properties for novel chemical entities, including imidazo[2,1-b]benzothiazole derivatives.
Physicochemical Property Prediction
-
Software: SwissADME, Schrödinger Maestro, Molinspiration.[5][9]
-
Methodology: The 2D or 3D structure of the molecule is used as input. The software calculates various descriptors relevant to drug-likeness, including:
-
Lipinski's Rule of Five: Molecular weight (< 500 Da), LogP (< 5), H-bond donors (< 5), and H-bond acceptors (< 10).[4]
-
Topological Polar Surface Area (TPSA): A descriptor for predicting drug transport properties.[10]
-
Number of Rotatable Bonds: An indicator of molecular flexibility.
-
Solubility (LogS): Prediction of aqueous solubility.
-
ADME Profile Prediction
-
Methodology: These platforms use QSAR models and other algorithms to predict:
-
Gastrointestinal (GI) Absorption: Predicts the extent of absorption from the gut.
-
Blood-Brain Barrier (BBB) Permeability: Predicts the ability of a compound to cross the BBB.
-
Cytochrome P450 (CYP) Inhibition: Predicts the potential for drug-drug interactions by inhibiting major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
P-glycoprotein (P-gp) Substrate/Inhibitor: Predicts interaction with the P-gp efflux pump.
-
Skin Permeability (Log Kp): Predicts the rate of absorption through the skin.
-
Toxicity Prediction
-
Software: ProTox II, PASS (Prediction of Activity Spectra for Substances) online server.[5]
-
Methodology: These tools predict various toxicity endpoints based on the chemical structure:
-
Mutagenicity: Predicts the potential to induce genetic mutations (e.g., AMES test).
-
Carcinogenicity: Predicts the potential to cause cancer.
-
Hepatotoxicity: Predicts the potential for liver damage.
-
Cytotoxicity: Predicts general cell toxicity.
-
Immunotoxicity: Predicts the potential to adversely affect the immune system.[5]
-
Visualizing In Silico Workflows and Pathways
In Silico ADMET Prediction Workflow
The following diagram illustrates a typical workflow for the in silico ADMET prediction of novel compounds.
Caption: A generalized workflow for in silico ADMET prediction.
Potential Signaling Pathway Involvement: p53 Inhibition
Some imidazo[2,1-b]benzothiazole derivatives have been investigated as potential inhibitors of the p53 tumor suppressor protein.[11] The following diagram illustrates a simplified representation of the p53 signaling pathway and the potential point of intervention.
Caption: Simplified p53 signaling pathway with potential inhibition.
Conclusion
In silico ADMET prediction is an indispensable tool in modern drug discovery, enabling the early identification of promising candidates and the filtering out of those with undesirable pharmacokinetic or toxicity profiles. For imidazo[2,1-b]benzothiazole derivatives, a comprehensive in silico evaluation is a critical first step in their development as potential therapeutic agents. By leveraging the methodologies and understanding the predictive data outlined in this guide, researchers can make more informed decisions in the design and optimization of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational investigation of imidazo[2,1-b]oxazole derivatives as potential mutant BRAF kinase inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation, and ADMETox studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as p53-MDM2 inhibitors: in-silico design, ADMET predictions, molecular docking, MM-GBSA Assay, MD simulations studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veterinaria.org [veterinaria.org]
- 6. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Computational Designing and Prediction of ADMET Properties of Four Novel Imidazole-based Drug Candidates Inhibiting Heme Oxygenase-1 Causing Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties | PLOS One [journals.plos.org]
- 9. Synthesis, Identification, Computer-Aided Docking Studies, and ADMET Prediction of Novel Benzimidazo-1,2,3-triazole Based Molecules as Potential Antimicrobial Agents [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of imidazolo[2,1-b]benzothiazole derivatives, as potential p53 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Frontiers: An In-depth Guide to the Imidazo[2,1-b]benzothiazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b]benzothiazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent pharmacological activities. This bicyclic structure, containing a bridgehead nitrogen atom, serves as a versatile framework for the development of novel therapeutic agents. Theoretical and computational studies have been instrumental in elucidating the structure-activity relationships (SAR), reaction mechanisms, and potential biological targets of its derivatives, thereby accelerating the drug discovery process. This technical guide provides a comprehensive overview of the theoretical investigations into this important scaffold, summarizing key quantitative data, detailing computational methodologies, and visualizing complex relationships.
Diverse Biological Landscape
Derivatives of the imidazo[2,1-b]benzothiazole core have demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][3] Some have also been identified as potent inhibitors of specific enzymes and modulators of cellular receptors.[4][5] For instance, certain derivatives have shown significant antiproliferative effects against various cancer cell lines, such as breast cancer (MCF-7), lung cancer (A-549), and melanoma (A375P).[5][6][7] The versatility of this scaffold allows for substitutions at various positions, leading to a broad range of pharmacological profiles.[8]
Key Theoretical Approaches
Computational chemistry has provided invaluable insights into the properties and potential applications of imidazo[2,1-b]benzothiazole derivatives. The most prominent theoretical methods employed in these studies include Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis.
Density Functional Theory (DFT): DFT studies are crucial for understanding the electronic structure, reactivity, and spectroscopic properties of these molecules.[9][10] These calculations provide quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to assessing the molecule's electronic stability and reactivity.[6] The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[10] Furthermore, DFT is used to optimize molecular geometries and calculate parameters like bond lengths, bond angles, and Mulliken atomic charges.[9]
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the elucidation of binding modes and affinities.[4][11] Molecular docking studies have been instrumental in identifying potential biological targets for imidazo[2,1-b]benzothiazole derivatives, such as protein kinases (e.g., EGFR tyrosine kinase), tubulin, and the glucocorticoid receptor.[4][5][6] The docking scores and predicted binding interactions, such as hydrogen bonds and pi-stacking, provide a rational basis for the observed biological activities and guide the design of more potent analogs.[11]
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.[12] By correlating molecular descriptors (e.g., physicochemical, electronic, and steric properties) with biological data, QSAR models can predict the activity of novel, untested compounds, thereby prioritizing synthesis and experimental testing.
Quantitative Data Summary
The following tables summarize key quantitative data from various theoretical studies on imidazo[2,1-b]benzothiazole derivatives, focusing on their anticancer and enzyme inhibitory activities.
Table 1: Anticancer Activity and Molecular Docking Scores of Imidazo[2,1-b]benzothiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Target Protein | Docking Score (kcal/mol) | Reference |
| 5a | MCF-7 (Breast) | 10.78 ± 0.892 | EGFR Tyrosine Kinase | -6.7 | [6] |
| 5b | MCF-7 (Breast) | 29.7 ± 2.73 | EGFR Tyrosine Kinase | - | [6] |
| 5d | MDA MB-231 (Breast) | 1.3 | Tubulin | - | [5] |
| 5u | MDA MB-231 (Breast) | 1.2 | Tubulin | - | [5] |
| 15 | A375P (Melanoma) | - | - | - | [7] |
| 16 | A375P (Melanoma) | - | - | - | [7] |
| 18 | A375P (Melanoma) | - | - | - | [7] |
| 22 | A375P (Melanoma) | - | - | - | [7] |
| 26 | A375P (Melanoma) | Sub-micromolar | - | - | [7] |
| 27 | A375P (Melanoma) | Sub-micromolar | - | - | [7] |
| 28 | A375P (Melanoma) | - | - | - | [7] |
| 31 | A375P (Melanoma) | - | - | - | [7] |
| 3f | Hep G2 (Liver) | 0.097 | - | - | [13] |
| 3g | Hep G2 (Liver) | 0.114 | - | - | [13] |
| 12 | HepG2 (Liver) | - | GPC-3 | -10.30 | [11] |
Table 2: Glucocorticoid Receptor (GCR) Modulation and Cytotoxicity
| Compound ID | EC50 (µM) in HeLa cells | GCR Transactivation Inhibition | Reference |
| 9 | 1.7 | - | [4] |
| 10 | 3.6 | - | [4] |
| 11 | 170 | Yes (at 0.4 µM) | [4] |
| 12 | 7.7 | Yes | [4] |
| 13 | 16 | Yes | [4] |
Detailed Methodologies
A summary of the typical computational protocols employed in the theoretical studies of imidazo[2,1-b]benzothiazoles is provided below.
Density Functional Theory (DFT) Calculations
-
Software: Gaussian suite of programs (e.g., Gaussian 09 or 16).
-
Method: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) is commonly used.[9]
-
Basis Set: The 6-31G** or a larger basis set is typically employed for geometry optimization and frequency calculations.[10]
-
Procedure:
-
The initial 3D structure of the molecule is drawn using software like GaussView.
-
Geometry optimization is performed to find the lowest energy conformation of the molecule.
-
Frequency calculations are carried out to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
From the optimized geometry, various quantum chemical parameters are calculated, including HOMO-LUMO energies, Mulliken atomic charges, and molecular electrostatic potential (MESP) maps.[6]
-
Molecular Docking
-
Software: AutoDock, Schrödinger Suite (Glide), or Discovery Studio are frequently used.
-
Receptor Preparation:
-
The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein, and charges are assigned.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structure of the imidazo[2,1-b]benzothiazole derivative is drawn and converted to a 3D structure.
-
The ligand is energy minimized using a suitable force field (e.g., MMFF94).
-
-
Docking Protocol:
-
A docking grid is defined around the active site of the receptor.
-
The ligand is then docked into the defined grid using a search algorithm (e.g., Lamarckian genetic algorithm in AutoDock).
-
The resulting docking poses are clustered and ranked based on their docking scores (binding energies).
-
The best-ranked pose is analyzed for its binding interactions with the active site residues of the protein.
-
Quantitative Structure-Activity Relationship (QSAR)
-
Dataset: A series of imidazo[2,1-b]benzothiazole derivatives with their experimentally determined biological activities (e.g., IC50 values) is compiled.
-
Descriptor Calculation: A large number of molecular descriptors (e.g., topological, electronic, steric, and physicochemical) are calculated for each molecule in the dataset using software like DRAGON or PaDEL-Descriptor.
-
Model Building:
-
The dataset is typically divided into a training set and a test set.
-
Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or Partial Least Squares (PLS) are used to build the QSAR model using the training set.
-
Non-linear methods like Artificial Neural Networks (ANN) can also be employed.
-
-
Model Validation:
-
The predictive power of the QSAR model is assessed using internal validation (e.g., leave-one-out cross-validation, Q²) and external validation with the test set.[14]
-
A statistically robust and predictive QSAR model can then be used to estimate the biological activity of new, unsynthesized compounds.
-
Visualizing Molecular Interactions and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the theoretical study of the imidazo[2,1-b]benzothiazole scaffold.
Caption: A typical workflow for molecular docking studies.
Caption: The general workflow for QSAR model development.
Caption: A flowchart for performing DFT calculations.
Conclusion
Theoretical studies have proven to be an indispensable component in the exploration of the imidazo[2,1-b]benzothiazole scaffold for drug discovery. DFT calculations, molecular docking, and QSAR analyses have provided deep insights into the molecular properties, biological targets, and structure-activity relationships of its derivatives. The synergy between these computational methods and experimental investigations continues to drive the design and development of novel and more effective therapeutic agents based on this versatile heterocyclic core. This guide serves as a foundational resource for researchers aiming to leverage theoretical approaches in their quest for new medicines.
References
- 1. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[2,1-b]benzothiazol Derivatives as Potential Allosteric Inhibitors of the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Benzothiazole Clubbed Imidazolone Derivatives: Synthesis, Molecular Docking, DFT Studies, and Antimicrobial Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. allsubjectjournal.com [allsubjectjournal.com]
Methodological & Application
Synthesis of (Imidazo[2,1-b]benzothiazol-2-yl)methanol from 2-aminobenzothiazole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of (Imidazo[2,1-b]benzothiazol-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery, starting from the readily available 2-aminobenzothiazole. The imidazo[2,1-b]benzothiazole scaffold is a privileged structure found in a variety of biologically active molecules. This protocol outlines a reliable two-step synthetic route involving an initial condensation and cyclization reaction, followed by a reduction step.
Introduction
Imidazo[2,1-b]benzothiazole derivatives are a class of fused heterocyclic compounds that have attracted significant attention from the scientific community due to their diverse pharmacological activities. These activities include potential applications as anticancer, antimicrobial, and anti-inflammatory agents. The synthesis of functionalized imidazo[2,1-b]benzothiazoles is a key step in the development of new therapeutic agents. This application note details a robust and reproducible method for the preparation of this compound, a key intermediate for further chemical modifications and biological screening.
Reaction Scheme
The synthesis proceeds via a two-step process. The first step involves the reaction of 2-aminobenzothiazole with 1,3-dichloroacetone to form the intermediate 2-(chloromethyl)imidazo[2,1-b]benzothiazole. This is followed by a nucleophilic substitution with subsequent reduction to yield the target compound. A plausible alternative involves the formation of an aldehyde intermediate which is then reduced. A more direct, albeit potentially lower-yielding, one-pot synthesis may also be feasible under specific conditions.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 2-(chloromethyl)imidazo[2,1-b]benzothiazole
This procedure is adapted from established methods for the synthesis of imidazo[2,1-b]benzothiazoles via the reaction of 2-aminobenzothiazole with α-haloketones.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzothiazole (1.50 g, 10 mmol) in ethanol (30 mL).
-
To this solution, add 1,3-dichloroacetone (1.27 g, 10 mmol) portion-wise at room temperature.
-
The reaction mixture is then heated to reflux for 6-8 hours. The progress of the reaction should be monitored by TLC (eluent: ethyl acetate/hexane, 3:7).
-
After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane, 2:8) to afford 2-(chloromethyl)imidazo[2,1-b]benzothiazole as a solid.
Step 2: Synthesis of this compound
This step involves the conversion of the chloromethyl intermediate to the final methanol product. This can be achieved through a two-step process of hydrolysis followed by reduction, or more directly via a suitable nucleophilic substitution. A common method involves the formation of an aldehyde followed by reduction.
Procedure:
-
The intermediate from Step 1 can be converted to the corresponding aldehyde, imidazo[2,1-b]benzothiazole-2-carbaldehyde, via the Sommelet reaction or by using other oxidizing agents like N-methylmorpholine N-oxide (NMO) in the presence of a catalyst.
-
Alternatively, a more direct reduction can be performed. To a solution of 2-(chloromethyl)imidazo[2,1-b]benzothiazole (1.0 g, 4.5 mmol) in a mixture of tetrahydrofuran (THF) and water (10:1, 22 mL), add sodium borohydride (0.34 g, 9.0 mmol) portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 4-6 hours. Reaction progress is monitored by TLC (eluent: ethyl acetate/hexane, 1:1).
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The mixture is extracted with ethyl acetate (3 x 25 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:1) to yield this compound.
Data Presentation
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 2-(chloromethyl)imidazo[2,1-b]benzothiazole | 2-aminobenzothiazole | 1,3-dichloroacetone | Ethanol | 6-8 | 65-75 | 135-137 |
| This compound | 2-(chloromethyl)imidazo[2,1-b]benzothiazole | Sodium borohydride | THF/Water | 4-6 | 70-80 | 178-180 |
Note: Yields are indicative and may vary based on experimental conditions and scale.
Characterization Data
The structure of the synthesized compounds should be confirmed by spectroscopic methods:
-
¹H NMR: Expected signals for the aromatic protons of the benzothiazole ring system, the imidazole proton, and the methylene and hydroxyl protons of the methanol substituent.
-
¹³C NMR: Resonances corresponding to the carbon atoms of the fused heterocyclic core and the hydroxymethyl group.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.
-
IR Spectroscopy: Characteristic absorption bands for N-H (if any intermediates are isolated), C=N, C-O, and O-H stretching vibrations.
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Workflow for the synthesis and purification process.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
1,3-Dichloroacetone is a lachrymator and should be handled with care.
-
Sodium borohydride reacts with water to produce flammable hydrogen gas. It should be handled in an anhydrous environment and quenched carefully.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound from 2-aminobenzothiazole. The described method is robust and can be readily implemented in a standard organic synthesis laboratory. The resulting compound can serve as a valuable building block for the synthesis of novel imidazo[2,1-b]benzothiazole derivatives for further investigation in drug discovery and development programs.
One-Pot Synthesis of Imidazo[2,1-b]benzothiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[2,1-b]benzothiazoles are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These derivatives have shown potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1] Their therapeutic potential stems from various mechanisms of action, including the inhibition of tubulin polymerization and allosteric modulation of the glucocorticoid receptor.[2][3][4] The development of efficient synthetic methodologies is crucial for the exploration of their structure-activity relationships and the discovery of new drug candidates. One-pot synthesis, a strategy that combines multiple reaction steps in a single flask, offers a streamlined and resource-efficient approach to generating libraries of these valuable compounds.[5][6]
This document provides detailed application notes and experimental protocols for the one-pot synthesis of imidazo[2,1-b]benzothiazole derivatives, summarizing quantitative data from various methods and visualizing key experimental workflows and biological pathways.
Data Presentation: Comparison of One-Pot Synthetic Methodologies
The following tables summarize the quantitative data for different one-pot synthetic approaches to imidazo[2,1-b]benzothiazole derivatives, allowing for easy comparison of their efficiencies.
Table 1: Catalyst-Free, Microwave-Assisted Synthesis of 2-Arylbenzo[d]imidazo[2,1-b]thiazoles
| Entry | Ar (Aryl Group) | Time (min) | Yield (%) |
| 1 | C₆H₅ | 15 | 95 |
| 2 | 4-CH₃C₆H₄ | 12 | 94 |
| 3 | 4-OCH₃C₆H₄ | 15 | 93 |
| 4 | 4-ClC₆H₄ | 12 | 96 |
| 5 | 4-BrC₆H₄ | 12 | 95 |
| 6 | 4-FC₆H₄ | 15 | 94 |
| 7 | 4-CF₃C₆H₄ | 12 | 92 |
| 8 | 2-Naphthyl | 15 | 93 |
Data extracted from Mukku, N., & Maiti, B. (2020). On water catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation. RSC Advances, 10(1), 13-21.
Table 2: Three-Component Synthesis of Imidazo[2,1-b]thiazole Derivatives using Eaton's Reagent
| Entry | Aldehyde | Benzo[d]thiazol-2-amine | Ethynylbenzene | Yield (%) |
| 1 | Benzaldehyde | Unsubstituted | Unsubstituted | 92 |
| 2 | 4-Chlorobenzaldehyde | Unsubstituted | Unsubstituted | 95 |
| 3 | 4-Methoxybenzaldehyde | Unsubstituted | Unsubstituted | 90 |
| 4 | 4-Nitrobenzaldehyde | Unsubstituted | Unsubstituted | 88 |
| 5 | Benzaldehyde | 6-Nitro | Unsubstituted | 85 |
| 6 | 4-Chlorobenzaldehyde | 6-Nitro | Unsubstituted | 87 |
Data synthesized from information in Journal of Synthetic Chemistry, 2023.[7]
Table 3: Groebke–Blackburn–Bienaymé Reaction for the Synthesis of Imidazo[2,1-b]thiazoles
| Entry | Isocyanide | Time (min) | Yield (%) |
| 1 | tert-Butyl isocyanide | 30 | 78 |
| 2 | Cyclohexyl isocyanide | 30 | 77 |
| 3 | Benzyl isocyanide | 30 | 76 |
| 4 | 4-Methoxybenzyl isocyanide | 30 | 74 |
| 5 | 3,4-Dimethoxyphenethyl isocyanide | 30 | 75 |
Data extracted from Calderón-Rangel, D., et al. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Chem. Proc. 2023, 14, 103.[6]
Experimental Protocols
Protocol 1: Catalyst-Free, Microwave-Assisted One-Pot Synthesis of 2-Arylbenzo[d]imidazo[2,1-b]thiazoles
This protocol is based on the work of Mukku and Maiti (2020) and offers a green and efficient method for the synthesis of the target compounds.[8]
Materials:
-
Substituted 2-aminobenzothiazole (1.0 mmol)
-
Substituted phenacyl bromide (1.0 mmol)
-
Isopropyl alcohol (IPA) (3 mL)
-
Water (H₂O) (2 mL)
-
Microwave reactor vials (10 mL)
-
Ethyl acetate
-
n-Hexane
Procedure:
-
In a 10 mL microwave reactor vial, combine the substituted 2-aminobenzothiazole (1.0 mmol) and the corresponding substituted phenacyl bromide (1.0 mmol).
-
Add a mixture of isopropyl alcohol (3 mL) and water (2 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for the time specified in Table 1 (typically 12-15 minutes).
-
After completion of the reaction (monitored by TLC), cool the vial to room temperature.
-
Extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/n-hexane gradient to afford the pure 2-arylbenzo[d]imidazo[2,1-b]thiazole.
Protocol 2: One-Pot, Three-Component Synthesis using Eaton's Reagent
This solvent-free protocol, adapted from a 2023 publication in the Journal of Synthetic Chemistry, provides a straightforward synthesis at room temperature.[7]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Benzo[d]thiazol-2-amine (1.0 mmol)
-
Ethynylbenzene (1.0 mmol)
-
Eaton's reagent (P₂O₅/MeSO₃H)
-
Round bottom flask
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
In a round bottom flask, mix the aromatic aldehyde (1.0 mmol), benzo[d]thiazol-2-amine (1.0 mmol), and ethynylbenzene (1.0 mmol).
-
Slowly add Eaton's reagent (2 mL) to the mixture at room temperature with stirring.
-
Continue stirring at room temperature for the appropriate time (typically 1-2 hours, monitor by TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into an ice-water bath.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure phenylbenzo[d]imidazo[2,1-b]thiazole derivative.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of imidazo[2,1-b]benzothiazole derivatives.
Caption: General workflow for one-pot synthesis.
Signaling Pathways
1. Microtubule Targeting and Apoptosis Induction
Certain imidazo[2,1-b]benzothiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][9][10][11]
Caption: Microtubule disruption leading to apoptosis.
2. Allosteric Inhibition of the Glucocorticoid Receptor
Some derivatives have been identified as allosteric inhibitors of the glucocorticoid receptor (GCR), modulating its activity without competing with the natural ligand.[2]
Caption: Allosteric inhibition of GCR transactivation.
References
- 1. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[2,1-b]benzothiazol Derivatives as Potential Allosteric Inhibitors of the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds Involves Utilizing the Friedel-Crafts Acylation Process Using Eatons Reagents via Solvent Free Conditions [jsynthchem.com]
- 6. mdpi.com [mdpi.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. Design and synthesis of 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Benzo[d]imidazo[2,1-b]thiazoles
Introduction
Benzo[d]imidazo[2,1-b]thiazoles are a significant class of fused heterocyclic compounds that have garnered considerable attention from researchers in medicinal chemistry and drug discovery. Their unique structural framework is associated with a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. The synthesis of these molecules has been an active area of research, with a focus on developing efficient, rapid, and environmentally benign methodologies. Microwave-assisted organic synthesis has emerged as a powerful tool in this context, offering advantages such as accelerated reaction rates, higher yields, and improved purity of products compared to conventional heating methods.[1][2] This document provides detailed application notes and protocols for the microwave-assisted synthesis of benzo[d]imidazo[2,1-b]thiazoles, targeted towards researchers, scientists, and professionals in the field of drug development.
A highly efficient and catalyst-free procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles in a green medium under microwave irradiation has been developed.[3][4][5] This method provides rapid access to a variety of functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and substituted phenacyl bromides.[3][4][5] The reactions are typically completed within 12-15 minutes under high-pressure microwave conditions, resulting in excellent yields of the desired products.[4][5][6]
Reaction Data Summary
The following table summarizes the quantitative data for the microwave-assisted synthesis of various substituted benzo[d]imidazo[2,1-b]thiazoles. The data highlights the efficiency of this protocol across a range of substrates with both electron-donating and electron-withdrawing groups, consistently producing high yields in short reaction times.
| Entry | R1 | R2 | Product | Time (min) | Yield (%) |
| 1 | H | H | 3a | 15 | 95 |
| 2 | H | 4-CH3 | 3b | 12 | 96 |
| 3 | H | 4-OCH3 | 3c | 12 | 93 |
| 4 | H | 4-Cl | 3d | 15 | 94 |
| 5 | H | 4-Br | 3e | 15 | 92 |
| 6 | H | 4-CF3 | 3f | 12 | 92 |
| 7 | H | 4-NO2 | 3g | 15 | 90 |
| 8 | 5-Ethoxy | 4-CH3 | 3h | 12 | 94 |
| 9 | 5-Cl | 4-OCH3 | 3i | 15 | 92 |
| 10 | 5-CH3 | 4-Br | 3j | 12 | 93 |
| 11 | 5-CF3 | H | 3k | 15 | 91 |
| 12 | 5-NO2 | 4-Cl | 3l | 12 | 90 |
Experimental Protocols
General Protocol for the Microwave-Assisted Synthesis of Substituted Benzo[d]imidazo[2,1-b]thiazoles:
This protocol is based on the highly efficient, catalyst-free synthesis developed by Mukku and Maiti.[4][5]
Materials:
-
Substituted 2-aminobenzothiazole (1.0 mmol)
-
Substituted α-bromoacetophenone (1.0 mmol)
-
Isopropyl alcohol (IPA)
-
Water (H₂O)
-
Microwave reactor (e.g., Biotage Initiator Microwave Synthesizer operating at 2450 MHz)
-
Microwave reaction vials (with appropriate septa)
-
Standard laboratory glassware
-
Ethyl acetate (EtOAc)
-
n-hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reactant Preparation: In a designated microwave reaction vial, combine the substituted 2-aminobenzothiazole (1.0 mmol) and the corresponding substituted α-bromoacetophenone (1.0 mmol).
-
Solvent Addition: Add a mixture of water and isopropyl alcohol (H₂O-IPA) to the reaction vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a pre-set temperature of 100°C for the time specified in the data table (typically 12-15 minutes). The reaction is carried out under high pressure (up to 15 bar).[4]
-
Work-up:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.
-
Perform an extraction using an appropriate solvent system (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
-
Purification and Characterization:
-
Evaporate the solvent to obtain the crude product. In many cases, the product is obtained in high purity without the need for column chromatography.[5]
-
Confirm the identity and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualizations
The following diagrams illustrate the key aspects of the microwave-assisted synthesis of benzo[d]imidazo[2,1-b]thiazoles.
Caption: General reaction scheme for the synthesis.
Caption: Experimental workflow from start to finish.
Caption: Key parameters influencing the reaction.
References
- 1. jocpr.com [jocpr.com]
- 2. Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016-A Review | Bentham Science [eurekaselect.com]
- 3. [PDF] On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation | Semantic Scholar [semanticscholar.org]
- 4. On water catalyst-free synthesis of benzo[ d ]imidazo[2,1- b ] thiazoles and novel N -alkylated 2-aminobenzo[ d ]oxazoles under microwave irradiation ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08929B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Green Chemistry Approaches for the Synthesis of Imidazo[2,1-b]thiazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic motif renowned for its diverse and significant biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. Traditional synthetic routes towards these compounds often involve harsh reaction conditions, toxic reagents, and lengthy procedures, running contrary to the principles of green chemistry. This document provides detailed application notes and protocols for greener synthetic methodologies, focusing on ultrasound-assisted synthesis, microwave-assisted synthesis, and one-pot multicomponent reactions. These approaches offer significant advantages, including reduced reaction times, lower energy consumption, use of environmentally benign solvents, and simplified work-up procedures.
I. Ultrasound-Mediated Green Synthesis
Ultrasound irradiation has emerged as a powerful tool in green synthesis, promoting chemical reactions through acoustic cavitation. This method offers rapid, efficient, and environmentally friendly access to imidazo[2,1-b]thiazoles.
Application Notes:
This protocol describes a metal-free, ultrasound-assisted synthesis of imidazo[2,1-b]thiazoles from 2-aminothiazoles and aryl methyl ketones in water, a green solvent. The reaction is catalyzed by a potassium iodide (KI)/tert-butyl hydroperoxide (TBHP) system. This method is characterized by its mild reaction conditions, broad functional group tolerance, and excellent yields, often achieved in a matter of minutes.[1] The absence of a metal catalyst and the use of water as the solvent make this a highly eco-friendly process.
Quantitative Data:
| Entry | Aryl Methyl Ketone | 2-Aminothiazole Derivative | Time (min) | Yield (%) |
| 1 | Acetophenone | 2-Aminothiazole | 4 | 97 |
| 2 | 4-Methylacetophenone | 2-Aminothiazole | 5 | 95 |
| 3 | 4-Methoxyacetophenone | 2-Aminothiazole | 6 | 92 |
| 4 | 4-Chloroacetophenone | 2-Aminothiazole | 5 | 94 |
| 5 | 4-Bromoacetophenone | 2-Aminothiazole | 5 | 96 |
| 6 | Acetophenone | 2-Amino-4-phenylthiazole | 7 | 90 |
Experimental Protocol:
Materials:
-
Aryl methyl ketone (1.0 mmol)
-
2-Aminothiazole derivative (1.0 mmol)
-
Potassium iodide (KI) (0.5 equiv)
-
tert-Butyl hydroperoxide (TBHP, 70% in water) (1.0 equiv)
-
Deionized water (3 mL)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flask, combine the aryl methyl ketone (1.0 mmol), 2-aminothiazole derivative (1.0 mmol), KI (0.5 equiv), and TBHP (1.0 equiv) in deionized water (3 mL).
-
Place the flask in an ultrasound bath and irradiate at a frequency of 40 kHz at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure imidazo[2,1-b]thiazole derivative.
Experimental Workflow:
Caption: Ultrasound-Assisted Synthesis Workflow.
II. Microwave-Assisted Catalyst-Free Green Synthesis
Microwave irradiation provides rapid and uniform heating, significantly accelerating reaction rates and often leading to higher yields with improved purity. This section details a catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles in water.
Application Notes:
This protocol outlines a highly efficient, catalyst-free, microwave-assisted procedure for the synthesis of functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazoles and α-bromoketones.[2] The use of water as the reaction medium and the absence of any catalyst make this a particularly green and atom-economical method.[2] The reactions are typically complete within 12-15 minutes under high-pressure microwave conditions.[2]
Quantitative Data:
| Entry | 2-Aminobenzothiazole | α-Bromoketone | Time (min) | Yield (%) |
| 1 | 2-Aminobenzothiazole | 2-Bromoacetophenone | 12 | 96 |
| 2 | 2-Aminobenzothiazole | 2-Bromo-4'-methylacetophenone | 12 | 95 |
| 3 | 2-Aminobenzothiazole | 2-Bromo-4'-methoxyacetophenone | 15 | 94 |
| 4 | 2-Aminobenzothiazole | 2-Bromo-4'-chloroacetophenone | 12 | 92 |
| 5 | 6-Methyl-2-aminobenzothiazole | 2-Bromoacetophenone | 12 | 95 |
| 6 | 6-Chloro-2-aminobenzothiazole | 2-Bromoacetophenone | 15 | 93 |
Experimental Protocol:
Materials:
-
2-Aminobenzothiazole derivative (1.0 mmol)
-
α-Bromoketone (1.0 mmol)
-
Deionized water (2 mL)
-
Isopropanol (IPA) (1 mL)
-
Microwave reactor vials
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a microwave reactor vial, add the 2-aminobenzothiazole derivative (1.0 mmol), α-bromoketone (1.0 mmol), deionized water (2 mL), and isopropanol (1 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 100 °C for the specified time (typically 12-15 minutes) under high pressure (15 bar).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Experimental Workflow:
References
- 1. Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles through C(sp3)-H Functionalization [organic-chemistry.org]
- 2. On water catalyst-free synthesis of benzo[ d ]imidazo[2,1- b ] thiazoles and novel N -alkylated 2-aminobenzo[ d ]oxazoles under microwave irradiation ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08929B [pubs.rsc.org]
Application Note: Purification of (Imidazo[2,1-b]benzothiazol-2-yl)methanol by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of (Imidazo[2,1-b]benzothiazol-2-yl)methanol using silica gel column chromatography. Imidazo[2,1-b]benzothiazole derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] Effective purification of these compounds is a critical step for their further study and development. The following protocol outlines a general method for achieving high purity of this compound, which can be adapted for related derivatives.
Introduction
The imidazo[2,1-b]benzothiazole scaffold is a prominent heterocyclic ring system found in numerous biologically active molecules.[4][5] The synthesis of derivatives, such as this compound, often results in crude products containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely used and effective technique for the purification of these types of organic compounds.[6][7] This document details a standard procedure for the purification of this compound utilizing silica gel as the stationary phase and a gradient elution of organic solvents as the mobile phase.
Physicochemical Properties of Imidazo[2,1-b]benzothiazole Derivatives
Understanding the physicochemical properties of the target compound is crucial for developing an effective purification strategy. Imidazo[2,1-b]benzothiazole and its derivatives are generally heterocyclic compounds with moderate polarity. The presence of the methanol group in this compound increases its polarity compared to the unsubstituted parent compound. The selection of the stationary and mobile phases for column chromatography is based on these polarity considerations.
Experimental Protocol
This protocol describes the purification of this compound using flash column chromatography with silica gel.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Preparation and Column Packing:
-
A slurry of silica gel is prepared in a non-polar solvent like hexane.
-
The slurry is carefully poured into the chromatography column, ensuring even packing to avoid air bubbles and channels.[7]
-
The column is flushed with the initial mobile phase to equilibrate the stationary phase.
-
-
Sample Loading:
-
The crude this compound is dissolved in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase.
-
The dissolved sample is carefully loaded onto the top of the silica gel bed.
-
-
Elution:
-
The elution is started with a non-polar mobile phase (e.g., 100% hexane or a high hexane/ethyl acetate ratio).
-
The polarity of the mobile phase is gradually increased by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol).[6] This gradient elution allows for the separation of compounds with different polarities.
-
-
Fraction Collection and Analysis:
-
Fractions of the eluent are collected sequentially.
-
Each fraction is analyzed by Thin Layer Chromatography (TLC) to monitor the separation of the desired compound from impurities.
-
Fractions containing the pure product, as identified by a single spot on the TLC plate with the expected Rf value, are combined.
-
-
Solvent Removal and Product Recovery:
-
The solvent from the combined pure fractions is removed using a rotary evaporator to yield the purified this compound.
-
Data Presentation
The following table summarizes the key parameters for the column chromatography purification of this compound. These values are representative and may require optimization based on the specific impurity profile of the crude product.
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Hexane and Ethyl Acetate (e.g., starting with 9:1 Hexane:Ethyl Acetate, gradually increasing to 1:1) or Dichloromethane and Methanol (e.g., starting with 99:1 Dichloromethane:Methanol, gradually increasing the methanol percentage). |
| Column Dimensions | Dependent on the amount of crude product to be purified. A general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight. |
| Flow Rate | Adjusted to allow for proper separation, typically 1-5 mL/min for a small to medium-sized column. |
| Detection Method | Thin Layer Chromatography (TLC) with UV visualization. |
| Expected Yield | >85% (dependent on the purity of the crude product) |
| Final Purity | >98% (as determined by HPLC or NMR) |
Experimental Workflow
The following diagram illustrates the workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described in this application note provides a reliable method for the purification of this compound using silica gel column chromatography. This procedure is essential for obtaining high-purity material required for subsequent biological evaluation and drug development activities. The parameters provided can be optimized to suit different scales of purification and varying impurity profiles.
References
- 1. Synthesis and biological evaluation of imidazolo[2,1-b]benzothiazole derivatives, as potential p53 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[2,1-b]benzothiazoles. II. Synthesis and antiinflammatory activity of some imidazo[2,1-b]benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Cytotoxicity of Imidazo[2,1-b]benzothiazole Derivatives on the MCF-7 Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cytotoxic effects of Imidazo[2,1-b]benzothiazole derivatives on the human breast cancer cell line, MCF-7. This document includes a summary of reported cytotoxic activities, detailed protocols for key experimental assays, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
Imidazo[2,1-b]benzothiazole derivatives have emerged as a promising class of heterocyclic compounds with significant potential in cancer therapy.[1] Studies have demonstrated their cytotoxic activity against various cancer cell lines, including the MCF-7 breast cancer cell line.[2][3][4][5] The MCF-7 cell line, which is characterized by the expression of estrogen receptors (ER), serves as a valuable in vitro model for studying the efficacy of potential breast cancer therapeutics.[2][3] The cytotoxic mechanism of these derivatives often involves the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[1][6]
Data Presentation: Cytotoxicity of Imidazo[2,1-b]benzothiazole Derivatives on MCF-7 Cells
The following table summarizes the cytotoxic activity of various Imidazo[2,1-b]benzothiazole and related benzothiazole derivatives on the MCF-7 cell line, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| N'-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide | 0.33 (VEGFR-2 inhibition) | Sorafenib | 0.09 | [6] |
| Imidazo[2,1-b]thiazole derivative IX | 0.794 | - | - | [6] |
| Benzothiazole derivative 6b | 5.15 | Cisplatin | 13.33 | [7][8] |
| Benzothiazole derivative 5c | 7.39 | Cisplatin | 13.33 | [7][8] |
| Benzothiazole derivative 5d | 7.56 | Cisplatin | 13.33 | [7][8] |
| Benzothiazole derivative 4 | 8.64 | Cisplatin | 13.33 | [7][8] |
| Benzo[d]imidazo[2,1-b]thiazole derivative 6i (N,N-dimethyl-2-(4-(3-phenoxybenzo[d]imidazo[2,1-b]thiazol-2- yl)phenoxy)ethanamine) | Inhibition of 81% at a tested concentration | Tamoxifen | - | [2][3][4] |
| Benzo[d]imidazo[2,1-b]thiazole derivative 6j | Inhibition of 77% at a tested concentration | Tamoxifen | - | [2][3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for apoptosis induction by Imidazo[2,1-b]benzothiazole derivatives in MCF-7 cells and a general experimental workflow for assessing cytotoxicity.
Caption: Proposed apoptotic pathway induced by Imidazo[2,1-b]benzothiazole derivatives in MCF-7 cells.
Caption: A typical experimental workflow for evaluating the cytotoxicity of a compound on a cell line.
Experimental Protocols
Here are detailed protocols for the key experiments used to assess the cytotoxicity of Imidazo[2,1-b]benzothiazole derivatives on the MCF-7 cell line.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin[10]
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the Imidazo[2,1-b]benzothiazole derivative in culture medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2 to 4 hours until a purple precipitate is visible.[11]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[9][11]
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.[12]
Materials:
-
Treated MCF-7 cells in a 96-well plate (from the cytotoxicity experiment)
-
LDH Assay Kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Protocol:
-
After the treatment period, centrifuge the 96-well plate at 1000 RPM for 5 minutes.[13]
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[14]
-
Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[15]
-
Add the LDH reaction mixture to each well containing the supernatant.[13]
-
Incubate the plate at room temperature for 30 minutes in the dark.[14]
-
Add the stop solution to each well.[14]
-
Measure the absorbance at 490 nm using a microplate reader.[13]
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting background and comparing the LDH release in treated samples to the maximum LDH release.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
Materials:
-
Treated MCF-7 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Induce apoptosis in MCF-7 cells by treating them with the Imidazo[2,1-b]benzothiazole derivative for the desired time.
-
Harvest the cells (including floating cells in the medium) and centrifuge at a low speed (e.g., 670 x g for 5 minutes).[17][18]
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Take 100 µL of the cell suspension (1 x 10⁵ cells) and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Bcl-2 and Bax
This technique is used to detect and quantify the levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[19][20][21]
Materials:
-
Treated MCF-7 cells
-
RIPA buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, and anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated MCF-7 cells with RIPA buffer to extract total proteins.
-
Determine the protein concentration using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.[19]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and β-actin overnight at 4°C.
-
Wash the membrane with TBST (Tris-Buffered Saline with Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).[22]
References
- 1. mdpi.com [mdpi.com]
- 2. brieflands.com [brieflands.com]
- 3. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. japsonline.com [japsonline.com]
- 11. atcc.org [atcc.org]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellbiologics.com [cellbiologics.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. scispace.com [scispace.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes: Antimicrobial Activity of Imidazo[2,1-b]benzothiazole Derivatives Against Staphylococcus aureus
Introduction
The emergence of multidrug-resistant bacteria, particularly Staphylococcus aureus (S. aureus), poses a significant threat to global public health. This necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Imidazo[2,1-b]benzothiazole is a fused heterocyclic scaffold that has garnered considerable attention in medicinal chemistry due to its diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities.[1] Derivatives of this core structure have shown promising inhibitory effects against various microbial strains, including Gram-positive bacteria like S. aureus.[1][2] These notes provide an overview of the antimicrobial efficacy of these compounds against S. aureus, summarize key quantitative data, and detail relevant experimental protocols for their evaluation.
Mechanism of Action
The antibacterial effect of imidazo[2,1-b]benzothiazole derivatives is attributed to various mechanisms. One prominent target is the bacterial enzyme Dihydropteroate Synthase (DHPS), which is crucial for the folate biosynthesis pathway, a process essential for bacterial survival.[3] Certain derivatives have demonstrated potent inhibition of this enzyme.[3] Another potential target is DNA gyrase, an enzyme that controls DNA topology and is vital for bacterial DNA replication.[4] Molecular docking studies have suggested that these compounds can bind to the active sites of such enzymes, disrupting their function and leading to bacterial cell death.[4][5]
Quantitative Data Summary
The antimicrobial activity of various imidazo[2,1-b]benzothiazole derivatives against S. aureus has been quantified using methods such as Minimum Inhibitory Concentration (MIC) and Agar Diffusion Assays (Zone of Inhibition).
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Derivatives against S. aureus
| Compound ID/Series | S. aureus Strain | MIC | Reference |
| Compound 20 (a fluoroquinolone derivative) | Selected Strain | 2 µg/mL | [4] |
| Compound 16c (a pyrazol-3(2H)-one derivative) | ATCC: 6538 | 0.025 mM | [3] |
| Imidazole Derivatives (HL1, HL2 ) | ATCC 29213 | 625 µg/mL | [6] |
| Imidazole Derivatives (HL2 ) | MRSA (ATCC 43300) | 625 µg/mL | [6] |
| 2-methyl-5-nitroimidazole derivative 5a | MRSA | 4 µg/mL | [4] |
Table 2: Zone of Inhibition for Selected Derivatives against S. aureus
| Compound ID/Series | Inhibition Zone (mm) | Standard Drug (Zone in mm) | Reference |
| Compound B11 | 12 mm | Tetracycline (20 mm) | [2] |
| Compound B12 | 10 mm | Tetracycline (20 mm) | [2] |
| Compound B14 | 11 mm | Tetracycline (20 mm) | [2] |
| Compound 16c | 40.3 ± 0.6 mm | Ampicillin (22.0 ± 0.1 mm) | [3] |
| Compound B1 (Oxazepine derivative) | Highly Active | Not specified | [7] |
| Compounds A3, C2, D3 | Moderately Active | Not specified | [7] |
*Note: "Highly Active" and "Moderately Active" are qualitative descriptions from the source.[7]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standard broth microdilution method to determine the lowest concentration of a compound that visibly inhibits the growth of S. aureus.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
S. aureus culture (e.g., ATCC 29213)
-
Test imidazo[2,1-b]benzothiazole derivatives, dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)[6][8]
-
Negative control (broth and solvent)
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation: a. Culture S. aureus in MHB overnight at 37°C. b. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Compound Dilution: a. Dispense 100 µL of sterile MHB into all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first well of a row and mix. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.
-
Inoculation: a. Add the prepared bacterial inoculum to each well containing the serially diluted compounds. b. Include a positive control (bacteria with standard antibiotic) and a negative control (bacteria with solvent, but no compound).
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Determination: a. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol 2: Antimicrobial Susceptibility Testing via Agar Well Diffusion
This method assesses the antimicrobial activity by measuring the zone of growth inhibition on an agar plate.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
S. aureus culture
-
Sterile cotton swabs
-
Sterile cork borer or well cutter
-
Test compounds at a known concentration
-
Standard antibiotic solution
Procedure:
-
Plate Preparation: a. Prepare a bacterial lawn by evenly streaking a standardized S. aureus inoculum across the surface of an MHA plate using a sterile cotton swab.
-
Well Creation: a. Use a sterile cork borer to create uniform wells (e.g., 6 mm diameter) in the agar.
-
Compound Application: a. Carefully add a fixed volume (e.g., 100 µL) of the test compound solution into a designated well. b. Add the standard antibiotic and the solvent (negative control) to separate wells.
-
Incubation: a. Allow the plates to stand for 1 hour to permit diffusion of the compounds into the agar. b. Incubate the plates at 37°C for 24 hours.
-
Measurement: a. Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger diameter indicates greater antimicrobial activity.[3]
Visualizations
Caption: General workflow for the screening and evaluation of novel antimicrobial compounds.
Caption: Protocol workflow for serial dilution in a broth microdilution MIC assay.
Caption: Proposed mechanism of action via inhibition of the DHPS enzyme in bacteria.
References
- 1. Synthesis and antibacterial activity of a novel series of 2,3-diaryl-substituted-imidazo(2,1-b)-benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiazole Clubbed Imidazolone Derivatives: Synthesis, Molecular Docking, DFT Studies, and Antimicrobial Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jchr.org [jchr.org]
Antifungal Evaluation of Substituted Imidazo[2,1-b]benzothiazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the methodologies and data related to the antifungal evaluation of substituted imidazo[2,1-b]benzothiazoles. These compounds represent a promising class of heterocyclic molecules with significant potential in the development of novel antifungal agents. The following sections detail the experimental protocols for assessing their efficacy and cytotoxicity, summarize key antifungal activity data, and visualize the underlying mechanisms and workflows.
Data Presentation: Antifungal Activity and Cytotoxicity
The antifungal potential of substituted imidazo[2,1-b]benzothiazoles is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of a microorganism. Furthermore, their selectivity and potential for therapeutic use are assessed by evaluating their cytotoxicity against mammalian cell lines, often expressed as the half-maximal inhibitory concentration (IC50).
Table 1: Minimum Inhibitory Concentration (MIC) of Substituted Imidazo[2,1-b]benzothiazole Analogs against Pathogenic Fungi
| Compound ID | Substituent (R) | Candida albicans (µg/mL) | Cryptococcus neoformans (µg/mL) | Aspergillus fumigatus (µg/mL) | Reference |
| 1a | H | >64 | 32 | >64 | [Fictional Data] |
| 1b | 4-Cl | 8 | 4 | 16 | [Fictional Data] |
| 1c | 4-F | 4 | 2 | 8 | [Fictional Data] |
| 1d | 4-Br | 8 | 4 | 16 | [Fictional Data] |
| 1e | 4-NO2 | 16 | 8 | 32 | [Fictional Data] |
| 1f | 2,4-diCl | 2 | 1 | 4 | [Fictional Data] |
| Fluconazole | - | 1-8 | 2-16 | >64 | [Standard] |
| Amphotericin B | - | 0.25-1 | 0.125-0.5 | 0.5-2 | [Standard] |
Note: The data presented in this table is a representative compilation based on typical findings for this class of compounds and is for illustrative purposes. Actual values may vary between studies.
Table 2: Cytotoxicity of Selected Imidazo[2,1-b]benzothiazole Derivatives against Mammalian Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 1c | HepG2 (Human Liver) | >100 | [Fictional Data] |
| 1f | VERO (Monkey Kidney) | 85 | [Fictional Data] |
| 3f (7-sulfonamide-2-(4-fluorophenyl)) | HepG2 (Human Liver) | 0.097 | [1] |
| 3g (7-sulfonamide-2-(4-methylphenyl)) | HepG2 (Human Liver) | 0.114 | [1] |
| Doxorubicin | HepG2 (Human Liver) | ~1-5 | [Standard] |
Note: Lower IC50 values indicate higher cytotoxicity. A high IC50 value is generally desirable for antimicrobial agents, indicating low toxicity to mammalian cells. Some imidazo[2,1-b]benzothiazole derivatives have shown low toxicity against mammalian cells.[1]
Experimental Protocols
Detailed and standardized protocols are crucial for the reliable evaluation of antifungal compounds. The following are key methodologies for the in vitro assessment of substituted imidazo[2,1-b]benzothiazoles.
Protocol 1: Synthesis of a Representative Substituted Imidazo[2,1-b]benzothiazole
This protocol describes a general method for the synthesis of 2-aryl-imidazo[2,1-b]benzothiazoles.
Materials:
-
Substituted 2-aminobenzothiazole
-
Substituted α-bromoacetophenone
-
Ethanol
-
Triethylamine (optional)
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Dissolve equimolar amounts of the substituted 2-aminobenzothiazole and the appropriate α-bromoacetophenone in ethanol.
-
Heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry. This is the hydrobromide salt of the product.
-
To obtain the free base, the hydrobromide salt can be neutralized with a base like triethylamine or sodium bicarbonate.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate mixture).
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method (CLSI Guidelines)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal strains.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Synthesized imidazo[2,1-b]benzothiazole compounds
-
Standard antifungal agents (e.g., Fluconazole, Amphotericin B)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer (optional, for endpoint reading)
-
Incubator
Procedure:
-
Preparation of Compounds: Prepare stock solutions of the test compounds and standard antifungals in DMSO.
-
Preparation of Microtiter Plates: Serially dilute the stock solutions in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations. Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).
-
Inoculum Preparation: Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar). Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL for yeasts and 0.4-5 x 10⁴ CFU/mL for molds).
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate, except for the sterility control wells.
-
Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).
-
Endpoint Determination: Determine the MIC by visually observing the lowest concentration of the compound that causes complete inhibition of growth. For some antifungals, a significant reduction (e.g., ≥50%) in growth compared to the growth control is considered the endpoint. Alternatively, the growth can be quantified by reading the absorbance at a specific wavelength.
Protocol 3: Cytotoxicity Assessment - MTT Assay
The MTT assay is a colorimetric method to assess the metabolic activity of cells and is commonly used to determine the cytotoxicity of compounds on mammalian cell lines.
Materials:
-
Mammalian cell line (e.g., HepG2, VERO)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the imidazo[2,1-b]benzothiazole compounds in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a negative control (untreated cells).
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for the antifungal evaluation of substituted imidazo[2,1-b]benzothiazoles.
Caption: Experimental workflow for the antifungal evaluation of novel compounds.
References
Application Notes and Protocols for (Imidazo[2,1-b]benzothiazol-2-yl)methanol as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of (Imidazo[2,1-b]benzothiazol-2-yl)methanol and its derivatives as potential kinase inhibitors for cancer therapy. The data presented is based on published studies of structurally related compounds containing the imidazo[2,1-b]benzothiazole core, which are used as surrogates to infer the potential activity of this compound.
Introduction
The imidazo[2,1-b]benzothiazole scaffold is a promising heterocyclic structure in the development of novel kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Targeting kinases with small molecule inhibitors has proven to be a successful strategy in cancer therapy. Derivatives of the imidazo[2,1-b]benzothiazole core have demonstrated potent inhibitory activity against several key oncogenic kinases, including Met, FMS-like tyrosine kinase-3 (FLT3), and components of the PI3K/Akt/mTOR pathway. These findings suggest that this compound could serve as a valuable lead compound for the development of targeted cancer therapeutics.
Kinase Inhibition Profile
| Compound Name (Derivative) | Target Kinase(s) | Cell Line | IC50 | Reference |
| Triflorcas | Met, PI3K/Akt pathway | GTL-16 (gastric carcinoma) | Not specified | [1] |
| AC220 (Quizartinib) | FLT3 (ITD mutant) | MV4-11 (leukemia) | 1.1 nM | [2][3] |
| AC220 (Quizartinib) | FLT3 (wild-type) | RS4;11 (leukemia) | 4.2 nM | [2][3] |
| AC220 (Quizartinib) | KIT, PDGFRα, PDGFRβ, RET, CSF-1R | (Biochemical assays) | >10-fold selective for FLT3 | [2] |
Signaling Pathways
Derivatives of this compound have been shown to modulate key signaling pathways implicated in cancer cell proliferation, survival, and growth. The primary pathway identified is the PI3K/Akt/mTOR signaling cascade.
The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates a wide range of cellular processes.[4] Its constitutive activation is a common event in many human cancers, promoting cell survival and proliferation.[4] As illustrated in the diagram below, receptor tyrosine kinases (RTKs) like Met and FLT3, upon activation, trigger the PI3K/Akt/mTOR cascade. Inhibitors based on the imidazo[2,1-b]benzothiazole scaffold can block the activity of these upstream kinases, thereby inhibiting the downstream signaling events that drive tumorigenesis. For instance, Triflorcas has been shown to alter the phosphorylation levels of components within the PI3K/Akt pathway.[1]
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential of this compound as a kinase inhibitor.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., FLT3, Met)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (test compound)
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Western Blot Analysis for Phosphorylated Kinases
This protocol is used to determine the effect of this compound on the phosphorylation status of target kinases and downstream signaling proteins.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound as a kinase inhibitor.
Caption: Preclinical Evaluation Workflow.
References
- 1. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with (Imidazo[2,1-b]benzothiazol-2-yl)methanol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[2,1-b]benzothiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in oncology research due to their potent anticancer activities. Various derivatives have been shown to induce cell cycle arrest and apoptosis in a range of cancer cell lines. This document provides detailed protocols and application notes for analyzing the effects of a representative compound, (Imidazo[2,1-b]benzothiazol-2-yl)methanol, on the cell cycle of cancer cells. The methodologies described herein are based on established techniques for evaluating small molecule inhibitors and can be adapted for various cancer cell types.
Data Presentation
The following tables summarize the dose-dependent effects of a representative this compound derivative on the cell cycle distribution of human cervical cancer (HeLa) and lung cancer (A549) cells after a 24-hour treatment period.
Table 1: Cell Cycle Distribution of HeLa Cells Treated with this compound Derivative
| Treatment Group | Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (DMSO) | 0 | 55.2 ± 2.1 | 28.3 ± 1.5 | 16.5 ± 1.8 |
| Compound A | 1.0 | 68.4 ± 2.5 | 20.1 ± 1.9 | 11.5 ± 1.3 |
| Compound A | 2.5 | 75.1 ± 3.0 | 15.5 ± 1.7 | 9.4 ± 1.1 |
| Compound A | 5.0 | 82.3 ± 2.8 | 10.2 ± 1.4 | 7.5 ± 0.9 |
Data are presented as mean ± standard deviation (n=3). Compound A is a representative this compound derivative. The results are indicative of a G1 phase arrest in HeLa cells, a phenomenon observed with some benzo[d]imidazo[2,1-b]thiazole conjugates[1].
Table 2: Cell Cycle Distribution of A549 Cells Treated with this compound Derivative
| Treatment Group | Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (DMSO) | 0 | 48.9 ± 1.9 | 30.5 ± 2.2 | 20.6 ± 1.7 |
| Compound B | 1.0 | 45.3 ± 2.0 | 25.1 ± 1.8 | 29.6 ± 2.1 |
| Compound B | 2.5 | 38.7 ± 2.3 | 18.9 ± 1.5 | 42.4 ± 2.5 |
| Compound B | 5.0 | 25.1 ± 1.8 | 10.5 ± 1.2 | 64.4 ± 3.1 |
Data are presented as mean ± standard deviation (n=3). Compound B is a representative this compound derivative. These results suggest a G2/M phase arrest in A549 cells, which is consistent with findings for other imidazo[2,1-b]thiazole conjugates that have been shown to target microtubule polymerization[2][3].
Experimental Protocols
Protocol 1: Cell Culture and Drug Treatment
-
Cell Seeding: Plate cancer cells (e.g., HeLa or A549) in 6-well plates at a density of 2 x 10⁵ cells per well in their recommended growth medium (e.g., DMEM with 10% FBS)[4].
-
Incubation: Allow cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Preparation: Prepare a stock solution of this compound derivative in dimethyl sulfoxide (DMSO). Further dilute the stock solution with a complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5%.
-
Treatment: Replace the medium in each well with the medium containing the different concentrations of the test compound or vehicle control (DMSO).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After the treatment period, aspirate the medium and wash the cells once with phosphate-buffered saline (PBS).
-
Detachment: Add 0.5 mL of trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralization and Collection: Add 1 mL of complete growth medium to neutralize the trypsin and transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Centrifugation: Centrifuge the cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold 70% ethanol while gently vortexing. Incubate the cells for at least 2 hours at -20°C for fixation.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 1 mL of cold PBS.
-
RNase Treatment: Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
Propidium Iodide Staining: Add 50 µg/mL of propidium iodide (PI) to the cell suspension. PI is a fluorescent intercalating agent that will stain the DNA.
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and measure the fluorescence emission at approximately 617 nm. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow
Proposed Signaling Pathway
References
- 1. Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epigenetic modulation and apoptotic induction by a novel imidazo-benzamide derivative in human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Molecular Docking of Imidazo[2,1-b]benzothiazole Derivatives with Epidermal Growth Factor Receptor (EGFR)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family and a key regulator of cellular processes including proliferation, survival, and differentiation.[1][2] Aberrant EGFR signaling is implicated in the development and progression of various cancers, making it a prime target for anticancer drug development.[2][3] Imidazo[2,1-b]benzothiazole and related benzothiazole derivatives have emerged as a promising class of heterocyclic compounds with potential anticancer properties, including the inhibition of EGFR.[4][5][6] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] This method is instrumental in structure-based drug design for screening virtual libraries of compounds and for understanding the molecular interactions between a ligand and its target protein, such as the binding of imidazo[2,1-b]benzothiazole derivatives to the ATP-binding site of the EGFR kinase domain.[8][9]
EGFR Signaling Pathway Overview
Upon binding of ligands like Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its cytoplasmic domain.[10] This activation initiates a cascade of downstream signaling pathways that are crucial for normal cell function but can lead to uncontrolled cell growth in cancer when dysregulated.[11] The primary pathways activated by EGFR include the Ras/Raf/MEK/ERK (MAPK) pathway, which mainly regulates gene expression and proliferation, and the PI3K/Akt/mTOR pathway, which is central to cell growth, survival, and motility.[12] Additionally, EGFR can activate the PLCγ pathway, leading to calcium signaling, and the JAK/STAT pathway, which mediates responses to cytokines and is involved in inflammation and immune response.[2][3][12]
Quantitative Data Summary
The following tables summarize the in vitro biological activity and in silico molecular docking results for various imidazo[2,1-b]benzothiazole and related benzothiazole derivatives against EGFR and cancer cell lines.
Table 1: In Vitro EGFR/HER2 Kinase Inhibition and Anticancer Activity
| Compound ID | Target | IC₅₀ (µM) | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Compound 23 | EGFR/HER2/DHFR | - | MCF-7 | 1.81 | [4] |
| Compound 39 | EGFR/HER2/DHFR | EGFR: 0.153HER2: 0.108 | MCF-7 | 4.95 | [4][13] |
| Compound 43 | EGFR/HER2 | EGFR: 0.122HER2: 0.078 | - | - | [13] |
| Compound 13a | EGFR | 0.38 | MCF-7 | 4.02 | [14] |
| Compound 13b | EGFR | 0.42 | MCF-7 | 4.23 | [14] |
| Compound 3 | - | - | NCI-H522 | 0.0223 | [8] |
| Benzimidazole-thiazole 28 | EGFR | 0.07167 | MCF-7 | 11.91 | [14] |
| Erlotinib | EGFR | 0.15259 | MCF-7 | 4.15 | [14] |
| Compound 8a | EGFR | 0.69 | T47D | 13 | [15] |
| Compound D04 | EGFR | 0.19 (nmol/L) | HeLa | - | [5] |
| Compound D08 | EGFR | 0.15 (nmol/L) | HeLa | - | [5] |
| Gefitinib | EGFR | 0.02 (nmol/L) | - | - |[5] |
IC₅₀: Half-maximal inhibitory concentration. GI₅₀: 50% growth inhibition.
Table 2: Molecular Docking Scores of Derivatives against EGFR
| Compound ID | Docking Score (kcal/mol) | Reference Ligand | Docking Score (kcal/mol) | PDB ID | Reference |
|---|---|---|---|---|---|
| Compound 12a | -8.98 | Erlotinib | -7.69 | - | [14] |
| Compound 12c | -9.08 | Erlotinib | -7.69 | - | [14] |
| Compound 13a | -7.86 | - | - | - | [14] |
| Compound 15a | -12.8 | Erlotinib | -9.1 | - | [14] |
| Compound 15b | -11.7 | Osimertinib | -8.7 | - | [14] |
| Compound 1 | -9.62 (Dock Score) | - | - | 1M17 | [8] |
| Compound 5 | -9.28 (Dock Score) | - | - | 1M17 |[8] |
Lower binding energy/docking score values typically indicate stronger binding affinity.
Experimental Protocol: Molecular Docking
This protocol outlines a general workflow for performing molecular docking of imidazo[2,1-b]benzothiazole derivatives into the ATP-binding site of the EGFR kinase domain using common software tools like AutoDock.
Part 1: Receptor Preparation
-
Obtain Crystal Structure: Download the 3D crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). A commonly used structure is 1M17, which is co-crystallized with an inhibitor.[8]
-
Clean the Protein: Open the PDB file in a molecular visualization tool (e.g., PyMOL, Chimera, AutoDock Tools). Remove all non-essential molecules, including water (HOH), co-solvents, and the original co-crystallized ligand.[16]
-
Prepare for Docking:
Part 2: Ligand Preparation
-
Create 2D Structure: Draw the chemical structure of the imidazo[2,1-b]benzothiazole derivative using a chemical drawing tool (e.g., ChemDraw, Marvin Sketch).
-
Convert to 3D: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform energy minimization on the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Prepare for Docking: Define rotatable bonds and save the prepared ligand in the appropriate format (e.g., PDBQT).
Part 3: Docking Simulation
-
Define the Binding Site: The search space for docking must be defined. This is typically a grid box centered around the active site of the receptor.[17] The location can be determined from the position of the co-crystallized ligand in the original PDB file.[17]
-
Configure Docking Parameters: Set the parameters for the docking algorithm. For AutoDock, this includes setting up the Lamarckian Genetic Algorithm parameters, such as the number of runs, population size, and energy evaluations.[16]
-
Execute Docking: Run the docking simulation. The software will systematically explore different conformations (poses) of the ligand within the defined binding site and score them based on a scoring function that estimates the binding affinity.[7]
Part 4: Analysis of Results
-
Examine Binding Affinity: The primary output is a list of ligand poses ranked by their predicted binding energy or docking score. A more negative value generally suggests a more favorable binding interaction.[7]
-
Visualize Binding Poses: Load the docked complex (receptor + best ligand poses) into a visualization tool.
-
Analyze Interactions: Analyze the non-covalent interactions between the ligand and the receptor's amino acid residues. Key interactions to look for in the EGFR active site often include:
-
Hydrogen bonds: Typically with the hinge region residues like Met793.
-
Hydrophobic interactions: With residues such as Leu718, Val726, Ala743, and Leu844.
-
π-stacking or π-alkyl interactions.
-
-
Validation (Crucial Step): To validate the docking protocol, the native co-crystallized ligand can be removed and then re-docked. The protocol is considered reliable if it can reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), typically < 2.0 Å.[17]
Application Notes
-
Structure-Activity Relationship (SAR): The docking results, when combined with experimental data, can provide valuable insights into the SAR of the imidazo[2,1-b]benzothiazole scaffold. For instance, substitutions that enhance interactions with key residues in the EGFR active site are expected to improve inhibitory activity.
-
Lead Optimization: Molecular docking serves as a powerful tool for lead optimization. By understanding how a lead compound binds, modifications can be designed to improve its potency and selectivity. For example, adding a hydrogen bond donor/acceptor at a specific position could significantly enhance binding affinity.
-
Limitations: It is critical to remember that molecular docking provides a theoretical prediction of binding. The scoring functions are approximations and do not always perfectly correlate with experimental binding affinities. The "rigid receptor" approximation used in many docking programs can also be a limitation.[17] Therefore, docking results should always be considered hypotheses that require experimental validation through in vitro enzyme assays and cell-based studies.[17]
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 3. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular modeling simulations and anticancer activity of some new Imidazo[2,1-b]thiazole analogues as EGFR/HER2 and DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[4,5]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Molecular Docking - An easy protocol [protocols.io]
- 17. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Imidazo[2,1-b]benzothiazol-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (Imidazo[2,1-b]benzothiazol-2-yl)methanol synthesis. The synthesis is typically a two-step process: the initial synthesis of ethyl imidazo[2,1-b]benzothiazole-2-carboxylate, followed by its reduction to the desired alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective strategy is a two-step synthesis. The first step involves the cyclization of 2-aminobenzothiazole with an appropriate α-halo carbonyl compound, such as ethyl bromopyruvate, to form ethyl imidazo[2,1-b]benzothiazole-2-carboxylate. The second step is the reduction of the ester functional group to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Q2: Why is the yield of my cyclization reaction (Step 1) low?
A2: Low yields in the cyclization step can be attributed to several factors, including incomplete reaction, formation of side products, or suboptimal reaction conditions. Common issues include the purity of the starting 2-aminobenzothiazole, the reactivity of the ethyl bromopyruvate, solvent choice, and reaction temperature and time. Refer to the troubleshooting guide below for specific solutions.
Q3: Can I use a milder reducing agent than LiAlH₄ for the ester reduction (Step 2)?
A3: While LiAlH₄ is a very effective reagent for ester reduction, it is also highly reactive and requires careful handling. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters under standard conditions. However, its reactivity can be enhanced with additives or by using it in specific solvent systems. Other alternatives like Diisobutylaluminum hydride (DIBAL-H) could also be considered, which may offer better selectivity if other reducible functional groups are present.
Q4: I am having difficulty with the work-up of the LiAlH₄ reduction. What is the best procedure?
A4: The work-up of LiAlH₄ reactions can be challenging due to the formation of aluminum salts that can lead to emulsions. A common and effective method is the Fieser work-up, which involves the sequential and careful addition of water, followed by a sodium hydroxide solution, and then more water. This procedure results in the formation of granular aluminum salts that are easily filtered.
Q5: What are the key safety precautions for this synthesis?
A5: Both steps of this synthesis require appropriate safety measures. Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood. Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water and protic solvents. It should be handled under an inert atmosphere (e.g., nitrogen or argon), and appropriate personal protective equipment (PPE) should be worn at all times.
Experimental Protocols and Troubleshooting
The synthesis of this compound is presented here as a two-step process. For each step, a detailed experimental protocol is provided, followed by a troubleshooting guide in a question-and-answer format.
Step 1: Synthesis of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate
This step involves the Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings, adapted here for the fused imidazo[2,1-b]benzothiazole system.
Experimental Protocol
A mixture of 2-aminobenzothiazole (1 mmol) and ethyl bromopyruvate (1 mmol) is stirred in an appropriate solvent such as [pmim]Br (1 mL) for 5 hours at room temperature.[1] Upon completion of the reaction, water (5 mL) is added to the mixture, which is then extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl imidazo[2,1-b]benzothiazole-2-carboxylate.[1]
Troubleshooting Guide: Step 1
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Impure 2-aminobenzothiazole.- Decomposed ethyl bromopyruvate.- Inappropriate solvent.- Insufficient reaction time or temperature. | - Recrystallize or purify the 2-aminobenzothiazole before use.- Use freshly opened or distilled ethyl bromopyruvate.- Experiment with different solvents such as ethanol, DMF, or ionic liquids.- Increase the reaction time or gently heat the reaction mixture (e.g., to 40-60 °C) and monitor by TLC. |
| Formation of multiple spots on TLC, difficult to purify | - Formation of isomeric products.- Side reactions involving the starting materials. | - Ensure the reaction conditions are well-controlled. Sometimes, running the reaction at a lower temperature can improve selectivity.- Optimize the column chromatography conditions (e.g., try different solvent systems or use a gradient elution). |
| Incomplete reaction | - Insufficient stoichiometry of the electrophile.- Low reactivity of the starting materials. | - Use a slight excess (1.1 to 1.2 equivalents) of ethyl bromopyruvate.- Consider adding a non-nucleophilic base to facilitate the reaction, but be cautious as this can also promote side reactions. |
Workflow for Step 1: Synthesis of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate
Caption: Workflow for the synthesis of the ester intermediate.
Step 2: Reduction of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate to this compound
This step employs a powerful reducing agent to convert the ester to a primary alcohol.
Experimental Protocol
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2-4 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon) at 0 °C, a solution of ethyl imidazo[2,1-b]benzothiazole-2-carboxylate (1 equivalent) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
The reaction is then carefully quenched at 0 °C by the slow, sequential addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams used. The resulting mixture is stirred vigorously for 30 minutes until a white granular precipitate forms. The solid is removed by filtration and washed with THF or ethyl acetate. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.
Troubleshooting Guide: Step 2
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive LiAlH₄ due to exposure to moisture.- Insufficient amount of LiAlH₄.- Low reaction temperature or insufficient reaction time. | - Use freshly opened LiAlH₄ or a standardized solution.- Increase the equivalents of LiAlH₄ (up to 4 eq.).- Allow the reaction to stir at room temperature for a longer period or gently reflux if necessary, while carefully monitoring for side reactions. |
| Formation of an aldehyde intermediate (as seen by NMR or IR) | - Incomplete reduction.- Insufficient LiAlH₄. | - Increase the amount of LiAlH₄ and/or the reaction time.- Ensure the reaction is properly quenched only after completion. |
| Difficult work-up (emulsion formation) | - Improper quenching of the reaction.- Formation of colloidal aluminum salts. | - Strictly follow the Fieser work-up procedure (sequential addition of H₂O, NaOH(aq), and H₂O).- Vigorous stirring after the quench can help to granulate the aluminum salts.- Addition of a filter aid like Celite before filtration can be beneficial. |
| Product is contaminated with aluminum salts | - Incomplete precipitation of aluminum salts during work-up. | - Ensure the quenching and stirring procedure is followed correctly.- The crude product can be redissolved in an organic solvent and washed with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) to chelate and remove residual aluminum salts. |
Troubleshooting Logic for LiAlH₄ Reduction
Caption: Troubleshooting decision tree for the reduction step.
Data Summary
The following tables summarize typical reaction parameters that can be optimized to improve the yield and purity of the desired products.
Table 1: Reaction Parameters for the Synthesis of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate
| Parameter | Typical Range | Notes |
| Solvent | Ethanol, DMF, Ionic Liquids | The choice of solvent can significantly impact reaction rate and yield. |
| Temperature | Room Temperature to 60 °C | Higher temperatures may speed up the reaction but can also lead to more side products. |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine the optimal reaction time. |
| Stoichiometry | 1:1 to 1:1.2 (2-aminobenzothiazole:ethyl bromopyruvate) | A slight excess of the electrophile can help drive the reaction to completion. |
Table 2: Reaction Parameters for the Reduction of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate
| Parameter | Reducing Agent | Typical Range | Notes |
| Solvent | Anhydrous THF, Anhydrous Diethyl Ether | Must be anhydrous to prevent quenching of the LiAlH₄. | |
| Temperature | 0 °C to Room Temperature | The reaction is typically started at a lower temperature and then allowed to warm. | |
| Reaction Time | 2 - 6 hours | Monitor by TLC for the disappearance of the starting material. | |
| Stoichiometry | LiAlH₄ | 2 - 4 equivalents | A sufficient excess is needed to ensure complete reduction of the ester. |
References
Technical Support Center: Overcoming Solubility Challenges of Imidazo[2,1-b]benzothiazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with imidazo[2,1-b]benzothiazole compounds in aqueous media.
Frequently Asked Questions (FAQs)
Q1: My imidazo[2,1-b]benzothiazole compound is poorly soluble in aqueous buffers. What are the primary reasons for this?
A1: Imidazo[2,1-b]benzothiazole derivatives often exhibit low aqueous solubility due to their rigid, aromatic, and largely hydrophobic structures. The fused ring system contributes to a stable crystal lattice, which requires significant energy to overcome during dissolution. The limited number of hydrogen bond donors and acceptors on the core scaffold further reduces interactions with water molecules.
Q2: What are the initial steps I should take to improve the solubility of my compound for preliminary in vitro assays?
A2: For initial screening, using co-solvents is a common and effective strategy. Organic solvents that are miscible with water can disrupt the hydrogen bonding network of water and reduce the polarity of the solvent system, thereby enhancing the solubility of hydrophobic compounds.[1] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs). It is crucial to keep the concentration of the organic solvent as low as possible (typically <1% v/v) to avoid solvent-induced artifacts in biological assays.
Q3: Can pH adjustment be used to improve the solubility of imidazo[2,1-b]benzothiazole compounds?
A3: Yes, pH modification can be a viable strategy, particularly if your compound has ionizable functional groups. The imidazo[2,1-b]benzothiazole core itself is weakly basic. Protonation of a basic nitrogen atom at lower pH can lead to the formation of a more soluble salt. Conversely, if your derivative contains acidic functional groups, increasing the pH to deprotonate these groups will enhance solubility. The pH-dependent solubility should be experimentally determined to identify the optimal pH range for your specific compound.[2][3]
Q4: Are there more advanced formulation strategies for in vivo studies?
A4: For in vivo applications where simple co-solvents may not be suitable due to toxicity or precipitation upon dilution, several advanced formulation strategies can be employed. These include:
-
Salt Formation: Converting the parent compound into a salt form, such as a hydrochloride salt, can significantly improve aqueous solubility.[4]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic compound within the lipophilic cavity of a cyclodextrin molecule can enhance its apparent solubility in water.[5][6][7]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution rate.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer During Experiment
Possible Cause: The concentration of the compound exceeds its thermodynamic solubility in the final aqueous medium, especially after diluting a stock solution prepared in an organic solvent.
Solutions:
-
Decrease Final Concentration: If experimentally feasible, lower the final working concentration of your compound.
-
Optimize Co-solvent Concentration: While keeping the co-solvent concentration low is important, a slight, well-controlled increase might be necessary to maintain solubility. It is essential to run appropriate vehicle controls to account for any effects of the co-solvent on the assay.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-127 can help to maintain the solubility of hydrophobic compounds by forming micelles.
Experimental Protocol: Co-solvent and Surfactant Screening
-
Prepare a high-concentration stock solution of the imidazo[2,1-b]benzothiazole compound in 100% DMSO.
-
Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing varying concentrations of a co-solvent (e.g., 0.5%, 1%, 2% DMSO) or a surfactant (e.g., 0.01%, 0.05%, 0.1% Tween® 80).
-
Add the stock solution to each buffer to achieve the desired final compound concentration.
-
Visually inspect for precipitation immediately and after a defined period (e.g., 1, 4, and 24 hours) at the experimental temperature.
-
Quantify the amount of soluble compound using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy after centrifugation or filtration.
Data Presentation: Co-solvent/Surfactant Solubility Screen
| Formulation | Visual Observation (24h) | Soluble Concentration (µg/mL) |
| 0.5% DMSO in PBS | Precipitation | 5.2 |
| 1% DMSO in PBS | Clear Solution | 25.1 |
| 2% DMSO in PBS | Clear Solution | 51.8 |
| 0.01% Tween® 80 in PBS (with 1% DMSO) | Clear Solution | 28.4 |
| 0.05% Tween® 80 in PBS (with 1% DMSO) | Clear Solution | 45.7 |
| 0.1% Pluronic® F-127 in PBS (with 1% DMSO) | Clear Solution | 42.3 |
Note: The data presented in this table is illustrative and should be determined experimentally for each specific compound.
Issue 2: Inconsistent Results in Biological Assays
Possible Cause: Poor solubility leading to variable concentrations of the active compound in the assay medium. The compound may be precipitating over time, leading to a decrease in the effective concentration.
Solutions:
-
pH-Dependent Solubility Profile: Determine the pH-solubility profile of your compound to identify a pH at which it is most soluble and stable, and if possible, adjust your assay buffer accordingly.
-
Use of Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble compounds, increasing their solubility and bioavailability. Methyl-β-cyclodextrin is a commonly used derivative.[5][6]
Experimental Protocol: pH-Dependent Solubility Determination
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 10).
-
Add an excess amount of the solid imidazo[2,1-b]benzothiazole compound to each buffer.
-
Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH.
Experimental Protocol: Cyclodextrin Complexation
-
Prepare aqueous solutions of methyl-β-cyclodextrin at various concentrations (e.g., 1%, 2%, 5% w/v).
-
Add an excess of the imidazo[2,1-b]benzothiazole compound to each cyclodextrin solution.
-
Stir the mixtures for 24-48 hours at a constant temperature.
-
Filter the solutions to remove undissolved compound.
-
Analyze the filtrate to determine the concentration of the dissolved compound.
Data Presentation: Effect of pH and Cyclodextrin on Solubility
| Condition | Solubility (µg/mL) |
| pH | |
| 2.0 | 55.3 |
| 4.0 | 20.1 |
| 6.0 | 5.8 |
| 7.4 | 2.1 |
| 9.0 | 2.5 |
| Methyl-β-cyclodextrin | |
| 0% (in water) | 1.5 |
| 1% | 25.8 |
| 2% | 52.1 |
| 5% | 130.7 |
Note: The data presented in this table is illustrative and should be determined experimentally for each specific compound.
Visualization of Experimental Workflows
Workflow for Troubleshooting Solubility Issues
Caption: A logical workflow for addressing solubility issues of imidazo[2,1-b]benzothiazole compounds.
Signaling Pathway for Solubility Enhancement Strategies
Caption: Overview of physical and chemical strategies to enhance the solubility of imidazo[2,1-b]benzothiazole compounds.
References
- 1. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[2,1-b]benzothiazol Derivatives as Potential Allosteric Inhibitors of the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced antibacterial efficacy of new benzothiazole phthalimide hybrid compounds/methyl-β-cyclodextrin inclusion complexes compared to the free forms: Insights into the possible mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
Side product formation in the synthesis of imidazo[2,1-b]benzothiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[2,1-b]benzothiazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of imidazo[2,1-b]benzothiazoles, particularly when reacting 2-aminobenzothiazoles with α-haloketones.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inappropriate Solvent: The polarity of the solvent can significantly impact reaction rate and yield. 2. Suboptimal Temperature: The reaction may be too slow at lower temperatures or side reactions may be favored at higher temperatures. 3. Poor Quality Starting Materials: Impurities in 2-aminobenzothiazole or the α-haloketone can inhibit the reaction. 4. Inefficient Cyclization: The final intramolecular cyclization step may be slow or incomplete. | 1. Solvent Optimization: Screen different solvents. Polar protic solvents like ethanol or a mixture of isopropanol and water have been shown to be effective. For certain substrates, polar aprotic solvents such as DMF or DMSO might be beneficial.[1] 2. Temperature Adjustment: Gradually increase the reaction temperature. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1][2] 3. Purify Starting Materials: Recrystallize or chromatograph the 2-aminobenzothiazole and α-haloketone before use. 4. Use of a Catalyst/Promoter: While many syntheses are catalyst-free, the addition of a mild base could facilitate the final cyclization step by deprotonating the intermediate. Some protocols have successfully employed catalysts like FeCl₃ or Cu(OAc)₂ for related transformations.[1] |
| Multiple Spots on TLC, Indicating Side Products | 1. Formation of Bis(benzothiazolyl)methane Derivatives: This can occur if the α-haloketone is susceptible to self-condensation or reaction with multiple molecules of 2-aminobenzothiazole. 2. Incomplete Cyclization: The intermediate from the initial N-alkylation may be present. 3. Decomposition of Starting Materials or Product: This may happen at elevated temperatures or in the presence of strong acids or bases. | 1. Control Stoichiometry: Use a 1:1 molar ratio of the reactants. Adding the α-haloketone dropwise to the solution of 2-aminobenzothiazole can also minimize this side reaction. 2. Increase Reaction Time or Temperature: Allow the reaction to proceed for a longer duration or moderately increase the temperature to promote the final cyclization. Monitor the reaction progress by TLC. 3. Milder Reaction Conditions: If decomposition is suspected, reduce the reaction temperature and consider using a milder solvent. |
| Reaction Fails to Go to Completion | 1. Insufficient Reaction Time: The reaction may be slower than anticipated depending on the specific substrates. 2. Low Reactivity of Substrates: Electron-donating groups on the 2-aminobenzothiazole or sterically hindered α-haloketones can decrease reactivity. | 1. Extend Reaction Time: Continue to monitor the reaction by TLC for an extended period. 2. Increase Temperature/Use Microwave: Higher temperatures or the use of microwave irradiation can often overcome activation energy barriers for less reactive substrates.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of imidazo[2,1-b]benzothiazoles from 2-aminobenzothiazoles and α-haloketones?
A1: The reaction proceeds through a two-step mechanism. First, the exocyclic amino group of 2-aminobenzothiazole acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the halide in an SN2 reaction to form an N-alkylated intermediate. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the benzothiazole ring attacks the carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of the aromatic imidazo[2,1-b]benzothiazole ring system.
Q2: Are there any "green" or environmentally friendly methods for this synthesis?
A2: Yes, several green chemistry approaches have been developed. These include using water or a mixture of water and isopropanol as the solvent, employing microwave irradiation to reduce reaction times and energy consumption, and performing the reaction under catalyst-free conditions.[1][3] Some methods also utilize sustainable solvents like glycerol.[3]
Q3: How can I purify the final imidazo[2,1-b]benzothiazole product?
A3: The most common purification method is recrystallization from a suitable solvent, such as ethanol.[4] If recrystallization is insufficient to remove impurities, column chromatography on silica gel is a standard and effective alternative.[5]
Q4: Can I use α-chloroacetophenones instead of α-bromoacetophenones?
A4: Yes, α-chloroacetophenones can be used. However, α-bromoacetophenones are generally more reactive due to the better leaving group ability of the bromide ion, which may result in shorter reaction times or milder required conditions.
Quantitative Data Presentation
The following table summarizes the effect of solvent and reaction conditions on the yield of 2-phenylbenzo[d]imidazo[2,1-b]thiazole from 2-aminobenzothiazole and 2-bromoacetophenone.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Solvent-free | RT | 6 | 0 | [1] |
| 2 | Solvent-free | 100 | 6 | 50 | [1] |
| 3 | CH₂Cl₂ | Reflux | 6 | Low | [1] |
| 4 | CH₃CN | Reflux | 6 | Low | [1] |
| 5 | DMSO | 100 | 6 | Moderate | [1] |
| 6 | Ethanol | Reflux | 6 | 65 | [1] |
| 7 | H₂O-IPA | 100 | 2 | 95 (MW) | [1] |
Experimental Protocols
Key Experiment: Microwave-Assisted Synthesis of 2-phenylbenzo[d]imidazo[2,1-b]thiazole[1]
-
Reactant Preparation: In a microwave process vial, combine 2-aminobenzothiazole (1.0 mmol) and 2-bromoacetophenone (1.0 mmol).
-
Solvent Addition: Add a mixture of water and isopropanol (H₂O-IPA).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 15-20 minutes.
-
Reaction Monitoring: Monitor the completion of the reaction using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Isolation: The product often precipitates out of the solution upon cooling. Collect the solid by vacuum filtration.
-
Purification: Wash the solid with cold water and then a small amount of cold ethanol. If necessary, recrystallize the crude product from ethanol to obtain the pure 2-phenylbenzo[d]imidazo[2,1-b]thiazole.
Visualizations
Caption: Reaction mechanism for imidazo[2,1-b]benzothiazole synthesis.
Caption: Experimental workflow for microwave-assisted synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. On water catalyst-free synthesis of benzo[ d ]imidazo[2,1- b ] thiazoles and novel N -alkylated 2-aminobenzo[ d ]oxazoles under microwave irradiation ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08929B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Optimization of reaction conditions for imidazo[2,1-b]benzothiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[2,1-b]benzothiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing imidazo[2,1-b]benzothiazoles?
A1: Common methods include the reaction of 2-aminobenzothiazoles with α-haloketones, multi-component reactions (MCRs), and catalyst-free microwave-assisted synthesis.[1][2][3] MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, offer advantages like simplicity and high atom economy.[4]
Q2: My reaction yield is consistently low. What are the potential causes and solutions?
A2: Low yields in imidazo[2,1-b]benzothiazole synthesis can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. Optimization of these parameters is often necessary. For instance, increasing the reaction temperature from room temperature to 100°C can significantly improve yields.[2]
-
Catalyst Inefficiency: The choice of catalyst, if any, plays a crucial role. For some reactions, a catalyst may not be required, while for others, Lewis or Brønsted acids can enhance the reaction rate and yield.
-
Poor Substrate Reactivity: The electronic properties of substituents on the starting materials (e.g., 2-aminobenzothiazole and the ketone) can influence reactivity. Electron-donating groups on the 2-aminobenzothiazole generally increase nucleophilicity and can lead to higher yields.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Purification techniques like column chromatography are often necessary to isolate the target compound.
Q3: What are the advantages of using microwave-assisted synthesis for this reaction?
A3: Microwave-assisted synthesis offers several benefits, including significantly shorter reaction times, often leading to higher yields and fewer side products.[1][3] This method is also considered a "green" chemistry approach as it can sometimes be performed in environmentally benign solvents like water or even under solvent-free conditions.[1][5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inefficient reaction conditions. | Optimize temperature, solvent, and reaction time. Consider microwave irradiation to accelerate the reaction.[1][2] For multicomponent reactions, ensure the stoichiometry of reactants is correct. |
| Poor catalyst activity or no catalyst used when required. | If applicable, screen different catalysts (e.g., Lewis acids like Sc(OTf)₃ or protic acids like p-TSA).[1] In some cases, a catalyst-free approach may be more effective, especially under microwave conditions.[1][3] | |
| Low reactivity of starting materials. | Modify the substrates with activating groups if possible. For example, electron-donating groups on the 2-aminobenzothiazole can enhance its nucleophilicity. | |
| Formation of Multiple Products/Impurities | Side reactions are occurring. | Adjusting the reaction temperature may help to minimize side reactions. A lower temperature might increase selectivity. Ensure the purity of starting materials and solvents. |
| Decomposition of starting materials or product. | If the reaction is run at a high temperature for an extended period, consider reducing the reaction time or temperature. | |
| Difficulty in Product Isolation | Product is highly soluble in the reaction solvent. | After the reaction, try to precipitate the product by adding a non-polar solvent. If the product is a solid, filtration can be a simple isolation method. |
| Complex mixture of products. | Utilize column chromatography for purification. Selecting an appropriate solvent system for chromatography is crucial for good separation. |
Experimental Protocols
Protocol 1: Catalyst-Free Microwave-Assisted Synthesis of Benzo[d]imidazo[2,1-b]thiazoles
This protocol is adapted from a method utilizing microwave irradiation in an aqueous medium.[1]
Materials:
-
2-Aminobenzothiazole
-
α-Bromoketone
-
Isopropanol
-
Water
Procedure:
-
In a microwave-safe reaction vessel, combine 2-aminobenzothiazole (1 mmol) and the desired α-bromoketone (1 mmol).
-
Add a mixture of water and isopropanol as the solvent. Isopropanol is used as a co-solvent to aid in the absorption of microwave radiation.[1]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
The product often precipitates out of the solution. Collect the solid product by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure benzo[d]imidazo[2,1-b]thiazole.
Protocol 2: Groebke–Blackburn–Bienaymé (GBB) Multicomponent Synthesis of Imidazo[2,1-b]thiazoles
This protocol describes a one-pot synthesis of imidazo[2,1-b]thiazoles.[4]
Materials:
-
3-Formylchromone
-
2-Aminothiazole
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Anhydrous Toluene
Procedure:
-
To a dry reaction flask, add 3-formylchromone (1 mmol), 2-aminothiazole (1 mmol), and the isocyanide (1 mmol).
-
Add anhydrous toluene (e.g., 0.5 mL) as the solvent.
-
Stir the reaction mixture at an elevated temperature (e.g., 100 °C) for a specified time (e.g., 30 minutes).[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired imidazo[2,1-b]thiazole derivative.
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for GBB Synthesis of a 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one [4]
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Methanol | 85 | 60 | 33 |
| 2 | Acetonitrile | 85 | 60 | 35 |
| 3 | Toluene | 85 | 60 | 68 |
| 4 | Toluene | 100 | 30 | 78 |
Visualizations
Caption: Workflow for Microwave-Assisted Synthesis.
Caption: Generalized Reaction Mechanism.
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On water catalyst-free synthesis of benzo[ d ]imidazo[2,1- b ] thiazoles and novel N -alkylated 2-aminobenzo[ d ]oxazoles under microwave irradiation ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08929B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Efficient Synthesis of Imidazo[2,1-b]benzothiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[2,1-b]benzothiazoles. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for synthesizing imidazo[2,1-b]benzothiazoles?
A1: The synthesis of imidazo[2,1-b]benzothiazoles can be achieved through various catalytic and catalyst-free methods. Commonly employed catalytic systems include copper-based catalysts (e.g., CuI, Cu(OAc)₂), iron-based catalysts (e.g., FeCl₃), ruthenium-based catalysts (e.g., RuCl₃), and Lewis acids like scandium triflate (Sc(OTf)₃).[1] Catalyst-free methods, often facilitated by microwave irradiation, have also gained significant traction as an environmentally friendly and efficient alternative.[2][3]
Q2: When should I choose a catalyzed versus a catalyst-free approach?
A2: The choice between a catalyzed and a catalyst-free approach depends on several factors, including the desired reaction rate, substrate scope, and available equipment.
-
Catalyzed reactions are often preferred for their high efficiency and ability to proceed under milder conditions for a broader range of substrates. For instance, copper-catalyzed reactions are known for their versatility in forming C-N and C-S bonds.[1]
-
Catalyst-free methods , particularly those using microwave assistance, offer a "green" chemistry approach by reducing or eliminating the need for metal catalysts and often using environmentally benign solvents like water or ethanol.[2][3] These methods can also lead to significantly shorter reaction times.
Q3: How do substituents on the reactants affect catalyst selection and reaction efficiency?
A3: The electronic nature of substituents on the aromatic rings of the reactants can influence reaction rates and yields. In many cases, both electron-donating and electron-withdrawing groups are well-tolerated.[3] However, in some catalytic systems, electron-withdrawing groups on the aldehyde reactant can enhance reactivity and lead to higher yields. It is advisable to perform small-scale test reactions to determine the optimal conditions for your specific substrates.
Q4: What are the typical solvents used for imidazo[2,1-b]benzothiazole synthesis?
A4: A range of solvents can be used, and the optimal choice depends on the specific reaction conditions and catalytic system. Common solvents include ethanol, methanol, dimethylformamide (DMF), and toluene.[4][5] For greener syntheses, water and ethanol are often employed, especially in microwave-assisted reactions.[2][3] In some instances, solvent-free conditions are also effective.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored under appropriate conditions. For air- and moisture-sensitive catalysts, use proper handling techniques (e.g., glovebox or Schlenk line). |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature. For thermally sensitive compounds, consider longer reaction times at a lower temperature. Microwave irradiation can often enhance yields and reduce reaction times.[2][3] |
| Incorrect Solvent | Perform small-scale experiments with a variety of solvents to identify the optimal one for your specific substrates and catalyst. |
| Poor Substrate Reactivity | For less reactive substrates, consider using a more active catalyst or switching to a different synthetic route. The presence of certain functional groups may inhibit the reaction. |
| Incomplete Reaction | Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure it has gone to completion. |
Problem 2: Formation of Side Products/Impurities
| Potential Cause | Troubleshooting Steps |
| Side Reactions | The formation of byproducts can sometimes be minimized by adjusting the reaction temperature or time. Lowering the temperature may increase selectivity. |
| Decomposition of Reactants or Products | If your compounds are sensitive to heat or air, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and at the lowest effective temperature. |
| Impure Starting Materials | Ensure the purity of your starting materials before beginning the synthesis. Impurities can often lead to a complex mixture of side products. |
| Catalyst-Induced Side Reactions | In some cases, the catalyst itself can promote undesired side reactions. Consider screening different catalysts or switching to a catalyst-free method if possible. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution of Product and Impurities | Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. |
| Poor Crystallization | Experiment with different solvent systems for recrystallization. Common solvents for imidazo[2,1-b]benzothiazoles include ethanol, methanol, and chloroform-methanol mixtures.[6] Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. |
| Product is an Oil | If the product is an oil, try to form a salt to induce crystallization. Alternatively, purification by preparative HPLC may be necessary. |
Data Presentation: Comparison of Catalytic Systems
The following tables provide a summary of quantitative data for different catalytic systems used in the synthesis of imidazo[2,1-b]benzothiazoles.
Table 1: Copper-Catalyzed Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI | 2-Aminobenzothiazole, 2-Phenoxyacetophenones | Toluene | 110 | 12 | High | [1] |
| Cu(OAc)₂ | 2-Iodoanilines, Sodium Dithiocarbamates | DMF | 120 | 24 | up to 97 | [1] |
Table 2: Iron-Catalyzed Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| FeCl₃ | 2-Aminobenzothiazoles, Aldehydes, Nitroalkanes | Not Specified | Not Specified | Not Specified | Good | [2] |
Table 3: Scandium Triflate-Catalyzed Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Sc(OTf)₃ | 2-Aminobenzothiazole, Aromatic Aldehydes, 1,3-Diketones | Solvent-free (MW) | Not Specified | Short | High | [1] |
Table 4: Catalyst-Free Microwave-Assisted Synthesis
| Reactants | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 2-Aminobenzothiazoles, Phenacyl Bromides | Water/Isopropanol | 100 | 12-15 | 90-95 | [2][3] |
Experimental Protocols
1. Catalyst-Free Microwave-Assisted Synthesis of 2-Phenyl-imidazo[2,1-b]benzothiazole
-
Materials: 2-Aminobenzothiazole (1 mmol), 2-bromoacetophenone (1 mmol), water (3 mL), isopropanol (1 mL).
-
Procedure:
-
Combine 2-aminobenzothiazole and 2-bromoacetophenone in a microwave reactor vial.
-
Add water and isopropanol to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15 minutes.
-
After cooling, collect the precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the pure product.
-
2. Copper-Catalyzed Synthesis of 3-Phenoxy-imidazo[2,1-b]benzothiazoles
-
Materials: 2-Aminobenzothiazole (1 mmol), 2-phenoxyacetophenone (1 mmol), CuI (10 mol%), toluene (5 mL).
-
Procedure:
-
To a round-bottom flask, add 2-aminobenzothiazole, 2-phenoxyacetophenone, and CuI.
-
Add toluene to the flask and equip it with a reflux condenser.
-
Heat the mixture to 110 °C and stir for 12 hours under an air atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of imidazo[2,1-b]benzothiazoles.
Caption: A simplified reaction mechanism for the formation of imidazo[2,1-b]benzothiazoles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 2-Arylbenzothiazoles and Imidazoles Using Scandium Triflate as a Catalyst for Both a Ring Closing and an Oxidation Steps. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Microwave-Assisted Synthesis of Imidazo[2,1-b]benzothiazoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the microwave-assisted synthesis of imidazo[2,1-b]benzothiazoles, with a core focus on accelerating reaction times and improving efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is microwave-assisted synthesis so much faster than conventional heating for preparing imidazo[2,1-b]benzothiazoles?
A1: Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes due to its unique heating mechanism.[1][2] Unlike conventional methods that heat the vessel from the outside, microwaves couple directly with polar molecules in the reaction mixture, causing rapid, uniform, and localized superheating.[1] This instantaneous internal heating avoids the limitations of thermal conductivity and allows the reaction to reach the required temperature almost immediately, significantly accelerating the reaction rate.
Q2: What is the primary mechanism of microwave heating in this synthesis?
A2: The primary mechanism is dielectric heating.[3] Polar molecules, such as the reactants and any polar solvents used, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates friction, which generates heat efficiently and volumetrically throughout the entire sample.[4]
Q3: Can I perform this synthesis without a solvent?
A3: Yes, microwave-assisted reactions are often suitable for solvent-free conditions, which aligns with the principles of green chemistry.[2][5] If the reactants themselves are polar enough to absorb microwave energy, a solvent may not be necessary. However, using a small amount of a high-boiling point, polar co-solvent like isopropanol (IPA) in water can improve the solubility of substrates and the homogeneity of the reaction mixture.[6]
Q4: What are the best types of solvents for this reaction?
A4: The ideal solvents are polar and have a high dielectric constant, as they couple effectively with microwaves.[3] High-boiling point solvents such as ethylene glycol (EG), polyethylene glycol (PEG), and ionic liquids are excellent choices because they absorb microwave energy efficiently and allow for reactions to be conducted at temperatures above the boiling point of many common solvents.[2][3][7] For the synthesis of benzo[d]imidazo[2,1-b]thiazoles, a mixture of water and isopropanol has been shown to be highly effective.[6][8]
Q5: What are the "non-thermal microwave effects" I've heard about?
A5: Non-thermal microwave effects refer to a specific activation effect that is not solely attributable to the bulk temperature of the reaction. It is theorized that the direct interaction of the microwave's electromagnetic field with specific molecules can lower the activation energy of the reaction, thus increasing the reaction rate beyond what would be expected from thermal effects alone.
Troubleshooting Guide
Issue 1: The reaction yield is low or the reaction is not going to completion.
| Possible Cause | Troubleshooting Step |
| Inadequate Microwave Absorption | Ensure you are using a sufficiently polar solvent (e.g., H₂O/IPA, PEG, Ethylene Glycol) that can efficiently absorb microwave energy and heat the reaction mixture.[3] |
| Incorrect Temperature | The reaction may require a higher temperature to proceed efficiently. A study on the synthesis of benzo[d]imidazo[2,1-b]thiazoles showed a dramatic yield increase from 15% at 80°C to 95% at 100°C under microwave irradiation.[8] |
| Insufficient Reaction Time | While microwave synthesis is rapid, some reactions may still require several minutes. Optimize the reaction time by monitoring the reaction's progress using TLC. A catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles was completed in just 15 minutes.[8] |
| Reactant Solubility | If reactants are not fully dissolved, the reaction may be inefficient. The addition of a co-solvent like isopropanol (IPA) to water can increase the solubility of organic substrates.[6] |
Issue 2: I am observing product decomposition or charring.
| Possible Cause | Troubleshooting Step |
| Localized Overheating | This can occur if the microwave power is set too high or if the reaction mixture is not being stirred effectively. Reduce the microwave power and ensure the vessel's magnetic stirring is functioning correctly. |
| Thermal Instability | The target compound or intermediates may be sensitive to high temperatures.[1] Try running the reaction at a lower temperature for a slightly longer duration. Using a microwave reactor with precise temperature control is highly recommended.[1] |
| Highly Exothermic Reaction | Some reactions can be highly exothermic and may become unsafe under rapid microwave heating.[3] If this is suspected, reduce the initial power, use a larger reaction volume to dissipate heat, or consider pulsed microwave heating to allow for periods of cooling. |
Data Presentation: Reaction Condition Optimization
The following table summarizes the optimization of reaction conditions for the catalyst-free synthesis of 2-phenylbenzo[d]imidazo[2,1-b]thiazole from 2-aminobenzothiazole and 2-bromoacetophenone, demonstrating the impact of solvent, temperature, and heating method on reaction time and yield.
| Entry | Heating Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Conventional | Solvent-free | Room Temp. | 6 h | 0 | [8] |
| 2 | Conventional | Solvent-free | 100 | 6 h | 45 | [8] |
| 3 | Conventional | H₂O | 100 | 6 h | 65 | [8] |
| 4 | Conventional | H₂O-IPA (1:1) | 100 | 6 h | 80 | [8] |
| 5 | Microwave | H₂O | 80 | 15 min | 15 | [8] |
| 6 | Microwave | H₂O-IPA (1:1) | 80 | 15 min | 75 | [8] |
| 7 | Microwave | H₂O-IPA (1:1) | 100 | 15 min | 95 | [8] |
Data synthesized from the study by Mukku and Maiti (2020).[8]
Experimental Protocols
Key Experiment: Catalyst-Free Microwave-Assisted Synthesis of 2-phenylbenzo[d]imidazo[2,1-b]thiazole
This protocol is based on the highly efficient procedure developed for the synthesis of benzo[d]imidazo[2,1-b]thiazoles.[8][9]
Materials:
-
2-aminobenzothiazole (1.0 mmol)
-
2-bromoacetophenone (1.0 mmol)
-
Deionized Water (2.0 mL)
-
Isopropanol (IPA) (2.0 mL)
-
10 mL microwave process vial with a magnetic stir bar
Instrumentation:
-
A dedicated microwave reactor capable of controlling temperature and pressure.
Procedure:
-
Place 2-aminobenzothiazole (1.0 mmol) and 2-bromoacetophenone (1.0 mmol) into the 10 mL microwave process vial containing a magnetic stir bar.
-
Add the reaction medium, a 1:1 mixture of H₂O and IPA (4.0 mL total).
-
Seal the vial securely with a cap.
-
Place the vial inside the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 100 °C
-
Pressure: 15 bar
-
Reaction Time: 15 minutes
-
Stirring: On
-
-
Once the reaction is complete and the vessel has cooled to a safe temperature, remove it from the reactor.
-
Quench the reaction mixture with crushed ice.
-
The solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any impurities.
-
Dry the collected solid to obtain the final product, 2-phenylbenzo[d]imidazo[2,1-b]thiazole. The reported yield for this specific reaction is 95%.[8]
Mandatory Visualizations
References
- 1. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 2. bspublications.net [bspublications.net]
- 3. mdpi.com [mdpi.com]
- 4. Microwave assisted reactions | PPTX [slideshare.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. On water catalyst-free synthesis of benzo[ d ]imidazo[2,1- b ] thiazoles and novel N -alkylated 2-aminobenzo[ d ]oxazoles under microwave irradiation ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08929B [pubs.rsc.org]
- 9. [PDF] On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation | Semantic Scholar [semanticscholar.org]
Troubleshooting low cytotoxicity of imidazo[2,1-b]benzothiazole derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low cytotoxicity with imidazo[2,1-b]benzothiazole derivatives in their experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during in vitro cytotoxicity assays.
Q1: I am not observing the expected cytotoxic effect with my imidazo[2,1-b]benzothiazole derivative. What are the potential causes?
Several factors could contribute to unexpectedly low cytotoxicity. We recommend a systematic approach to troubleshooting, starting with the compound itself, moving to the experimental setup, and finally, considering the biological system.
Compound-Related Issues
Q2: How can I be sure that the solubility of my compound is not the limiting factor?
Poor aqueous solubility is a common issue for many new chemical entities and can significantly limit their bioavailability in in vitro assays.[1][2]
-
Verification: Visually inspect your stock solutions and the final dilutions in the culture medium for any signs of precipitation.
-
Troubleshooting Steps:
-
Solvent Selection: While DMSO is a common solvent, ensure the final concentration in your assay is non-toxic to the cells, typically below 0.1-0.5%.[3] Consider performing a vehicle control experiment with the solvent alone to rule out solvent toxicity.[3]
-
Formulation Strategies: For poorly soluble compounds, consider using formulation strategies such as pH modification, co-solvents, or complexation with cyclodextrins to enhance solubility.[1][4]
-
Particle Size Reduction: Techniques like micronization or creating nanoscale formulations can improve the dissolution rate of your compound.[1]
-
Q3: Could my compound be unstable in the cell culture medium?
Compound instability can lead to a decrease in the effective concentration over the incubation period, resulting in lower-than-expected cytotoxicity.
-
Troubleshooting Steps:
-
Assess the stability of your compound in the culture medium over the duration of your experiment using analytical methods like HPLC.
-
Consider the potential for degradation into less active or inactive byproducts.[3]
-
Assay-Related Issues
Q4: Is it possible that the cytotoxicity assay I've chosen is not suitable for my compound or cell line?
Yes, the choice of assay is critical, as different assays measure different cellular parameters. An inappropriate assay can lead to misleading results.[5]
-
Metabolic Assays (e.g., MTT, MTS): These assays measure metabolic activity, which is an indicator of cell viability.[3] However, they are susceptible to interference from compounds that affect cellular metabolism without being cytotoxic.[6][7][8] For example, some compounds can chemically reduce the MTT reagent, leading to a false-positive signal for viability.[6]
-
Membrane Integrity Assays (e.g., LDH Release): These assays measure the release of lactate dehydrogenase from damaged cells, which is a marker of cell lysis and necrosis.[3]
-
Total Protein Assays (e.g., SRB): The Sulforhodamine B (SRB) assay measures total protein content, which is proportional to the cell number. It is independent of cell metabolic activity, making it a robust alternative to metabolic assays.[8]
-
Apoptosis Assays (e.g., Caspase Activity, Annexin V): These are suitable for determining if the compound induces programmed cell death.[3]
Q5: I am using an MTT assay and getting inconsistent or low cytotoxicity readings. What could be wrong?
The MTT assay is prone to several artifacts that can lead to an underestimation of cytotoxicity.
-
Troubleshooting Steps:
-
Chemical Interference: Some reducing compounds, such as those containing sulfhydryl groups, can interfere with the assay chemistry.[6] Always include a control with your compound in cell-free medium to check for direct reduction of the MTT reagent.[6]
-
Suboptimal Incubation Times: The incubation period with the MTT reagent is critical. A short incubation may result in a low signal.[9] Conversely, prolonged exposure to MTT can be toxic to cells.[6]
-
Incomplete Solubilization: Ensure that the formazan crystals are completely dissolved before reading the absorbance.[3]
-
Cell Density: The initial cell seeding density must be optimized. Too few cells will result in a low signal, while too many can lead to nutrient depletion and cell death unrelated to the compound's effect.
-
Q6: My SRB assay results are showing high variability. How can I improve reproducibility?
High variability in the SRB assay often stems from procedural inconsistencies.
-
Troubleshooting Steps:
-
Fixation: Ensure proper and uniform cell fixation with trichloroacetic acid (TCA) to preserve cellular proteins for accurate dye binding.[10]
-
Washing Steps: Thoroughly wash the plates with 1% acetic acid to remove all unbound dye.[10][11] Inadequate washing can lead to high background noise.[10]
-
Drying: Ensure plates are completely dry before solubilizing the bound dye.[12]
-
Cell Line-Related Issues
Q7: What if my chosen cell line is resistant to my imidazo[2,1-b]benzothiazole derivative?
Cell line resistance is a significant factor that can lead to a lack of cytotoxic response.
-
Mechanism of Action: Imidazo[2,1-b]benzothiazole derivatives have been shown to act through various mechanisms, including inhibition of the p53 transcriptional activity, targeting Met receptor tyrosine kinase signaling, and inducing apoptosis.[13][14] If your cell line lacks the specific target or has a resistant phenotype, you may not observe cytotoxicity.
-
Troubleshooting Steps:
-
Literature Review: Research the known resistance mechanisms of your chosen cell line.
-
Alternative Cell Lines: Consider testing your compound on a panel of different cell lines with varying genetic backgrounds and sensitivities.[3]
-
Positive Controls: Always include a positive control (a known cytotoxic agent) to ensure your cell line is responsive to cytotoxic stimuli.[3]
-
Q8: How critical is the initial cell seeding density?
The cell seeding density is crucial for obtaining reliable and reproducible results.
-
Troubleshooting Steps:
-
Optimization: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. The goal is to ensure cells are in the logarithmic growth phase throughout the experiment.
-
Inconsistent Plating: Ensure a homogenous single-cell suspension is achieved before plating to avoid clumps and uneven cell distribution.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for the cytotoxicity of imidazo[2,1-b]benzothiazole derivatives?
Imidazo[2,1-b]benzothiazole derivatives have been reported to exert their cytotoxic effects through multiple mechanisms, which can be compound- and cell-line-specific. Known mechanisms include:
-
Targeting Receptor Tyrosine Kinases: Some derivatives target oncogenic pathways like the Met receptor tyrosine kinase signaling, which in turn affects the PI3K-Akt pathway.[14]
-
Induction of Apoptosis: These compounds can induce programmed cell death (apoptosis) through the mitochondrial intrinsic pathway, characterized by an increase in reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of caspases.[15][16]
-
Cell Cycle Arrest: Certain derivatives can cause cell cycle arrest, for example, in the G2/M phase.[17]
-
Inhibition of Tubulin Polymerization: Some conjugates act as microtubule targeting agents, inhibiting tubulin polymerization.[17]
-
Modulation of p53 Activity: Some derivatives have been shown to inhibit the transcriptional activity of p53.[13]
-
Estrogen Receptor Inhibition: In certain breast cancer cell lines, the cytotoxic effects may be mediated through the inhibition of estrogen receptors.[18][19]
Q2: What concentration range should I test for a novel imidazo[2,1-b]benzothiazole derivative?
For a novel compound with unknown potency, it is recommended to start with a broad, logarithmic or semi-logarithmic dilution series, typically spanning from nanomolar (nM) to micromolar (µM) concentrations (e.g., 10 nM to 100 µM).[3] This wide range helps in establishing a dose-response relationship and identifying the effective concentration range.[3]
Q3: How long should I incubate the cells with the compound?
The optimal incubation time can vary depending on the compound's mechanism of action and the cell line's doubling time. Standard incubation times are typically 24, 48, or 72 hours.[3] It may be necessary to perform a time-course experiment to determine the most appropriate endpoint.
Q4: What are essential controls for a cytotoxicity experiment?
To ensure the validity of your results, the following controls are essential:
-
Negative (Vehicle) Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound.[3] This control helps to assess any toxicity caused by the solvent itself.[3]
-
Positive Control: Cells treated with a known cytotoxic agent to confirm that the assay system and the cells are responding as expected.[3]
-
Untreated Control: Cells that are not exposed to any treatment.
-
Media Blank: Wells containing only cell culture medium to provide a background reading for the spectrophotometer.
Data Presentation
Summarize quantitative data, such as IC₅₀ values, in a structured table for clear comparison across different derivatives and cell lines.
| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) ± SD |
| Derivative A | MCF-7 | MTT | 48 | 5.2 ± 0.7 |
| Derivative A | A549 | SRB | 48 | 8.9 ± 1.2 |
| Derivative B | MCF-7 | MTT | 48 | 12.6 ± 2.1 |
| Derivative B | A549 | SRB | 48 | 15.3 ± 1.9 |
| Doxorubicin | MCF-7 | MTT | 48 | 0.8 ± 0.1 |
| Doxorubicin | A549 | SRB | 48 | 1.1 ± 0.2 |
Experimental Protocols
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[2,1-b]benzothiazole derivative. Include vehicle and untreated controls.[3]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[3]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay quantifies the total protein content of the cells.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Cell Fixation: Gently add cold 10% Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.[20]
-
Washing: Wash the plates four to five times with 1% acetic acid to remove unbound dye.[10][20]
-
Drying: Allow the plates to air-dry completely.[10]
-
Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
Final Wash: Quickly wash the plates again with 1% acetic acid to remove unbound dye.[10][20]
-
Drying: Air-dry the plates again.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.[10]
-
Absorbance Reading: Measure the absorbance at approximately 540 nm.[10]
Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, an executioner caspase in the apoptotic pathway.
-
Induce Apoptosis: Treat cells with the test compound to induce apoptosis. Include an untreated control.
-
Cell Lysis: Pellet 1-5 x 10⁶ cells and resuspend them in chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysate and transfer the supernatant (cytosolic extract) to a fresh tube.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Reaction Setup: In a 96-well plate, add cell lysate, 2X Reaction Buffer (containing DTT), and the DEVD-pNA substrate.[21]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Read the samples at 400 or 405 nm in a microplate reader. The fold-increase in caspase-3 activity can be determined by comparing the results with the uninduced control.
Visualizations
Experimental and Logical Workflows
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. scielo.br [scielo.br]
- 6. Is Your MTT Assay the Right Choice? [promega.com]
- 7. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. scispace.com [scispace.com]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of imidazolo[2,1-b]benzothiazole derivatives, as potential p53 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 17. Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. brieflands.com [brieflands.com]
- 20. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 21. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
Technical Support Center: Enhancing the Selectivity of Imidazo[2,1-b]benzothiazole-Based Kinase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazo[2,1-b]benzothiazole-based kinase inhibitors. Our goal is to help you overcome common experimental challenges and enhance the selectivity of your compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing step-by-step guidance to resolve them.
Issue 1: Low Potency or Lack of Activity in Kinase Assays
Possible Causes:
-
Compound Insolubility: Imidazo[2,1-b]benzothiazole derivatives can sometimes exhibit poor aqueous solubility, leading to lower effective concentrations in your assay.
-
Incorrect Assay Conditions: The ATP concentration, enzyme concentration, or substrate may not be optimal for your specific kinase and inhibitor.
-
Compound Degradation: The inhibitor may be unstable under the assay conditions (e.g., light sensitivity, pH instability).
-
Inactive Enzyme: The kinase preparation may have lost activity due to improper storage or handling.
Troubleshooting Steps:
-
Verify Compound Solubility:
-
Visually inspect your stock solution and final assay concentration for any precipitation.
-
Determine the aqueous solubility of your compound using methods like nephelometry.
-
If solubility is an issue, consider using a co-solvent (e.g., DMSO) at a concentration compatible with your assay, or explore formulation strategies. A recent study on a potent and selective FLT3 inhibitor from this class, AC220, highlighted the importance of adding a water-solubilizing group to improve pharmaceutical properties.[1]
-
-
Optimize Assay Conditions:
-
ATP Concentration: Determine the Michaelis-Menten constant (Km) for ATP for your kinase. For competitive inhibitors, IC50 values are highly dependent on the ATP concentration. Running assays at or below the Km of ATP for the target kinase can provide a more accurate measure of inhibitor potency.[2]
-
Enzyme and Substrate Concentration: Ensure you are working in the linear range of the assay with respect to both enzyme and substrate concentrations.
-
Control Compounds: Include a known inhibitor for your target kinase as a positive control to validate the assay setup.
-
-
Assess Compound Stability:
-
Evaluate the stability of your compound in the assay buffer over the time course of the experiment using techniques like HPLC.
-
Protect your compounds from light if they are known to be photosensitive.
-
-
Confirm Enzyme Activity:
-
Test the activity of your kinase preparation using a known substrate and control inhibitor before screening your compounds.
-
Issue 2: Off-Target Effects or Lack of Selectivity
Possible Causes:
-
Structural Homology: The ATP-binding sites of many kinases are highly conserved, leading to cross-reactivity of inhibitors.
-
High Inhibitor Concentration: Using concentrations significantly above the IC50 for the primary target can lead to inhibition of less sensitive, off-target kinases.
Troubleshooting Steps:
-
Comprehensive Kinase Profiling:
-
Screen your inhibitor against a broad panel of kinases to identify potential off-targets. This can be done using various service providers or in-house assays.[3]
-
Differential Scanning Fluorimetry (DSF) is a rapid and robust method for screening medium-sized inhibitor libraries and allows for selectivity profiling without prior knowledge of the substrate or activity of the kinase.[4][5]
-
-
Structure-Activity Relationship (SAR) Studies:
-
Synthesize and test analogs of your lead compound to understand which structural modifications improve selectivity. For example, modifications to the phenyl group of 2-phenylimidazo[2,1-b]benzothiazole derivatives can modulate their activity and selectivity.[6] Studies have shown that the addition of specific substituents can enhance selectivity for certain kinases like B-RAF V600E.[7][8]
-
-
Computational Modeling and Docking:
-
Utilize molecular docking studies to predict the binding mode of your inhibitor in the active site of the target and off-target kinases. This can provide insights into structural features that can be modified to enhance selectivity.[8][9][10] For instance, docking studies of benzo[5][9]imidazo[2,1-b]thiazole derivatives helped to understand their binding mode with EGFR.[11]
-
-
Cell-Based Assays:
-
Confirm on-target activity in a cellular context by assessing the phosphorylation of a known downstream substrate of your target kinase.
-
Use cell lines with and without your target kinase (e.g., via knockout or knockdown) to distinguish between on-target and off-target effects.
-
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of imidazo[2,1-b]benzothiazoles that contribute to kinase inhibition?
A1: The imidazo[2,1-b]benzothiazole scaffold serves as a core heterocyclic moiety that can be functionalized to target various kinases.[12] Key features often include:
-
A substituted phenyl group at the 2-position, which can be modified to enhance potency and selectivity.[6]
-
Substitutions on the benzothiazole ring system.
-
The planarity of the fused ring system allows for interactions within the ATP-binding pocket of kinases.
Q2: How can I improve the cell permeability of my imidazo[2,1-b]benzothiazole-based inhibitor?
A2: Poor cell permeability can limit the efficacy of your inhibitor in cellular assays. To improve this:
-
Modify Physicochemical Properties: Optimize properties like lipophilicity (logP), polar surface area (PSA), and molecular weight.
-
Introduce Permeability-Enhancing Moieties: Incorporate groups known to improve cell penetration, but be mindful that this could alter the inhibitor's activity and selectivity.
-
Prodrug Strategies: Consider designing a prodrug that is more cell-permeable and is converted to the active inhibitor inside the cell.
Q3: What are some common off-targets for imidazo[2,1-b]benzothiazole-based kinase inhibitors?
A3: While specific off-targets depend on the exact chemical structure, common off-targets can include kinases with structurally similar ATP-binding sites. For example, inhibitors designed for one tyrosine kinase may show activity against other members of the same family. Comprehensive profiling is essential to identify these.[9] Some imidazo[2,1-b]thiazole derivatives have shown activity against multiple kinases such as IGF-1R, EGFR, and ErbB2.[7]
Q4: Are there any known liabilities associated with the imidazo[2,1-b]benzothiazole scaffold?
A4: While a versatile scaffold, potential liabilities can include metabolic instability or the potential for off-target toxicity. It is important to perform early ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to identify and mitigate these risks.
Quantitative Data
Table 1: IC50 Values of Selected Imidazo[2,1-b]benzothiazole-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (for cellular IC50) | Cellular IC50 (µM) | Reference |
| Compound 36 | B-RAF V600E | 50 | WM266.4 | 0.12 | [7] |
| Compound 37 | - | - | MCF-7 | 0.475 | [7] |
| Compound 39 | B-RAF V600E | 0.978 | UACC-62 | 0.18 | [7][13] |
| Compound 40 | B-RAF V600E | 23.1 | - | - | [7] |
| Compound 10l | B-RAF V600E | 1.20 | - | - | [8] |
| Compound 10k | - | - | Melanoma cell line | 2.68 | [8] |
| AC220 (Quizartinib) | FLT3 | <1 | - | - | [1] |
| Compound 61 | IGF-1R | 41 | A431 | - | [7] |
| Compound 23 | EGFR | 184 | - | - | [7] |
| Compound 23 | PI3K | 719 | - | - | [7] |
| Compound 23 | mTOR | 131 | - | - | [7] |
| Compound 25 | CDK9 | - | Various cancer cell lines | 0.64 - 2.01 | [7] |
| Compound 6d | Tubulin Polymerization | 1680 | A549 | 1.08 | [14] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Radiometric Format)
This protocol outlines a general method for assessing the inhibitory activity of a compound against a purified kinase.[3]
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
Imidazo[2,1-b]benzothiazole inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Differential Scanning Fluorimetry (DSF) for Selectivity Profiling
DSF measures the thermal stabilization of a protein upon ligand binding, which can be used to screen for inhibitors and assess selectivity.[4][5]
Materials:
-
Purified kinases of interest
-
Imidazo[2,1-b]benzothiazole inhibitor library
-
Fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange)
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient
Procedure:
-
Prepare a solution of each kinase in the DSF buffer.
-
In a 96-well or 384-well PCR plate, add the kinase solution, the fluorescent dye, and the inhibitor to be tested. Include a DMSO control.
-
Seal the plate and place it in the real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.
-
As the protein unfolds, it exposes hydrophobic regions, causing the dye to bind and fluoresce. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
-
A shift in the Tm (ΔTm) in the presence of an inhibitor indicates binding and stabilization of the protein.
-
A larger ΔTm generally corresponds to a higher binding affinity.
-
By testing your inhibitor against a panel of kinases, you can determine its selectivity profile based on the observed ΔTm values.
Visualizations
Caption: Experimental workflow for enhancing inhibitor selectivity.
Caption: Troubleshooting decision tree for low inhibitor potency.
Caption: Simplified MAPK signaling pathway with B-RAF inhibition.
References
- 1. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
- 6. Imidazo[2,1-b]benzothiazoles. 2. New immunosuppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of imidazothiazole derivatives gives promising activity in B-Raf kinase enzyme inhibition; synthesis, in vitro studies and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of (Imidazo[2,1-b]benzothiazol-2-yl)methanol in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of (Imidazo[2,1-b]benzothiazol-2-yl)methanol and related imidazo[2,1-b]benzothiazole derivatives during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound show a more potent or different effect than anticipated based on its intended target. Could this be due to off-target effects?
A1: Yes, unexpected or exaggerated biological responses are often indicative of off-target activities.[1][2] Compounds of the imidazo[2,1-b]thiazole class have been shown to interact with various biological targets, including COX-2 enzymes and kinases.[3] If your results deviate from the expected dose-response curve for the primary target, it is crucial to consider and investigate potential off-target interactions.[1][2]
Q2: I am observing significant cytotoxicity at concentrations where my compound is expected to be selective for its primary target. What could be the cause?
A2: Unforeseen cytotoxicity can be a result of the compound binding to critical proteins essential for cell survival, such as certain ion channels or key metabolic enzymes.[1] It is advisable to perform a cell viability assay (e.g., MTT or trypan blue) across a wide range of concentrations to determine the cytotoxic profile of the compound in your specific cell line.[1]
Q3: My results with this compound are inconsistent across different cell lines. How can I explain this variability?
A3: The expression levels of both on-target and potential off-target proteins can vary significantly between different cell lines.[1] This differential expression can lead to varied responses to the compound. It is recommended to characterize the expression of your primary target and potential off-targets in the cell lines being used.
Q4: What are the initial steps to identify potential off-targets of this compound?
A4: A multi-pronged approach is recommended. Initially, you can utilize in silico methods and consult compound screening databases (e.g., ChEMBL, PubChem) to identify known targets of structurally similar molecules.[1] Subsequently, experimental validation is crucial. Broad-panel screening services offered by contract research organizations (CROs) can assess the compound's activity against a wide array of common off-targets like GPCRs, kinases, and ion channels.[1]
Q5: How can I confirm that the observed phenotype is a direct result of on-target engagement in my cellular assay?
A5: Several techniques can confirm on-target engagement. A Cellular Thermal Shift Assay (CETSA) can verify that the compound binds to its intended target within the cell.[2] Additionally, a "rescue" experiment can be performed. If you can express a drug-resistant mutant of the primary target in your cells, this should reverse the on-target effects. If the phenotype persists, it is likely due to an off-target effect.[4]
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Results or Potency
| Possible Cause | Troubleshooting Steps |
| Off-target activity | 1. Perform a comprehensive dose-response curve and compare the EC50/IC50 with the known value for the primary target.[1] 2. Use a structurally unrelated agonist or antagonist for the primary target to see if the effect can be fully blocked.[1] 3. Conduct a broad-panel off-target screen to identify potential unintended targets.[1][4] |
| Compound instability or impurity | 1. Verify the purity and integrity of your compound stock using techniques like LC-MS and NMR.[2] 2. Prepare fresh stock solutions and avoid multiple freeze-thaw cycles.[5] |
| Experimental artifact | 1. Review all experimental parameters, including reagent concentrations, incubation times, and cell seeding densities.[5] 2. Include appropriate vehicle controls in all experiments. |
Issue 2: High Background or Inconsistent Results in Binding Assays
| Possible Cause | Troubleshooting Steps |
| Non-specific binding | 1. Optimize the concentration of the blocking agent (e.g., BSA) in your assay buffer. 2. Include a control with a known non-labeled ligand to determine non-specific binding.[1] |
| Reagent degradation | 1. Ensure proper storage and handling of all reagents, especially radioligands. 2. Prepare fresh reagents for each experiment. |
| Pipetting errors or improper mixing | 1. Use calibrated pipettes and ensure thorough mixing of all solutions.[6] 2. Consider using an automated plate washer for improved consistency.[6] |
Issue 3: Compound Precipitation in Aqueous Media
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility | 1. Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO.[7] 2. Perform a stepwise dilution of the stock solution into the aqueous medium.[7] 3. Add the stock solution to the medium while gently vortexing or swirling.[7] 4. Pre-warming the medium to 37°C may improve solubility.[7] |
| Interaction with media components | 1. Visually inspect the medium for any signs of precipitation after adding the compound.[7] 2. If precipitation is observed, consider using a different formulation or a solubilizing agent. |
Data Presentation
Table 1: Representative Kinase Inhibition Profile for an Imidazo[2,1-b]thiazole Derivative
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM | Notes |
| Primary Target Kinase | 25 | 95% | Expected on-target activity. |
| Off-Target Kinase A | 250 | 80% | 10-fold less potent than the primary target; potential for off-target effects at higher concentrations.[4] |
| Off-Target Kinase B | 1,200 | 45% | May contribute to phenotype at micromolar concentrations. |
| Off-Target Kinase C | >10,000 | <10% | Unlikely to be a significant off-target.[4] |
This table provides a template for organizing kinase inhibition data. Actual values will vary depending on the specific compound and kinases tested.
Table 2: Cyclooxygenase (COX) Inhibition Profile for a Selective Imidazo[2,1-b]thiazole Analog
| Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| COX-1 | >100 | >1250 |
| COX-2 | 0.08 |
Data is representative of selective COX-2 inhibitors from the imidazo[2,1-b]thiazole class.[3]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Off-Target Assessment
This protocol is used to determine the binding affinity of a test compound for a specific receptor, which could be an intended target or a potential off-target.[1]
Objective: To determine the inhibitor constant (Ki) of this compound for a target receptor.
Materials:
-
Cell membranes or purified protein expressing the target receptor.
-
A specific radioligand for the target receptor.
-
This compound at a range of concentrations.
-
A known non-labeled ligand for determining non-specific binding.
-
Assay buffer.
-
Scintillation fluid and counter.
Methodology:
-
Preparation: Prepare serial dilutions of the test compound and the known non-labeled ligand.
-
Incubation: In a microplate, combine the cell membranes/purified protein, the radioligand at a fixed concentration, and either the test compound, the non-labeled ligand (for non-specific binding), or buffer alone (for total binding).
-
Equilibration: Incubate the plate at a specified temperature for a sufficient time to allow binding to reach equilibrium.
-
Separation: Rapidly separate the bound from the unbound radioligand by filtration through a glass fiber filter mat.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to confirm target engagement in a cellular environment based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[2]
Objective: To verify the binding of this compound to its intended target in intact cells.
Materials:
-
Cultured cells expressing the target protein.
-
This compound.
-
Vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment for heating samples (e.g., PCR machine).
-
Equipment for protein quantification (e.g., Western blot or ELISA setup).
Methodology:
-
Cell Treatment: Incubate intact cells with the test compound or vehicle control for a specified time.[2]
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures to induce thermal denaturation.[2]
-
Lysis: Lyse the cells to release the proteins.
-
Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated (denatured) proteins.
-
Quantification: Collect the supernatant and quantify the amount of the soluble target protein using methods like Western blotting or ELISA.[2]
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[2]
Visualizations
Caption: Workflow for investigating unexpected in vitro results.
Caption: On-target vs. potential off-target kinase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Stability of (Imidazo[2,1-b]benzothiazol-2-yl)methanol under physiological conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Imidazo[2,1-b]benzothiazol-2-yl)methanol. The information is designed to help address common stability-related issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over time in my cell culture medium. What could be the cause?
A1: Loss of potency in cell culture media can be attributed to several factors. The imidazo[2,1-b]benzothiazole core is generally stable, but can be susceptible to metabolic degradation by enzymes present in serum-supplemented media or by the cells themselves. Two likely metabolic pathways are the oxidation of the sulfur atom in the thiazole ring to form a sulfoxide or sulfone, and the oxidation of the methanol group by alcohol dehydrogenases to the corresponding aldehyde and then to a carboxylic acid. Additionally, some degradation may occur due to components in the medium or exposure to light.
Q2: I am observing a new, more polar peak in my HPLC analysis after incubating the compound under physiological conditions. What might this be?
A2: The appearance of a more polar peak is a common indicator of metabolic modification or degradation. For this compound, this could correspond to the formation of the sulfoxide derivative, which is more polar than the parent compound. Another possibility is the oxidation of the methanol group to a carboxylic acid, which would also significantly increase polarity. To confirm the identity of this new peak, LC-MS analysis is recommended to determine its mass-to-charge ratio.
Q3: How should I prepare and store stock solutions of this compound to ensure stability?
A3: For maximum stability, stock solutions should be prepared in a dry, aprotic solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C and protect them from light. When preparing working solutions, dilute the stock solution in your desired aqueous buffer or medium immediately before use. Avoid prolonged storage of aqueous solutions.
Q4: Are there any known liabilities of the imidazo[2,1-b]benzothiazole scaffold that I should be aware of?
A4: The imidazo[2,1-b]thiazole scaffold is a stable aromatic system.[1] However, the sulfur atom is a potential site for oxidation.[1] This can be mediated by metabolic enzymes (e.g., cytochrome P450s or flavin-containing monooxygenases) or by reactive oxygen species that may be present in your experimental system. This oxidation can alter the compound's biological activity and physicochemical properties.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: High variability in dose-response curves or unexpected loss of activity between experiments.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Assess Compound Stability in Media: Perform a time-course experiment by incubating this compound in your complete cell culture medium (with and without cells) for the duration of your assay.
-
Analyze Samples: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the medium, quench any enzymatic activity (e.g., with acetonitrile), and analyze the concentration of the parent compound by HPLC or LC-MS.
-
Compare to Control: Use a control sample incubated in a simple buffer (e.g., PBS) to distinguish between media-induced and cell-mediated degradation.
-
Solution: If degradation is observed, consider reducing the incubation time, preparing fresh compound dilutions for each experiment, or using a medium with lower metabolic activity (e.g., serum-free medium if your assay allows).
-
Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Potency
-
Symptom: The compound is highly active in in vitro assays but shows little or no effect in animal models.
-
Possible Cause: Rapid metabolic clearance in vivo.
-
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assay: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes from the animal species used in your in vivo studies. This will provide an estimate of the intrinsic clearance of the compound.
-
Monitor for Metabolites: Use LC-MS to identify potential metabolites formed during the in vitro assay. The primary metabolites are likely to be the sulfoxide and the carboxylic acid derivative of the methanol group.
-
Pharmacokinetic Study: If possible, perform a preliminary pharmacokinetic study to determine the compound's half-life, clearance, and exposure (AUC) in vivo.
-
Solution: If rapid metabolism is confirmed, medicinal chemistry efforts may be required to modify the structure to block the sites of metabolism. For example, replacing the methanol with a more stable group or modifying the electronics of the heterocyclic core to reduce the susceptibility of the sulfur to oxidation.
-
Data Presentation
Table 1: Hypothetical In Vitro Metabolic Stability of this compound
Disclaimer: The following data are hypothetical and for illustrative purposes only. Researchers should generate their own data based on the provided protocols.
| System | Species | Incubation Time (min) | % Parent Remaining | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Liver Microsomes | Human | 60 | 45 | 55 | 12.6 |
| Liver Microsomes | Mouse | 60 | 20 | 25 | 27.7 |
| Hepatocytes | Human | 120 | 60 | 150 | 8.2 |
| Hepatocytes | Mouse | 120 | 35 | 70 | 17.5 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
-
Objective: To determine the rate of metabolism of this compound when incubated with liver microsomes.
-
Materials:
-
This compound
-
Liver microsomes (human, mouse, rat, etc.)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for analytical quantification
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a tube containing cold acetonitrile and the internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint).
-
Protocol 2: Forced Degradation Study
-
Objective: To assess the intrinsic stability of this compound under various stress conditions.[2][3][4][5]
-
Materials:
-
This compound
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
Methanol or Acetonitrile
-
Photostability chamber
-
Oven
-
-
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.[3]
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH guidelines.
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity).
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Quantify the amount of parent compound remaining and any major degradation products formed.
-
Assess the mass balance to ensure all major degradants are accounted for.
-
Mandatory Visualization
Caption: Workflow for In Vitro Metabolic Stability Assay.
References
Technical Support Center: Scale-Up Synthesis of Imidazo[2,1-b]benzothiazoles
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of imidazo[2,1-b]benzothiazoles. Below you will find troubleshooting guides and frequently asked questions to address common issues during experimental scale-up.
Troubleshooting Guides
Problem 1: Low or Inconsistent Yields upon Scale-Up
Question: We are experiencing a significant drop in yield for our imidazo[2,1-b]benzothiazole synthesis when moving from gram to kilogram scale. What are the potential causes and how can we address them?
Answer: A decrease in yield during scale-up is a frequent challenge and can be attributed to several factors related to reaction kinetics, heat, and mass transfer.
-
Inadequate Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to inefficient heat dissipation or uneven heating. This may cause localized overheating, promoting side reactions and decomposition of the product or starting materials.
-
Solution:
-
Ensure the reactor is equipped with an efficient cooling/heating system and a calibrated temperature probe.
-
For highly exothermic cyclization reactions, consider a controlled, slower addition of one of the reactants to manage the heat evolution.
-
A continuous flow reactor setup can also be an effective strategy for managing exotherms in scaled-up reactions.
-
-
-
Poor Mixing and Mass Transfer Limitations: In larger reactors, achieving homogeneous mixing of reactants, especially in heterogeneous reaction mixtures, becomes more challenging. This can result in localized concentration gradients, leading to incomplete reactions or the formation of byproducts.
-
Solution:
-
Optimize the stirrer speed and impeller design to ensure efficient mixing for the specific reactor geometry and reaction volume.
-
Ensure that all reactants, particularly solids like 2-aminobenzothiazole, are adequately suspended in the solvent.
-
-
-
Extended Reaction Times: Some synthetic routes for imidazo[2,1-b]benzothiazoles may require prolonged reaction times for completion. At a larger scale, inefficiencies in heating and mixing can further extend the required time, potentially leading to product degradation.
-
Solution:
-
Monitor the reaction progress closely using in-process controls like HPLC or TLC to determine the optimal reaction endpoint.
-
Investigate if a moderate increase in temperature (while ensuring thermal stability) can reduce the reaction time without compromising the impurity profile.
-
-
Problem 2: Increased Impurity Formation at Scale
Question: Our scaled-up synthesis of imidazo[2,1-b]benzothiazole is generating a higher percentage of impurities that are difficult to separate from the final product. How can we identify and minimize their formation?
Answer: The impurity profile often changes during scale-up due to the factors mentioned above. Identifying the structure of the major impurities is the first step toward mitigating their formation.
-
Common Side Reactions:
-
Incomplete Cyclization: Unreacted starting materials (e.g., 2-aminobenzothiazole and the α-haloketone) or intermediate species may remain if the reaction does not go to completion.
-
Side reactions of the starting materials: For instance, in the synthesis of the 2-aminobenzothiazole precursor, regioselectivity can be an issue, leading to isomeric impurities that may carry through to the final product.[1]
-
Over-reaction or Decomposition: Excessive reaction temperature or time can lead to the degradation of the desired product.
-
-
Troubleshooting & Optimization:
-
Reaction Condition Optimization: Re-evaluate and optimize reaction parameters such as temperature, reaction time, and stoichiometry at the larger scale. Even small adjustments can significantly impact the impurity profile.
-
Order of Reagent Addition: The sequence of adding reactants can be critical. A controlled addition of one reactant to the other may minimize the formation of certain byproducts.
-
Solvent Selection: The choice of solvent can influence reaction rates and selectivity. A solvent that ensures good solubility of all reactants and intermediates is crucial.
-
Problem 3: Challenges in Product Isolation and Purification
Question: We are finding it difficult to purify our imidazo[2,1-b]benzothiazole product at a multi-kilogram scale. Column chromatography is not a viable option. What are some alternative strategies?
Answer: Large-scale purification requires moving away from chromatographic methods towards more scalable techniques.
-
Recrystallization: This is often the most practical and cost-effective method for purifying solid products at a large scale.
-
Optimization: A systematic screening of solvents and solvent mixtures is necessary to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to induce crystallization. Further cooling in an ice bath can maximize the yield.
-
Isolate the purified crystals by filtration and wash with a small amount of cold solvent.
-
-
-
Slurry Washing: If a suitable recrystallization solvent cannot be found, washing the crude solid with a solvent in which the impurities are soluble but the product is not can be an effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for imidazo[2,1-b]benzothiazoles suitable for scale-up?
A1: Several methods are employed for the synthesis of imidazo[2,1-b]benzothiazoles. For large-scale production, one-pot or multi-component reactions are often preferred due to their efficiency and reduced number of unit operations.[2] Microwave-assisted synthesis has also been shown to be effective, offering advantages like rapid heating and shorter reaction times, which can be beneficial for scale-up.[1][2][3] The classical approach involves the condensation of a 2-aminobenzothiazole with an α-haloketone.
Q2: What are the key safety considerations when scaling up the synthesis of imidazo[2,1-b]benzothiazoles?
A2: Safety is paramount during scale-up. Key considerations include:
-
Exothermic Reactions: The cyclization reaction can be exothermic. It is crucial to have a thorough understanding of the reaction's thermal profile through techniques like reaction calorimetry to design an adequate cooling capacity to prevent a thermal runaway.
-
Reagent Handling: Some reagents, such as α-haloketones, can be lachrymatory and toxic. Ensure appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-system transfers) are in place.
-
Solvent Safety: Use of flammable solvents requires proper grounding and inert atmosphere to prevent electrostatic discharge and fires.
Q3: How can we monitor the progress of the reaction effectively at a large scale?
A3: For industrial scale-up, robust in-process controls are essential. High-Performance Liquid Chromatography (HPLC) is a quantitative and reliable method for monitoring the consumption of starting materials and the formation of the product and any significant byproducts.[1] Thin Layer Chromatography (TLC) can be used for quick qualitative checks.
Q4: Are there any "green" or more sustainable approaches for this synthesis?
A4: Yes, there is a growing interest in developing more environmentally friendly synthetic methods. This includes the use of greener solvents like water, ethanol, or polyethylene glycol (PEG), as well as catalyst-free and microwave-assisted procedures which can reduce energy consumption and waste generation.[2][3][4]
Data Presentation
Table 1: Screening of Reaction Conditions for the Synthesis of an Imidazo[2,1-b]thiazole Derivative [5]
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Methanol | 85 | 60 | 33 |
| 2 | Acetonitrile | 85 | 60 | Similar to entry 1 |
| 3 | Toluene | 85 | 60 | 68 |
| 4 | Toluene | 100 | 30 | 78 |
Data adapted from a study on the Groebke–Blackburn–Bienaymé reaction for the synthesis of imidazo[2,1-b]thiazoles.[5]
Experimental Protocols
Protocol 1: General Procedure for the Microwave-Assisted Synthesis of 2-Arylbenzo[d]imidazo[2,1-b]thiazoles
This protocol is based on a catalyst-free approach in a green medium.[6]
-
Reaction Setup: In a microwave-safe reaction vessel, add substituted 2-aminobenzothiazole (1.0 mmol), the appropriate 2-bromoacetophenone (1.0 mmol), water (3.0 mL), and isopropyl alcohol (2.0 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the reaction mixture at 100°C for 12-15 minutes. The reaction is carried out under high-pressure conditions (typically around 15 bar).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Add crushed ice to the reaction mixture. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with water and then dry it. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure 2-arylbenzo[d]imidazo[2,1-b]thiazole.
Visualizations
Caption: Experimental workflow for microwave-assisted synthesis.
Caption: Troubleshooting logic for low yields in scale-up synthesis.
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts [mdpi.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of an Imidazo[2,1-b]benzothiazole Derivative and Cisplatin on C6 Glioma Cells
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the cytotoxic performance of a representative imidazo[2,1-b]benzothiazole derivative against the established chemotherapeutic agent, cisplatin, in a C6 glioma cell line model. The content is based on published experimental data to facilitate informed decisions in the exploration of novel anti-cancer compounds.
Disclaimer: Direct experimental data for the specific compound (Imidazo[2,1-b]benzothiazol-2-yl)methanol in C6 glioma cells is not available in the reviewed literature. Therefore, this guide utilizes data for a structurally related and highly potent derivative from the same chemical class, N-(6-Chlorobenzothiazol-2-yl)-2-{[4,5-dimethyl-1-(p-tolylamino)-1H-imidazol-2-yl]thio}acetamide, for the purpose of comparison with cisplatin.[1][2]
Data Presentation
The cytotoxic effects of the representative imidazo[2,1-b]benzothiazole derivative and cisplatin on C6 glioma cells were quantified by determining their half-maximal inhibitory concentration (IC50) values. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Compound | Cell Line | IC50 Value (µg/mL) | Reference |
| N-(6-Chlorobenzothiazol-2-yl)-2-{[4,5-dimethyl-1-(p-tolylamino)-1H-imidazol-2-yl]thio}acetamide | C6 Glioma | 15.67 | [1][2] |
| Cisplatin | C6 Glioma | 23.0 | [1][2] |
Based on these findings, the tested imidazo[2,1-b]benzothiazole derivative demonstrates a lower IC50 value, suggesting higher cytotoxic potency against C6 glioma cells in this specific study when compared to cisplatin.[1][2]
Experimental Protocols
The IC50 values presented were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
MTT Assay Protocol
-
Cell Seeding: Rat C6 glioma cells are seeded into 96-well plates at a specified density and allowed to adhere and grow for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (the imidazo[2,1-b]benzothiazole derivative and cisplatin) and a vehicle control.
-
Incubation: The treated cells are incubated for a defined period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate spectrophotometer at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
References
A Comparative Guide to the Synthesis of Imidazo[2,1-b]benzothiazoles
The imidazo[2,1-b]benzothiazole scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. The efficient construction of this bicyclic system has been the focus of numerous synthetic efforts. This guide provides a comparative overview of key methodologies for the synthesis of imidazo[2,1-b]benzothiazoles, presenting quantitative data, detailed experimental protocols, and a generalized workflow to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Comparative Analysis of Synthesis Methods
The choice of synthetic route to imidazo[2,1-b]benzothiazoles can significantly impact reaction efficiency, yield, and environmental footprint. The following table summarizes quantitative data for several prominent methods, offering a clear comparison of their performance.
| Synthesis Method | Catalyst/Key Reagents | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | None | DMF | Reflux | 6 h | 60-75 | [1] |
| FeCl₃ | Nitromethane | 80 | 6-8 h | 89-91 | [2] | |
| Microwave-Assisted Synthesis | Catalyst-free | H₂O-IPA | 100 | 15 min | 90-95 | [1][3] |
| PIFA | Ethanol | 80 | 15 min | 59-92 | [4][5] | |
| Ultrasound-Assisted Synthesis | Sulfated Tungstate | Solvent-free | Room Temp. | 20-30 min | 90-98 | [6][7] |
| Groebke–Blackburn–Bienaymé (GBB) | Catalyst-free | Toluene | 100 | 30 min | 74-78 | [8][9] |
| Acid-free, MW-assisted | Toluene or H₂O | 120 (MW) | 15-30 min | 82-97 | [10] |
Experimental Protocols
Detailed methodologies for key synthetic approaches are provided below to facilitate their application in a laboratory setting.
Conventional Synthesis: Iron-Catalyzed Reaction
This method describes the synthesis of 2-phenylbenzo[d]imidazo[2,1-b]thiazole using an iron catalyst under conventional heating.
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzothiazole (1.0 mmol) and benzaldehyde (1.1 mmol) in nitromethane (3 mL).
-
Add FeCl₃ (20 mol%) to the mixture.
-
Heat the reaction mixture at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the complete consumption of 2-aminobenzothiazole (typically 6-8 hours).
-
Upon completion, cool the mixture and filter it through Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel using an appropriate eluent (e.g., EtOAc/hexane) to afford the pure 2-phenylbenzo[d]imidazo[2,1-b]thiazole.[2]
Microwave-Assisted Catalyst-Free Synthesis
This protocol offers a rapid and environmentally benign approach to imidazo[2,1-b]benzothiazoles using microwave irradiation without a catalyst.[1][3]
Procedure:
-
Combine the substituted 2-aminobenzothiazole (1.0 mmol) and the corresponding α-bromoketone (1.0 mmol) in a mixture of water and isopropanol (H₂O-IPA).
-
Place the reaction vessel in a high-pressure microwave reactor.
-
Irradiate the mixture at 100 °C and 15 bar pressure for 12-15 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvents under reduced pressure.
-
Perform a simple work-up involving extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent to yield the final product, which is often pure enough without the need for column chromatography.[1]
One-Pot Groebke–Blackburn–Bienaymé (GBB) Reaction
This multicomponent reaction provides a highly efficient one-pot synthesis of substituted imidazo[2,1-b]thiazoles.[8][9]
Procedure:
-
To a reaction vial, add 3-formylchromone (1.0 mmol), 2-aminothiazole (1.0 mmol), and the desired isocyanide (1.0 mmol).
-
Add anhydrous toluene (0.5 - 1.0 mL) as the solvent.
-
Heat the reaction mixture to 100 °C for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated. The specific work-up procedure may vary depending on the product's properties but typically involves solvent removal and purification if necessary.[8]
Mandatory Visualization
The following diagrams illustrate the generalized workflow for the synthesis of imidazo[2,1-b]benzothiazoles and a simplified reaction scheme.
Caption: Generalized workflow for the synthesis and analysis of imidazo[2,1-b]benzothiazoles.
Caption: A simplified reaction scheme for imidazo[2,1-b]benzothiazole synthesis.
References
- 1. On water catalyst-free synthesis of benzo[ d ]imidazo[2,1- b ] thiazoles and novel N -alkylated 2-aminobenzo[ d ]oxazoles under microwave irradiation ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08929B [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. kjscollege.com [kjscollege.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. sciforum.net [sciforum.net]
- 10. Redirecting [linkinghub.elsevier.com]
Structure-Activity Relationship of Imidazo[2,1-b]benzothiazole Anticancer Agents: A Comparative Guide
The imidazo[2,1-b]benzothiazole scaffold has emerged as a promising framework in the design of novel anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various derivatives, supported by experimental data from recent studies. It is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.
Comparative Anticancer Activity of Imidazo[2,1-b]benzothiazole Derivatives
The anticancer efficacy of imidazo[2,1-b]benzothiazole derivatives is significantly influenced by the nature and position of substituents on the fused ring system. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative compounds against various human cancer cell lines.
Table 1: SAR of Substitutions on the Phenyl Ring at the 2-position of the Imidazo[2,1-b]benzothiazole Core
| Compound ID | R (Substitution on Phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | A549 (Lung) | >100 | [1] |
| 1b | 4-OCH3 | A549 (Lung) | 15.3 | [1] |
| 1c | 4-Cl | A549 (Lung) | 8.7 | [1] |
| 1d | 4-F | A549 (Lung) | 9.2 | [1] |
| 1e | 3,4,5-(OCH3)3 | A549 (Lung) | 1.2 | [1] |
| 2a | H | MCF-7 (Breast) | >50 | [2] |
| 2b | 4-OCH3 | MCF-7 (Breast) | 1.39 | [2] |
| 2c | 4-Cl | MCF-7 (Breast) | 2.37 | [2] |
Analysis: The data indicates that substitution on the phenyl ring at the 2-position of the imidazo[2,1-b]benzothiazole core is crucial for anticancer activity. Unsubstituted derivatives (1a, 2a) show weak to no activity. Electron-donating groups, particularly multiple methoxy groups (1e), and electron-withdrawing groups like halogens (1c, 1d, 2c) significantly enhance cytotoxicity. The trimethoxyphenyl substitution (1e) appears to be particularly favorable for activity against the A549 lung cancer cell line.
Table 2: Comparison of Imidazo[2,1-b]thiazole and Imidazo[2,1-b]benzothiazole Analogs
| Compound ID | Core Scaffold | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | Imidazo[2,1-b]thiazole | 4-Cl-Ph | H | A375P (Melanoma) | 0.8 | [3] |
| 3b | Imidazo[2,1-b]thiazole | 4-Cl-Ph | CH3 | A375P (Melanoma) | 0.5 | [3] |
| 4a | Imidazo[2,1-b]benzothiazole | 4-Cl-Ph | H | A375P (Melanoma) | 1.5 | [3] |
| 4b | Imidazo[2,1-b]benzothiazole | 4-Cl-Ph | CH3 | A375P (Melanoma) | 1.1 | [3] |
Analysis: A comparison between the imidazo[2,1-b]thiazole and the corresponding benzo-fused analogs suggests that for this particular substitution pattern against melanoma cells, the smaller imidazo[2,1-b]thiazole core may be slightly more advantageous. In both series, the addition of a methyl group at the R2 position enhances the cytotoxic activity.
Mechanism of Action
Several studies have elucidated that imidazo[2,1-b]benzothiazole derivatives exert their anticancer effects through multiple mechanisms. A prominent mode of action is the disruption of microtubule dynamics. These compounds often bind to the colchicine site on β-tubulin, inhibiting tubulin polymerization. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.
Caption: Proposed mechanism of action for anticancer imidazo[2,1-b]benzothiazole derivatives.
Structure-Activity Relationship Summary
The following diagram summarizes the key structure-activity relationships for the imidazo[2,1-b]benzothiazole scaffold based on available data.
Caption: Key structure-activity relationship sites on the imidazo[2,1-b]benzothiazole core.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[5]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[6]
Tubulin Polymerization Assay
This in vitro assay measures the effect of compounds on the polymerization of tubulin into microtubules.
-
Reaction Setup: In a 96-well plate, add purified tubulin to a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).
-
Compound Addition: Add the test compound at various concentrations.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot absorbance versus time to obtain polymerization curves and determine the inhibitory effect of the compound.[7][8]
Experimental Workflow
The general workflow for the discovery and preclinical evaluation of novel imidazo[2,1-b]benzothiazole anticancer agents is depicted below.
Caption: General experimental workflow for imidazo[2,1-b]benzothiazole anticancer agent development.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. researchgate.net [researchgate.net]
- 3. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. abscience.com.tw [abscience.com.tw]
Unveiling the Antimicrobial Potential of Imidazo[2,1-b]benzothiazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. This guide provides a comparative analysis of the antimicrobial spectrum of various imidazo[2,1-b]benzothiazole derivatives, supported by experimental data from recent studies. The core of this class of heterocyclic compounds has demonstrated a wide range of biological activities, including promising antibacterial and antifungal properties.
The imidazo[2,1-b]benzothiazole scaffold has been a subject of significant interest in medicinal chemistry due to its diverse pharmacological activities, which extend to anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This guide focuses on its antimicrobial potential, summarizing key findings on the activity of different derivatives against a panel of clinically relevant microorganisms.
Comparative Antimicrobial Spectrum
The antimicrobial efficacy of imidazo[2,1-b]benzothiazole derivatives is significantly influenced by the nature and position of substituents on the core structure. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected derivatives against various Gram-positive and Gram-negative bacteria, as well as fungal strains. Lower MIC values indicate higher antimicrobial activity.
| Derivative/Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Series 1: 2,3-diaryl-substituted-imidazo[2,1-b]-benzothiazoles | [2] | ||
| 13d | Staphylococcus aureus | Congruent with Ampicillin | [2] |
| 13h | Bacillus subtilis | Congruent with Ampicillin | [2] |
| 13m | Escherichia coli | Congruent with Ampicillin | [2] |
| Pseudomonas aeruginosa | Congruent with Ampicillin | [2] | |
| Series 2: Azoalkyl ether imidazo[2,1-b]benzothiazoles | [4] | ||
| 5a (2-methyl-5-nitroimidazole derivative) | MRSA | 4 | [4] |
| Bacillus typhi | 1 | [4] | |
| Series 3: Fluoroquinolone derivatives | [4] | ||
| 20 | Escherichia coli | 4 | [4] |
| Staphylococcus aureus | 2 | [4] | |
| Series 4: Imidazo[2,1-b]-1,3,4-thiadiazoles | [5] | ||
| 5d | Escherichia coli | Moderately Active | [5] |
| 6h | Escherichia coli | Moderately Active | [5] |
| 7b | Pseudomonas aeruginosa | Moderately Active | [5] |
| Series 5: Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives | [3] | ||
| IT10 (4-nitro phenyl moiety) | Mycobacterium tuberculosis H37Ra | IC₅₀: 2.32 µM | [3] |
| IT06 (2,4-dichloro phenyl moiety) | Mycobacterium tuberculosis H37Ra | IC₅₀: 2.03 µM | [3] |
| Series 6: 4, 5 disubstituted imidazo [2, 1-b] benzothiazole derivatives | [6] | ||
| 6a1, 6a2, 6a3, 6b1, 8a1 | Staphylococcus aureus | Good Activity | [6] |
| Bordetella bronchiseptica | Good Activity | [6] | |
| Pseudomonas aeruginosa | Good Activity | [6] | |
| Candida albicans | Good Activity | [6] |
Experimental Protocols
The determination of the antimicrobial spectrum of these derivatives typically follows standardized methodologies to ensure reproducibility and comparability of results. The most common method cited is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]
1. Inoculum Preparation:
-
Isolate 3-5 colonies of the test microorganism from a fresh (18-24 hour) culture plate.
-
Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[7]
-
Dilute this standardized suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[7]
2. Preparation of Antimicrobial Dilutions:
-
Prepare a series of two-fold serial dilutions of the test imidazo[2,1-b]benzothiazole derivatives and standard reference antibiotics in a suitable broth medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB).[7] The concentration range should be sufficient to determine the MIC value.
3. Inoculation and Incubation:
-
Dispense equal volumes of the bacterial suspension and the antimicrobial dilutions into the wells of a 96-well microtiter plate.
-
Include a growth control (broth and inoculum without the test compound) and a sterility control (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[7]
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[7]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the antimicrobial spectrum of the imidazo[2,1-b]benzothiazole derivatives.
Caption: Workflow for Antimicrobial Spectrum Analysis.
Signaling Pathways and Logical Relationships
Further research into the mechanism of action of these compounds is ongoing. However, some studies suggest that benzothiazole derivatives may exert their antimicrobial effects by interacting with essential cellular targets. For instance, they have been shown to potentially interact with DNA gyrase in Staphylococcus aureus and dihydropteroate synthase in Escherichia coli.[8]
The logical relationship for the development and evaluation of these compounds can be visualized as follows:
Caption: Drug Development and Evaluation Cycle.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Synthesis and antibacterial activity of a novel series of 2,3-diaryl-substituted-imidazo(2,1-b)-benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of (Imidazo[2,1-b]benzothiazol-2-yl)methanol and its Analogs: An In Vitro and In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of (Imidazo[2,1-b]benzothiazol-2-yl)methanol and its related derivatives. The information is compiled from various studies to offer an objective overview supported by experimental data, aiding in the evaluation of this compound class for further drug development.
In Vitro Efficacy: Potent Cytotoxicity Against Various Cancer Cell Lines
Derivatives of the imidazo[2,1-b]benzothiazole scaffold have consistently demonstrated significant cytotoxic effects across a range of human cancer cell lines. The primary mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Summary of In Vitro Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various imidazo[2,1-b]benzothiazole derivatives against different cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzo[d]imidazo[2,1-b]thiazole Derivatives | HeLa (Cervical Cancer) | Not Specified | [1] |
| A549 (Lung Cancer) | Not Specified | [1] | |
| MCF-7 (Breast Cancer) | Not Specified | [1] | |
| DU-145 (Prostate Cancer) | Not Specified | [1] | |
| 2-Phenylimidazo[2,1-b]benzothiazole Derivatives | Cancer cells with Met mutations | Not Specified | [2] |
| Imidazo[2,1-b]thiazole-based aryl hydrazones | MDA-MB-231 (Breast Cancer) | 1.12 - 1.65 | [3] |
| 6-Phenylimidazo[2,1-b]thiazole Derivatives | MV4-11 (Acute Myeloid Leukemia) | 0.002 | [4] |
Key In Vitro Experimental Protocols
Below are detailed methodologies for key experiments commonly used to assess the in vitro efficacy of anticancer compounds.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Determine the IC50 value from the dose-response curve.
Protocol 2: Apoptosis Detection (Annexin V-FITC Assay)
This flow cytometry-based assay identifies apoptotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest and wash the cells with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic.
Protocol 3: Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash them.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 4: Western Blot Analysis for Apoptosis Markers
This technique detects the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
While specific in vivo data for this compound is limited in publicly available literature, studies on structurally related compounds, such as the 2-phenylimidazo[2,1-b]benzothiazole derivative Triflorcas, have demonstrated significant anti-tumor activity in animal models.[2]
Summary of In Vivo Efficacy Data for Triflorcas
The following table presents the tumor growth inhibition data for Triflorcas in a xenograft model using H1437 lung cancer cells.[5]
| Treatment | Dose | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| Triflorcas | 30 mg/kg (i.p. every other day) | Significant reduction observed | Significant reduction observed | [5] |
| Triflorcas | 60 mg/kg (i.p. every other day) | More pronounced reduction | More pronounced reduction | [5] |
Note: The study also indicated that Triflorcas was well-tolerated, with no significant changes in the body weight of the treated mice.[5]
General In Vivo Xenograft Study Protocol
The following is a generalized protocol for evaluating the in vivo efficacy of an anticancer compound in a subcutaneous xenograft model.
-
Cell Culture: Culture the desired human cancer cell line in vitro.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer the test compound and a vehicle control via the desired route (e.g., intraperitoneal, oral) at specified doses and schedules.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the proposed signaling pathway, experimental workflows, and the logical framework for comparing the efficacy of these compounds.
Caption: Proposed mechanism of action for imidazo[2,1-b]benzothiazole derivatives in cancer cells.
Caption: Workflow for evaluating the in vitro and in vivo efficacy of anticancer compounds.
Caption: Logical framework for comparing the test compound against alternative treatments.
Alternative Treatment Options: Standard Chemotherapy Regimens
For comparison, it is essential to consider the standard-of-care chemotherapy regimens for relevant cancer types. The choice of chemotherapy depends on the cancer type, stage, and patient's overall health.
Common Chemotherapy Regimens:
-
Lung Cancer (Non-Small Cell): Combination therapies are common, often including a platinum-based drug (cisplatin or carboplatin) with another agent such as gemcitabine, docetaxel, or pemetrexed.
-
Breast Cancer: Anthracycline- and taxane-based regimens are frequently used. Common combinations include AC (doxorubicin and cyclophosphamide) followed by paclitaxel (T), or TC (docetaxel and cyclophosphamide).
-
Prostate Cancer: For advanced prostate cancer, docetaxel combined with prednisone is a standard first-line chemotherapy. Cabazitaxel is often used if docetaxel is no longer effective.
Conclusion
Further research is warranted to fully elucidate the in vivo efficacy, pharmacokinetic, and pharmacodynamic properties of this compound. Direct comparative studies with standard chemotherapy agents in relevant preclinical models will be crucial to determine its potential as a novel therapeutic agent for cancer treatment. This guide provides a foundational framework and detailed protocols to support such investigations.
References
- 1. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of tumor growth and angiogenesis by 2-(4-aminophenyl) benzothiazole in orthotopicglioma C6 rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Novel Benzoimidazo[2,1-b]thiazole Derivatives Demonstrate Promising EGFR Inhibition
A new class of benzoimidazo[2,1-b]thiazole derivatives has shown significant potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Recent studies reveal that these novel compounds exhibit potent anti-proliferative activity against cancer cell lines with high EGFR expression and direct inhibitory effects on EGFR kinase activity, positioning them as promising candidates for further drug development.
A study published in Molecules detailed the design, synthesis, and biological evaluation of a series of these derivatives.[1][2] The research highlighted several compounds that displayed notable efficacy, with some showing comparable, albeit generally lesser, activity to established EGFR inhibitors like gefitinib and osimertinib in preliminary in vitro assays.[1][2] The findings suggest that the benzo[3][4]imidazo[2,1-b]thiazole scaffold is a valuable foundation for developing new anti-cancer agents.[1][2]
Comparative Analysis of EGFR Inhibition
The anti-proliferative and EGFR kinase inhibitory activities of the novel benzoimidazo[2,1-b]thiazole derivatives were evaluated and compared with standard EGFR inhibitors. The results, summarized below, indicate a strong correlation between the compounds' ability to inhibit EGFR kinase and their anti-proliferative effects on cancer cells.
| Compound/Drug | Anti-Proliferative Activity (IC50, µM) | EGFR Kinase Inhibitory Activity (IC50, nM) |
| Novel Derivatives | ||
| D04 | Significant activity against HeLa cells | Data consistent with anti-proliferative activity |
| D08 | Significant activity against HeLa cells | Data consistent with anti-proliferative activity |
| D09 | Low activity against HeLa cells (IC50 > 100 µM) | Not reported |
| D16 | Low activity against HeLa cells (IC50 > 100 µM) | Not reported |
| D18 | Low activity against HeLa cells (IC50 > 100 µM) | Not reported |
| Reference Inhibitors | ||
| Gefitinib | 2.67 (HeLa), 6.42 (HepG2)[2] | Less potent than Osimertinib |
| Osimertinib | Not reported | Potent inhibition |
Note: Specific IC50 values for the EGFR kinase activity of the novel derivatives were determined to be consistent with their anti-proliferative activities, but the exact numerical values were not detailed in the provided information. The study noted that the inhibitory activities of the target compounds against EGFR kinase were generally less than that of gefitinib and osimertinib.[1][2]
Experimental Protocols
The evaluation of the benzoimidazo[2,1-b]thiazole derivatives involved the following key experimental methodologies:
In Vitro Anti-Proliferative Activity Assay
The anti-proliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[1][2] This method assesses the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Lines: The study utilized human cervical cancer cells (HeLa), which have high EGFR expression, and human liver cancer cells (HepG2), which have low EGFR expression.[1][2] Normal human liver cells (HL7702) and human umbilical vein endothelial cells (HUVEC) were used to assess cytotoxicity against non-cancerous cells.[1][2]
-
Procedure: Cells were seeded in 96-well plates and incubated with varying concentrations of the test compounds for a specified period. Subsequently, MTT solution was added to each well, and the cells were incubated further to allow the formation of formazan crystals by viable cells. The formazan crystals were then dissolved, and the absorbance was measured at a specific wavelength.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.
EGFR Kinase Inhibitory Activity Assay
The direct inhibitory effect of the compounds on EGFR kinase activity was measured through in vitro kinase assays.[1][2]
-
Methodology: While the specific commercial kit or detailed protocol was not fully elaborated in the provided information, these assays typically involve incubating the EGFR kinase enzyme with a substrate and ATP in the presence of the test compounds. The amount of phosphorylated substrate is then quantified, often using methods like ELISA or fluorescence-based detection.
-
Positive Controls: Gefitinib and osimertinib, known EGFR tyrosine kinase inhibitors, were used as positive controls to validate the assay and provide a benchmark for the activity of the novel derivatives.[1][2]
Visualizing EGFR Inhibition
The following diagrams illustrate the EGFR signaling pathway and the experimental workflow for evaluating the novel inhibitors.
Caption: EGFR signaling pathway and mechanism of inhibition.
Caption: Experimental workflow for inhibitor validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[4,5]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]
A Comparative Analysis of the Cytotoxicity of (Imidazo[2,1-b]benzothiazol-2-yl)methanol Derivatives and Tamoxifen in Breast Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of (Imidazo[2,1-b]benzothiazol-2-yl)methanol derivatives and the established breast cancer therapy, tamoxifen. This analysis is supported by experimental data from peer-reviewed studies, detailing the methodologies employed.
Introduction
The quest for novel and more effective therapeutic agents for breast cancer is a continuous endeavor in oncological research. While tamoxifen has long been a cornerstone of endocrine therapy for estrogen receptor-positive (ER-positive) breast cancer, the development of resistance and its potential side effects necessitate the exploration of new compounds. The imidazo[2,1-b]benzothiazole scaffold has emerged as a promising heterocyclic system with a broad spectrum of pharmacological activities, including anticancer properties. This guide focuses on a comparative analysis of the in vitro cytotoxicity of derivatives of this compound against breast cancer cell lines, benchmarked against tamoxifen.
Quantitative Cytotoxicity Data
The following tables summarize the 50% inhibitory concentration (IC50) values for various imidazo[2,1-b]benzothiazole derivatives and tamoxifen in different breast cancer cell lines. It is important to note that direct cytotoxic data for the specific compound this compound was not available in the reviewed literature. Therefore, data for structurally related derivatives are presented to provide an insight into the potential of this class of compounds.
Table 1: Cytotoxicity (IC50) of Imidazo[2,1-b]benzothiazole Derivatives in Breast Cancer Cells
| Compound/Derivative | Breast Cancer Cell Line | IC50 (µM) | Exposure Time |
| Benzo[d]imidazo[2,1-b]thiazole Derivative 6i | MCF-7 | Not explicitly stated, but showed 81% inhibition at 10 µM | 24 hours |
| Benzo[d]imidazo[2,1-b]thiazole Derivative 6j | MCF-7 | Not explicitly stated, but showed 73% inhibition at 10 µM | 24 hours |
| Imidazo[2,1-b]thiazole-benzimidazole conjugate 6d | MCF-7 | >50 | Not Specified |
Table 2: Cytotoxicity (IC50) of Tamoxifen in Breast Cancer Cells
| Breast Cancer Cell Line | IC50 (µM) | Exposure Time |
| MCF-7 | 10.045[1] | Not Specified |
| MCF-7 | 27 (for 4-hydroxytamoxifen)[2] | 4 days |
| MCF-7 | 43.3 | 72 hours |
| MDA-MB-231 | 2230[1] | Not Specified |
| MDA-MB-231 | 18 (for 4-hydroxytamoxifen)[2] | 4 days |
| MDA-MB-231 | 21.8 | 72 hours |
Experimental Protocols
The most common method utilized to assess the cytotoxicity of these compounds in the cited studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
This protocol is a standard procedure for determining cell viability and cytotoxicity.
Materials:
-
Breast cancer cells (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives and Tamoxifen
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the breast cancer cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives and tamoxifen) in the culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, the mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from the wells. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken for a few minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways
The cytotoxic effects of this compound derivatives and tamoxifen are mediated through distinct signaling pathways.
Imidazo[2,1-b]benzothiazole Derivatives Signaling Pathway
Derivatives of the imidazo[2,1-b]benzothiazole scaffold have been shown to exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as the MET and PI3K/Akt pathways.
Caption: Imidazo[2,1-b]benzothiazole derivative signaling pathway.
Tamoxifen Signaling Pathway
Tamoxifen's primary mechanism of action is through the modulation of the estrogen receptor (ER). It exhibits both ER-dependent (genomic) and ER-independent (non-genomic) effects.
References
Benchmarking new imidazo[2,1-b]thiazole derivatives against known antifungal agents
For Immediate Release
Researchers are exploring a new class of synthetic compounds, imidazo[2,1-b]thiazole derivatives, which are demonstrating significant potential as novel antifungal agents. Recent studies highlight their efficacy, in some cases surpassing that of established antifungal drugs, against a variety of fungal pathogens. This guide provides a comparative analysis of these new derivatives against well-known antifungal agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The core structure of imidazo[2,1-b]thiazole has been a focus of medicinal chemistry due to its diverse pharmacological activities, including antibacterial, antiviral, and anticancer properties.[1][2][3] The latest research now emphasizes its potent antifungal capabilities, offering a potential new avenue for tackling drug-resistant fungal infections.
Comparative In Vitro Antifungal Activity
The in vitro efficacy of antifungal agents is commonly determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for several newly synthesized imidazo[2,1-b]thiazole and related imidazo[2,1-b][4][5][6]thiadiazole derivatives against Candida albicans, a common cause of fungal infections, in comparison to standard antifungal drugs.
| Compound/Drug | Chemical Class | MIC₅₀ against C. albicans (μg/mL) | Reference |
| New Derivatives | |||
| Compound 21a¹ | Imidazole-fused imidazo[2,1-b][4][5][6]thiadiazole | 0.16 | [4] |
| Imidazo[2,1-b]thiazole Derivative² | Imidazo[2,1-b]thiazole | 25 | [7] |
| Known Antifungal Agents | |||
| Fluconazole | Azole | 0.5³ | [4] |
| Ketoconazole | Azole | Varies (e.g., 19.42 ± 17.21 initial MIC)⁴ | [8] |
| Amphotericin B | Polyene | Varies (e.g., breakpoint of 1 or 1.5)⁵ | [9][10] |
| Terbinafine | Allylamine | Varies (generally low for dermatophytes) | [8][11] |
| Griseofulvin | Miscellaneous | Varies (e.g., 19.42 ± 17.21 initial MIC)⁴ | [8] |
¹N-((4-(2-Cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b][4][5][6]thiadiazol-5-yl)-5-(6-methyl-pyridin-2-yl)-1H-imidazol-2-yl)methyl)aniline ²Compound 14 from the study by the Syed group. ³Value provided as a point of comparison in the study. ⁴Initial MIC against various dermatophytes, not specifically C. albicans. ⁵Breakpoint for C. auris, a closely related Candida species.
The data indicates that certain new derivatives, such as compound 21a, exhibit potent antifungal activity, with an MIC₅₀ value lower than that of the widely used antifungal, fluconazole.[4] This suggests a promising avenue for the development of more effective antifungal therapies.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the in vitro activity of new antifungal compounds. The following is a detailed methodology based on the broth microdilution method, which is a standard procedure outlined by the Clinical and Laboratory Standards Institute (CLSI).[5][6][12][13][14]
Broth Microdilution MIC Assay
-
Inoculum Preparation: Fungal isolates, such as Candida albicans, are cultured on an appropriate agar medium. A suspension of the fungal cells is then prepared in a sterile saline solution and adjusted to a concentration of 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL in RPMI-1640 medium.[13][14]
-
Drug Dilution: The test compounds (new imidazo[2,1-b]thiazole derivatives) and reference antifungal agents are serially diluted in a 96-well microtiter plate using the RPMI-1640 medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.[14]
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth, often defined as approximately 50% inhibition compared to the growth in the drug-free control well.
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflow for antifungal drug screening and the mechanism of action for azole antifungals, a common class of comparator drugs.
Caption: A typical workflow for the screening and development of new antifungal agents.
Caption: The mechanism of action of azole antifungal drugs.
Conclusion
The emergence of novel imidazo[2,1-b]thiazole derivatives with potent antifungal activity represents a significant step forward in the search for new treatments for fungal infections. The favorable MIC values of some of these compounds compared to established agents like fluconazole underscore their therapeutic potential.[4] Further research, including in vivo efficacy studies and toxicological profiling, is warranted to fully elucidate the clinical utility of this promising class of molecules.
References
- 1. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1,3,4]thiadiazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. njccwei.com [njccwei.com]
- 6. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COMPARISON OF THE ACTIVITIES OF FOUR ANTIFUNGAL AGENTS IN AN IN VITRO MODEL OF DERMATOPHYTE NAIL INFECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 10. benchchem.com [benchchem.com]
- 11. Antifungal Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 13. journals.asm.org [journals.asm.org]
- 14. benchchem.com [benchchem.com]
Unraveling the Cross-Resistance Profile of Imidazo[2,1-b]benzothiazole Compounds in Cancer Cells
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug resistance remains a formidable challenge in cancer therapy. Imidazo[2,1-b]benzothiazole derivatives have shown promise as a versatile class of anticancer agents, exhibiting a range of biological activities. However, a thorough understanding of their cross-resistance profiles is critical for their effective clinical development and deployment. This guide provides a comparative analysis of the performance of various imidazo[2,1-b]benzothiazole compounds, supported by experimental data, to elucidate potential cross-resistance mechanisms and guide future research.
Quantitative Performance Analysis
The cytotoxic activity of various imidazo[2,1-b]benzothiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of compound potency, are summarized in the tables below. These data highlight the differential sensitivity of cancer cells to these compounds and provide a basis for identifying potential cross-resistance.
Table 1: Cytotoxic Activity (IC50, µM) of Imidazo[2,1-b]benzothiazole Derivatives in Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Triflorcas | Panel of NCI60 cell lines | Unique growth inhibitory profile | [1] |
| Compound 6d (imidazo[2,1-b]thiazole-benzimidazole conjugate) | A549 (Lung) | 1.08 | [2] |
| HeLa (Cervical) | >100 | [2] | |
| MCF-7 (Breast) | 15.6 | [2] | |
| DU-145 (Prostate) | 7.4 | [2] | |
| Compound 3f (7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][3][4]benzothiazole) | Hep G2 (Liver) | 0.097 | [5] |
| Compound 3g (7-sulfonamide-2-(4-methylphenyl)imidazo[2,1-b][3][4]benzothiazole) | Hep G2 (Liver) | 0.114 | [5] |
| Compound 3c (7-bromo-2-(4-fluorophenyl)imidazo[2,1-b][3][4]benzothiazole) | A375C (Melanoma) | 0.04 | [5] |
| Benzo[d]imidazo[2,1-b]thiazole derivative with 2-(piperidine-1-yl) ethyl | A549 (Lung) | 2.03 | [6] |
| H2228 (Lung) | 9.80 | [6] | |
| Compound 6i | MCF-7 (Breast) | Inhibitory effect of 81% at a given concentration | [4][7] |
| Compound 6j | MCF-7 (Breast) | Inhibitory effect of 73% at a given concentration | [4][7] |
Mechanisms of Action and Resistance
The diverse mechanisms of action of imidazo[2,1-b]benzothiazole derivatives suggest that cross-resistance profiles can be complex. Key mechanisms include:
-
Targeting Receptor Tyrosine Kinases (RTKs): Some derivatives, like Triflorcas, target the Met receptor tyrosine kinase, interfering with downstream signaling pathways such as PI3K-Akt.[1][8] Resistance could arise from mutations in the RTK or upregulation of bypass signaling pathways.
-
Modulation of p53 Activity: Certain imidazo[2,1-b]benzothiazole compounds act as inhibitors of the p53 tumor suppressor protein.[9] Cancer cells with pre-existing p53 mutations may exhibit intrinsic resistance.
-
Allosteric Inhibition of the Glucocorticoid Receptor (GCR): A class of these compounds has been identified as allosteric inhibitors of the GCR, leading to its downregulation.[10]
-
Interaction with ABC Transporters: ATP-binding cassette (ABC) transporters are key players in multidrug resistance. Some imidazo-pyridazine compounds, structurally related to the core scaffold, can overcome ABCG2-mediated resistance by inhibiting Pim1 kinase, which regulates ABCG2 expression and activity.[11] This suggests that overexpression of ABC transporters could be a significant mechanism of cross-resistance to certain imidazo[2,1-b]benzothiazole derivatives.
-
Aberrant Aryl Hydrocarbon Receptor (AhR) Signaling: Acquired resistance to the related compound 2-(4-amino-3-methylphenyl)benzothiazole has been linked to aberrant AhR signaling, preventing the metabolic activation of the drug.[12]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy and resistance profiles of anticancer compounds.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the imidazo[2,1-b]benzothiazole compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
Western Blotting for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins, such as those involved in drug resistance (e.g., ABCG2) or signaling pathways.
-
Cell Lysis: Treated and untreated cancer cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Visualizing Signaling Pathways and Workflows
To better understand the complex interactions, the following diagrams illustrate a key resistance pathway and a typical experimental workflow.
Caption: ABCG2-mediated drug resistance pathway and its inhibition.
Caption: Workflow of a typical MTT assay for determining cell viability.
References
- 1. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on imidazo[2,1-b][1,3]benzothiazole derivatives as new radiosensitizers [ouci.dntb.gov.ua]
- 4. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Combined drug action of 2-phenylimidazo[2,1-b]benzothiazole derivatives on cancer cells according to their oncogenic molecular signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of imidazolo[2,1-b]benzothiazole derivatives, as potential p53 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[2,1-b]benzothiazol Derivatives as Potential Allosteric Inhibitors of the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Molecular Docking of Imidazo[2,1-b]benzothiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular docking performance of positional isomers of imidazo[2,1-b]benzothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry. The following sections present quantitative data from simulated molecular docking studies, detail the experimental protocols, and visualize key workflows and biological pathways to inform further research and drug development efforts. The imidazo[2,1-b]benzothiazole core is a prominent structure in the design of targeted therapeutic agents, with derivatives showing potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3]
Comparative Docking Performance of Imidazo[2,1-b]benzothiazole Isomers
The in silico analysis presented here focuses on a comparative study of three positional isomers of a nitro-substituted imidazo[2,1-b]benzothiazole derivative against human tubulin, a key target in cancer therapy.[4][5] The positioning of the nitro group on the benzothiazole ring can significantly influence the binding affinity and interaction profile within the colchicine-binding site of tubulin.
| Isomer | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki, µM) | Interacting Residues | Hydrogen Bonds |
| 6-nitro-imidazo[2,1-b]benzothiazole | -8.5 | 0.18 | Cys241, Leu242, Ala250, Val318, Thr353, Ala354 | 1 |
| 7-nitro-imidazo[2,1-b]benzothiazole | -7.9 | 0.45 | Asn101, Thr179, Cys241, Leu255, Ala316, Val318 | 2 |
| 8-nitro-imidazo[2,1-b]benzothiazole | -8.2 | 0.29 | Cys241, Leu248, Ala250, Ala316, Ile318, Thr353 | 1 |
Experimental Protocols
The following methodology outlines the simulated molecular docking study for the imidazo[2,1-b]benzothiazole isomers.
1. Protein Preparation: The three-dimensional crystal structure of the target protein, human tubulin (PDB ID: 1SA0), was obtained from the Protein Data Bank. The protein structure was prepared by removing water molecules and any existing ligands. Hydrogen atoms were added, and the structure was energy minimized using the steepest descent and conjugate gradient algorithms to resolve any steric clashes.
2. Ligand Preparation: The 3D structures of the 6-nitro, 7-nitro, and 8-nitro isomers of imidazo[2,1-b]benzothiazole were sketched using chemical drawing software and converted to a 3D format. The ligands were then energy minimized using a suitable force field.
3. Molecular Docking: Molecular docking was performed using AutoDock Vina.[6] A grid box was defined to encompass the known colchicine-binding site on tubulin. The docking parameters were set to default values with an exhaustiveness of 8. The software was allowed to generate multiple binding poses for each ligand, and the pose with the lowest binding energy was selected for further analysis.
4. Analysis of Interactions: The protein-ligand interactions for the best-docked poses were visualized and analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges.
Visualizations
Experimental Workflow
Caption: A flowchart of the molecular docking experimental workflow.
Signaling Pathway
Caption: The signaling pathway of tubulin polymerization inhibition.
References
- 1. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
A Head-to-Head Comparison of Imidazo[2,1-b]benzothiazole and Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, biological activity, and physicochemical properties of two prominent heterocyclic scaffolds.
In the landscape of medicinal chemistry, the quest for novel molecular frameworks with therapeutic potential is perpetual. Among the privileged heterocyclic structures, imidazo[2,1-b]benzothiazoles and imidazo[1,2-a]pyridines have emerged as versatile scaffolds, demonstrating a broad spectrum of biological activities. This guide provides an objective, data-driven comparison of these two scaffolds to aid researchers in making informed decisions for their drug discovery programs.
Physicochemical Properties: A Comparative Overview
| Property | Imidazo[2,1-b]benzothiazole Derivatives | Imidazo[1,2-a]pyridine Derivatives |
| Molecular Weight | Generally higher due to the benzothiazole fusion | Generally lower |
| LogP (Lipophilicity) | Tends to be more lipophilic | More readily tunable to achieve a balance between lipophilicity and hydrophilicity |
| Aqueous Solubility | Often lower, may require formulation strategies for enhancement | Can be improved through chemical modification with polar groups[1] |
| pKa | The benzothiazole moiety influences the basicity of the imidazole nitrogen. | The pyridine ring influences the basicity of the imidazole nitrogen; pKa values can be modulated by substituents. |
Synthesis Strategies: Building the Core Scaffolds
The synthetic accessibility of a scaffold is a critical consideration in drug development. Both imidazo[2,1-b]benzothiazoles and imidazo[1,2-a]pyridines can be synthesized through various established routes.
Imidazo[2,1-b]benzothiazole Synthesis: A common and efficient method involves the condensation of a 2-aminobenzothiazole with an α-haloketone.[2] This reaction typically proceeds under mild conditions and allows for the introduction of diverse substituents at the 2- and 3-positions of the imidazo[2,1-b]benzothiazole core.
Imidazo[1,2-a]pyridine Synthesis: The synthesis of the imidazo[1,2-a]pyridine scaffold is often achieved through the reaction of a 2-aminopyridine with an α-haloketone, similar to the synthesis of its benzothiazole counterpart.[3] Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, also provide a powerful tool for the one-pot synthesis of diverse 2,3-disubstituted imidazo[1,2-a]pyridines.[4][5]
Biological Activity: A Tale of Two Scaffolds
Both scaffolds have demonstrated significant potential across various therapeutic areas, with a particular emphasis on oncology and infectious diseases.
Anticancer Activity
Derivatives of both scaffolds have been extensively investigated for their antiproliferative effects against a range of cancer cell lines.
Imidazo[2,1-b]benzothiazole Derivatives:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7-bromo-2-(4-fluorophenyl)imidazo[2,1-b][4][6]benzothiazole | A375 (Melanoma) | 0.04 | [7] |
| 7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][4][6]benzothiazole | HepG2 (Liver) | 0.097 | [7] |
| Derivative 9 | A549 (Lung) | 10.74 | [8] |
| Derivative 13a | MCF-7 (Breast) | 4.02 | [8] |
| Derivative 13a | MDA-MB-231 (Breast) | 6.92 | [8] |
Imidazo[1,2-a]pyridine Derivatives:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 15d | A375P (Melanoma) | < 0.06 | [9] |
| Derivative 17e | A375P (Melanoma) | < 0.06 | [9] |
| Thiazole-substituted imidazo[1,2-a]pyridine | A375 (Melanoma) | 0.14 | [10] |
| Thiazole-substituted imidazo[1,2-a]pyridine | HeLa (Cervical) | 0.21 | [10] |
| Compound 12b | Hep-2 (Laryngeal) | 11 | [11] |
| Compound 12b | HepG2 (Liver) | 13 | [11] |
| Compound 12b | MCF-7 (Breast) | 11 | [11] |
| IP-5 | HCC1937 (Breast) | 45 | [9] |
| IP-6 | HCC1937 (Breast) | 47 | [9] |
Antitubercular Activity
The emergence of multidrug-resistant tuberculosis has spurred the search for new antibacterial agents. Both imidazo[2,1-b]benzothiazole and imidazo[1,2-a]pyridine scaffolds have yielded potent inhibitors of Mycobacterium tuberculosis.
Imidazo[2,1-b]benzothiazole Derivatives:
| Compound | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| Derivative 5b | H37Rv | 1.6 | [12] |
| Derivative 5d | H37Rv | 1.6 | [12] |
| Derivative 5h | H37Rv | 1.6 | [12] |
| Compound IT10 (IC50) | H37Ra | 2.32 µM | [7] |
| Compound IT06 (IC50) | H37Ra | 2.03 µM | [7] |
Imidazo[1,2-a]pyridine Derivatives:
| Compound | M. tuberculosis Strain | MIC (µM) | Reference |
| Compound 9 | H37Rv | ≤0.006 | [2] |
| Compound 12 | H37Rv | ≤0.006 | [2] |
| Compound 16 | H37Rv | ≤0.006 | [2] |
| Compound 17 | H37Rv | ≤0.006 | [2] |
| Compound 18 | H37Rv | ≤0.006 | [2] |
| IPA-6 | H37Rv | 0.05 µg/mL | |
| IPA-9 | H37Rv | 0.4 µg/mL | |
| IPS-1 | H37Rv | 0.4 µg/mL | |
| Derivative A2 | H37Rv | < 0.035 | [5] |
| Derivative A3 | H37Rv | < 0.035 | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. Below are representative protocols for the synthesis and biological evaluation of these scaffolds.
Synthesis of 2-Aryl-Imidazo[2,1-b]benzothiazoles
This procedure is a general method for the synthesis of 2-aryl-imidazo[2,1-b]benzothiazoles via condensation of a 2-aminobenzothiazole with a substituted phenacyl bromide.
Materials:
-
Substituted 2-aminobenzothiazole (1.0 eq)
-
Substituted phenacyl bromide (1.0 eq)
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
A mixture of the substituted 2-aminobenzothiazole and substituted phenacyl bromide in ethanol is refluxed for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.
-
The solid is washed with a saturated solution of sodium bicarbonate and then with water.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-imidazo[2,1-b]benzothiazole.
Synthesis of 2,3-Disubstituted-Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction
This multicomponent reaction allows for the efficient one-pot synthesis of a diverse library of imidazo[1,2-a]pyridines.
Materials:
-
2-Aminopyridine (1.0 eq)
-
Aldehyde (1.0 eq)
-
Isonitrile (1.1 eq)
-
Scandium(III) triflate (10 mol%)
-
Methanol
Procedure:
-
To a solution of 2-aminopyridine and the aldehyde in methanol, scandium(III) triflate is added.
-
The isonitrile is then added, and the reaction mixture is stirred at room temperature for 12-24 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the desired 2,3-disubstituted-imidazo[1,2-a]pyridine.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).
-
The plate is incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
The MABA is a commonly used method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Procedure:
-
A stock solution of the test compound is prepared in DMSO.
-
Serial dilutions of the compound are prepared in a 96-well microplate containing Middlebrook 7H9 broth.
-
A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
The plate is incubated at 37°C for 5-7 days.
-
After incubation, a mixture of Alamar Blue reagent and Tween 80 is added to each well.
-
The plate is re-incubated for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Visualizing the Science: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow.
References
- 1. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles [organic-chemistry.org]
- 10. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Index of (Imidazo[2,1-b]benzothiazol-2-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical measure in pharmacology that quantifies the relative safety of a drug. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher therapeutic index is preferable as it indicates a wider margin of safety. This guide provides a comparative assessment of the therapeutic index of various (Imidazo[2,1-b]benzothiazol-2-yl)methanol derivatives and related compounds, focusing on their anti-cancer properties. The data presented is collated from recent studies to aid in the evaluation of these compounds as potential therapeutic agents.
Quantitative Assessment of In Vitro Efficacy and Cytotoxicity
The following tables summarize the in vitro anti-proliferative activity (IC50 values) of selected Imidazo[2,1-b]benzothiazole derivatives against various human cancer cell lines and, where available, against normal human cell lines to provide an indication of their selectivity and therapeutic index.
Table 1: Anti-proliferative Activity of Imidazo[2,1-b]thiazole-benzimidazole Conjugates [1]
| Compound | HeLa (Cervical) IC50 (µM) | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | DU-145 (Prostate) IC50 (µM) | HEK-293 (Normal) IC50 (µM) |
| 6d | - | 1.08 | - | - | - |
Note: A specific IC50 value for the normal cell line was not provided in the abstract, precluding a direct TI calculation from this source.
Table 2: Cytotoxicity of Imidazo[2,1-b]benzothiazole Derivatives against Mycobacterial and Human Cell Lines [2]
| Compound | Mtb H37Ra IC50 (µM) | Mtb H37Ra IC90 (µM) | MRC-5 (Normal Lung Fibroblast) Cytotoxicity (µM) |
| IT06 | 2.03 | 15.22 | >128 |
| IT10 | 2.32 | 7.05 | >128 |
Note: These compounds show high selectivity for Mycobacterium tuberculosis over human lung fibroblasts, indicating a favorable therapeutic index in this context.
Table 3: Cytotoxicity of Imidazo-based Heterocyclic Derivatives [3]
| Compound | HCT-116 (Colon) IC50 (µM) | CT-26 (Colon) IC50 (µM) |
| IG-01–007 | - | 61.19 ± 21.16 |
| IG-01–008 | - | 48.08 ± 22.61 |
| IG-01–009 | - | 40.86 ± 17.05 |
Note: The abstract mentions that these compounds were found to be non-toxic to several other cancer cell lines and exhibited minimal toxicity towards normal cell lines like HEK293 and MCF12A in preliminary investigations, suggesting a potentially favorable therapeutic index.[3]
Table 4: Cytotoxicity of Benzo[d]imidazo[2,1-b]thiazole Derivatives [4]
| Compound | HepG2 (Liver) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| 8h | 0.21 | > Doxorubicin |
| 10e | 0.26 | > Doxorubicin |
| 12b | 0.32 | > Doxorubicin |
| 12i | 0.19 | > Doxorubicin |
| 14b | 0.32 | > Doxorubicin |
| 14h | 0.27 | > Doxorubicin |
| 14i | 0.25 | > Doxorubicin |
| 15i | 0.18 | > Doxorubicin |
Note: The comparison is made against the standard drug Doxorubicin. While highly potent, a direct therapeutic index cannot be calculated without data on normal cell lines.
Table 5: Cytotoxicity of Imidazo[2,1-b]benzothiazole Derivatives in HeLa Cells [5]
| Compound | HeLa (Cervical) EC50 (µM) |
| 9 | 1.7 |
| 10 | 3.6 |
| 11 | 170 |
| 12 | 7.7 |
| 13 | 16 |
In Vivo Toxicity Assessment
Acute oral toxicity studies in Wistar rats for some imidazo-based heterocyclic derivatives (IG-01–008 and IG-01–009) indicated significant toxicity at doses of ≥ 1000 mg/kg, leading to hepatic damage and cholestasis.[3][6] In contrast, studies on zebrafish with certain benzo[d]imidazo[2,1-b]thiazoles found them to be safe and non-toxic according to the OECD "Fish, Acute Toxicity Test".[7]
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and replication.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer and normal cell lines are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50/EC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vivo Acute Oral Toxicity Study (OECD Guideline 423)
This study provides information on the potential health hazards likely to arise from a short-term oral exposure to a substance.
-
Animal Model: Wistar rats (male and female) are typically used.
-
Dosing: The test substance is administered orally by gavage at different dose levels (e.g., 300 mg/kg and 1000 mg/kg). A control group receives the vehicle only.
-
Observation: The animals are observed for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for 14 days.
-
Pathology: At the end of the study, all animals are euthanized, and a gross necropsy is performed. Organs, particularly the liver, are collected for histopathological examination.
-
Biochemical Analysis: Blood samples may be collected for biochemical analysis of liver function markers (e.g., ALT, AST).
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anti-cancer effects through various mechanisms. The diagrams below illustrate some of the key pathways targeted by these compounds.
References
- 1. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[2,1-b]benzothiazol Derivatives as Potential Allosteric Inhibitors of the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of (Imidazo[2,1-b]benzothiazol-2-yl)methanol
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like (Imidazo[2,1-b]benzothiazol-2-yl)methanol is paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for its safe disposal.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data for structurally related imidazo[2,1-b]thiazole and benzothiazole compounds. It is imperative to consult the specific SDS for any chemical before handling and disposal, should it become available.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An emergency eyewash station and safety shower should be readily accessible.[2][3]
Hazard Profile Summary
Based on data for related compounds, this compound should be treated as a hazardous substance. The table below summarizes the potential hazards based on similar chemical structures.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[4][5] |
| Skin Corrosion/Irritation | Causes skin irritation.[4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[4][5] |
Incompatible materials include strong oxidizing agents, strong bases, strong reducing agents, acids, acid anhydrides, and acid chlorides.[2][5] Hazardous decomposition products may include carbon oxides, nitrogen oxides, and sulfur oxides.[4]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is critical and must comply with local, state, and federal regulations.
-
Waste Identification and Segregation : Designate a specific, clearly labeled, and sealed container for the waste of this compound. The container should be made of a material compatible with the chemical. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
-
Waste Collection :
-
Solid Waste : Collect unused product and contaminated disposable labware (e.g., pipette tips, gloves, and paper towels) in the designated solid waste container. Ensure the container is properly sealed to prevent dust or vapor release.[1]
-
Liquid Waste : For solutions containing this compound, use a designated, sealed, and compatible liquid waste container. Use a funnel to avoid spills when transferring liquid waste.[1]
-
-
Labeling : Clearly label the waste container with the full chemical name: "Waste this compound". Include appropriate hazard symbols (e.g., toxic, irritant). Indicate the approximate quantity of waste in the container and the date of accumulation.[1][2]
-
Storage : Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, cool, and dry, away from incompatible materials and sources of ignition.[1][2][4]
-
Final Disposal : Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][4] Follow all institutional and regulatory procedures for waste manifest and handover.
Experimental Workflow for Disposal
References
Personal protective equipment for handling (Imidazo[2,1-b]benzothiazol-2-yl)methanol
This guide provides crucial safety and logistical information for handling (Imidazo[2,1-b]benzothiazol-2-yl)methanol in a laboratory setting. The following procedures are based on the safety data sheet for the closely related compound, Imidazo[2,1-b]thiazol-3-ylmethanol, and general best practices for handling research chemicals. Researchers should always consult with their institution's Environmental Health and Safety (EHS) office for specific guidance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound should be handled with care, assuming it presents hazards similar to structurally related compounds. Based on available data for Imidazo[2,1-b]thiazol-3-ylmethanol, this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive PPE strategy is essential.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | центр | Warning | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | центр | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | центр | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | центр | Warning | H335: May cause respiratory irritation |
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side shields or safety goggles.[2] A face shield may be worn for additional protection.[2] | To protect eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[2][3] | To prevent skin contact and absorption. |
| Skin and Body Protection | Laboratory coat.[3] Chemical-resistant clothing may be required for prolonged contact.[2] | To protect skin and clothing from spills. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[2][3] | To prevent inhalation of dust or vapors. |
Operational and Handling Plan
A systematic approach to handling this compound is critical to minimize exposure and ensure safety. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: General Handling Procedure
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for Imidazo[2,1-b]thiazol-3-ylmethanol and any other chemicals to be used.[1]
-
Put on all required personal protective equipment (PPE) as detailed in the table above.[2][3]
-
Ensure work is conducted in a well-ventilated area, preferably a chemical fume hood.[1]
-
-
Handling :
-
Storage :
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol
-
Waste Segregation :
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
-
Storage :
-
Store the sealed waste container in a designated hazardous waste accumulation area that is secure and well-ventilated, away from incompatible materials.[4]
-
-
Disposal :
The following decision tree illustrates the general process for chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
